Technical Documentation Center

FR171456 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: FR171456

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of FR171456: A Precision Inhibitor of Post-Squalene Sterol Biosynthesis

Executive Summary The discovery of novel lipid-modulating therapeutics requires a rigorous understanding of molecular targets and their downstream phenotypic consequences. FR171456 , a natural steroid-acid derivative iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel lipid-modulating therapeutics requires a rigorous understanding of molecular targets and their downstream phenotypic consequences. FR171456 , a natural steroid-acid derivative isolated from the fermentation broth of the fungal strain Sporormiella minima No. 15604, represents a breakthrough in sterol biosynthesis inhibition[1][2]. Unlike traditional statins that target HMG-CoA reductase early in the mevalonate pathway, FR171456 acts downstream of squalene, offering a distinct pharmacological profile. It exhibits potent anticholesteremic properties in mammals, profound antiviral activity against Hepatitis C Virus (HCV) replicons, and broad-spectrum antifungal efficacy[3][4]. This whitepaper dissects the precise mechanism of action of FR171456, detailing the molecular target, quantitative pharmacodynamics, and the self-validating experimental workflows used to deconvolute its biology.

The Molecular Target: NSDHL and Erg26p

The biosynthesis of cholesterol in mammals and ergosterol in fungi requires the removal of two methyl groups at the C4 position of sterol intermediates (e.g., lanosterol or zymosterol precursors). This process is governed by the membrane-bound C4-demethylation complex.

FR171456 specifically targets the bottleneck enzyme of this complex: sterol-4- α -carboxylate-3-dehydrogenase —known as NSDHL (NAD(P) dependent steroid dehydrogenase-like) in humans and Erg26p in yeast[3][4].

Mechanistically, NSDHL/Erg26p catalyzes the oxidative decarboxylation of 4- α -carboxy-4- β -methyl sterol intermediates into 3-keto-4-methyl sterols. By binding to and inhibiting this enzyme, FR171456 completely halts the pathway. This blockade results in a dual phenotypic effect: the toxic accumulation of 4-methyl sterol intermediates upstream, and the critical depletion of structural sterols (cholesterol/ergosterol) downstream[3][4].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Inter1 4α-carboxy-4β-methyl sterols Lanosterol->Inter1 CYP51, Erg24, Erg25 Enzyme NSDHL / Erg26p (Sterol-4α-carboxylate-3-dehydrogenase) Inter1->Enzyme Inter2 3-keto-4-methyl sterols Enzyme->Inter2 EndProd Cholesterol (Mammals) Ergosterol (Fungi) Inter2->EndProd Multiple Steps Drug FR171456 Drug->Enzyme Inhibits

Sterol biosynthesis pathway highlighting the specific inhibition of NSDHL/Erg26p by FR171456.

Quantitative Pharmacodynamics & Kinetic Profile

The efficacy of FR171456 spans multiple biological kingdoms. The table below synthesizes the quantitative data establishing its potency and therapeutic window[3]. The vast differential between the HCV replicon inhibition (~6 nM) and general cytotoxicity (>4 µM) highlights its potential as a highly selective antiviral agent.

Pharmacodynamic ParameterMeasured ValueBiological Model / Species
Microsomal Enzyme IC₅₀ ~2.0 – 2.2 µMMammalian / Yeast in vitro assays
HCV Replicon Inhibition ~6 nMHuh-7 Human Hepatoma Cell Line
General Cytotoxicity > 4.0 µMHuman Cell Lines
Antifungal MIC Range ~9.0 – 144 µMBroad-spectrum fungal species
Hepatic Sterol Reduction ~0.1 mg/kgRat in vivo model (Oral Dosing)
Serum Cholesterol Reduction ~0.001 – 1.0 mg/kgRabbit in vivo model (Multi-week Dosing)

Experimental Methodologies for Target Deconvolution

Identifying the target of a novel compound requires a self-validating system of experiments. Because membrane-bound lipid enzymes (like NSDHL) are notoriously difficult to purify and assay in vitro without losing native conformation, researchers must rely on unbiased genomic and metabolomic profiling to establish causality[5].

Protocol 1: Genome-Wide Yeast Haploinsufficiency Profiling (HIP)

Causality Rationale: Instead of guessing the target, HIP allows the living cell to report its own vulnerabilities. A yeast strain with only one functional copy of a gene (heterozygous deletion) produces 50% less of that specific protein. If FR171456 targets that exact protein, the heterozygous strain will be hypersensitive to the drug compared to the wild-type.

Step-by-Step Methodology:

  • Library Pooling: Combine the complete Saccharomyces cerevisiae heterozygous deletion collection (comprising ~6,000 distinct strains) into a single culture pool.

  • Drug Treatment: Culture the pooled library in the presence of a sub-lethal dose (IC₁₀ to IC₂₀) of FR171456.

  • Genomic Extraction & Amplification: Isolate total genomic DNA. Use multiplex PCR to amplify the unique 20-base pair "barcode" sequences flanking each gene deletion cassette.

  • Next-Generation Sequencing (NGS): Sequence the amplicons to quantify the relative abundance of each barcode.

  • Data Analysis: Identify strains that are significantly depleted compared to vehicle-treated controls. (Result: The erg26/ERG26 strain shows massive depletion[4]).

  • Orthogonal Validation: Introduce point mutations into the ERG26 gene of wild-type yeast. If the mutations alter the drug-binding pocket and confer resistance to FR171456, the target is definitively validated[4].

Workflow Step1 Yeast Deletion Collection Pool Step2 FR171456 Treatment Step1->Step2 Step3 Genomic DNA Extraction Step2->Step3 Step4 Barcode Sequencing Step3->Step4 Step5 HIP Analysis: erg26/ERG26 Depletion Step4->Step5 Step6 Validation via ERG26 Mutations Step5->Step6

Workflow of Genome-Wide Yeast Haploinsufficiency Profiling (HIP) for target deconvolution.

Protocol 2: LC-MS/MS Sterol Lipidomics

Causality Rationale: Genomic identification of Erg26p/NSDHL must be confirmed by biochemical evidence in vivo. If the enzyme is inhibited, metabolic flux dictates that its immediate substrates will accumulate, and its downstream products will vanish.

Step-by-Step Methodology:

  • Isotopic Labeling: Culture human Huh-7 cells or yeast in media supplemented with ¹³C-acetate to track newly synthesized lipids.

  • Inhibitor Incubation: Treat cells with varying concentrations of FR171456 for 24–48 hours.

  • Lipid Extraction & Saponification: Harvest cells and extract total lipids using a chloroform/methanol phase separation. Saponify the extract with methanolic KOH to release free sterols from esters.

  • Derivatization: Convert free sterols to trimethylsilyl (TMS) ethers to increase volatility and thermal stability for mass spectrometry.

  • LC-MS/MS Analysis: Run the samples through a liquid chromatography-tandem mass spectrometer.

  • Quantification: Observe the dose-dependent accumulation of 4-methyl sterol intermediates and the concurrent depletion of cholesterol/ergosterol, confirming the exact biochemical bottleneck[3][4].

Therapeutic Implications

The precise mechanism of FR171456 opens three distinct therapeutic avenues:

  • Hypercholesterolemia: By depleting intracellular cholesterol, FR171456 triggers the SREBP pathway, leading to the robust up-regulation of LDL-receptors on the surface of hepatocytes (e.g., HepG2 cells). This increases the clearance of LDL from the bloodstream[6].

  • Antiviral Therapy (HCV): Hepatitis C replication complexes are anchored to cholesterol-rich lipid rafts in the host cell membrane. The extreme sensitivity of the HCV replicon to FR171456 (~6 nM) demonstrates that targeting host lipid pathways is a viable strategy to collapse viral replication architecture[3][4].

  • Antifungal Agent: Fungal cell membranes rely entirely on ergosterol for fluidity and integrity. Inhibition of Erg26p disrupts this membrane, providing a broad-spectrum fungistatic/fungicidal effect that circumvents resistance mechanisms associated with traditional azoles (which target CYP51/Erg11)[3][7].

References

  • Pelton et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications, 6, 8613. Source: Nature Communications / PubMed Central URL: [Link]

  • Hatori et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. Journal of Antibiotics (Tokyo), 57(4), 253-259. Source: PubMed URL: [Link]

  • Hatori et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. Journal of Antibiotics (Tokyo), 57(4), 260-263. Source: PubMed URL: [Link]

Sources

Exploratory

Unlocking NSDHL: A Comprehensive Technical Guide on the Specific Inhibitor FR171456

Executive Summary NAD(P) dependent steroid dehydrogenase-like (NSDHL) is a highly conserved, essential enzyme within the post-squalene cholesterol biosynthesis pathway. While historically recognized for its role in lipid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

NAD(P) dependent steroid dehydrogenase-like (NSDHL) is a highly conserved, essential enzyme within the post-squalene cholesterol biosynthesis pathway. While historically recognized for its role in lipid metabolism and its link to developmental disorders like CHILD syndrome, modern research has repositioned NSDHL as a critical node in oncogenic signaling and viral replication. This whitepaper provides an in-depth technical analysis of FR171456 , the most potent and specific pharmacological inhibitor of NSDHL discovered to date, detailing its mechanism of action, therapeutic potential, and the rigorous experimental workflows required for target validation.

The Target: NSDHL in Sterol Biosynthesis and Cellular Signaling

NSDHL (and its yeast ortholog, Erg26p) is an endoplasmic reticulum and lipid droplet-associated enzyme that catalyzes the NAD(P)+-dependent oxidative decarboxylation of C4 methyl groups from 4-alpha-carboxysterols ()[1]. This reaction is an obligatory step in the synthesis of cholesterol in mammals and ergosterol in fungi.

Beyond structural lipid synthesis, NSDHL activity directly influences cellular signaling cascades. In oncology, NSDHL acts as a metastatic driver in triple-negative breast cancer (TNBC) by preventing the endosomal degradation of TGFβR2, thereby hyperactivating the TGFβ signaling pathway ()[2]. Consequently, the targeted inhibition of NSDHL induces cholesterol starvation, which paradoxically upregulates pSMAD2/3 and drives basal differentiation in models like pancreatic ductal adenocarcinoma (PDAC) ()[3].

FR171456: Discovery and Pharmacological Profile

FR171456 is a natural steroid-acid compound originally isolated from the fermentation broth of the fungal strain Sporormiella minima No. 15604 ()[4]. It was initially identified through phenotypic screens as a potent cholesterol synthesis inhibitor capable of upregulating LDL-receptor expression in human hepatoma cells[4].

Quantitative Pharmacological Profile

The following table summarizes the multi-model efficacy of FR171456, demonstrating its high potency across enzymatic, cellular, and in vivo systems.

Pharmacological ParameterValue / RangeExperimental ModelSource
Microsomal Enzyme IC50 ~2–2.2 µMIn vitro (Mammalian NSDHL / Yeast Erg26p)[5],[6]
HCV Replicon Inhibition ~6 nMHuman Huh-7 cells[5],[7]
Antifungal MIC ~9–144 µMCandida albicans / Aspergillus fumigatus[8],[5]
Hepatic Sterol Reduction ~0.1 mg/kgIn vivo (Rat Model)[5],[4]
Serum Cholesterol Reduction ~0.001–1 mg/kgIn vivo (Rabbit Model)[5],[4]

Mechanism of Action

FR171456 acts by selectively binding to and inhibiting sterol-4-alpha-carboxylate-3-dehydrogenase ()[6]. This precise enzymatic blockade prevents the transition of 4-alpha-carboxy-sterols into 3-keto sterols. As a result, cells experience a rapid, toxic accumulation of 4-methyl sterol intermediates and a profound downstream depletion of cholesterol or ergosterol ()[5]. This disruption compromises membrane integrity, dismantles lipid rafts, and indirectly suppresses the replication complexes of viruses like Hepatitis C[5].

Pathway Lanosterol Lanosterol CarboxySterol 4α-carboxy-sterols Lanosterol->CarboxySterol SC4MOL Reaction CarboxySterol->Reaction KetoSterol 3-keto sterols Reaction->KetoSterol Cholesterol Cholesterol / Ergosterol KetoSterol->Cholesterol Downstream Enzymes NSDHL NSDHL / Erg26p NSDHL->Reaction Catalyzes FR171456 FR171456 FR171456->NSDHL Specific Inhibition

Fig 1: Cholesterol biosynthesis pathway highlighting NSDHL inhibition by FR171456.

Experimental Workflows for Target Validation

To rigorously validate the mechanism of action of FR171456 and its impact on NSDHL, researchers must employ a combination of functional genomics and analytical chemistry. The following protocols are designed as self-validating systems.

Protocol 1: Target Deconvolution via Yeast Haploinsufficiency Profiling (HIP)

Identifying the direct molecular target of a natural product is notoriously difficult. HIP exploits the principle that reducing a target gene's copy number sensitizes the cell to drugs acting on that specific target.

  • Strain Pooling: Combine a library of heterozygous diploid Saccharomyces cerevisiae deletion strains (including the erg26Δ/ERG26 strain).

    • Causality: A pooled library allows for high-throughput, competitive growth analysis under identical drug-induced stress conditions.

  • Drug Treatment: Culture the pool in the presence of sub-lethal concentrations of FR171456 (e.g., IC10 to IC20).

    • Causality: Sub-lethal dosing ensures that only strains with reduced target copy numbers exhibit a specific growth defect, avoiding the confounding variables of universal cytotoxicity.

  • Genomic DNA Extraction & Amplification: Extract genomic DNA and amplify strain-specific molecular barcodes via PCR.

  • Sequencing & Self-Validation: Quantify barcode abundance using Next-Generation Sequencing (NGS).

    • Self-Validation: The assay is internally validated if the erg26Δ/ERG26 barcode is significantly depleted relative to the control pool, conclusively proving that Erg26p (the yeast ortholog of NSDHL) is the dose-limiting target of FR171456 ()[6].

Protocol 2: Cellular Sterol Profiling via GC-MS

To confirm that FR171456 blocks NSDHL activity in vitro, lipidomics must be utilized to detect the accumulation of specific upstream substrates.

  • Cell Culture & Dosing: Treat human hepatoma cells (HepG2) with FR171456 (0.1 - 10 µM) for 24-48 hours.

    • Causality: HepG2 cells maintain highly active cholesterol biosynthesis, providing a robust dynamic range for detecting sterol intermediate fluctuations.

  • Saponification & Lipid Extraction: Lyse cells in 10% ethanolic KOH at 80°C for 1 hour, followed by extraction of non-saponifiable lipids using hexane.

    • Causality: Saponification cleaves esterified sterols, ensuring the total pool of free sterols is extracted for accurate mass quantification.

  • TMS Derivatization: React the dried lipid extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% TMCS at 60°C for 30 minutes.

    • Causality: Derivatization replaces polar hydroxyl groups with non-polar trimethylsilyl (TMS) ethers. This significantly increases the volatility and thermal stability of the sterols, preventing degradation inside the GC column.

  • GC-MS Acquisition & Self-Validation: Inject samples into a GC-MS.

    • Self-Validation: The protocol validates target engagement by identifying a proportional, dose-dependent increase in the specific mass fragmentation patterns (m/z peaks) of 4-methyl sterols, coupled with a simultaneous decrease in the cholesterol peak.

Workflow CellPrep Cell Culture & FR171456 Treatment LipidExtract Lipid Extraction (Saponification) CellPrep->LipidExtract Derivatization TMS Derivatization (BSTFA + TMCS) LipidExtract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Sterol Profiling (Target Validation) GCMS->DataAnalysis

Fig 2: Analytical workflow for validating NSDHL inhibition via GC-MS sterol profiling.

References

  • Helliwell SB, et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications. Available at:[Link]

  • Hatori H, et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. Journal of Antibiotics (Tokyo). Available at:[Link]

  • He J, et al. (2021). NSDHL promotes triple-negative breast cancer metastasis through the TGFβ signaling pathway and cholesterol biosynthesis. Breast Cancer Research and Treatment. Available at:[Link]

  • Gabitova-Cornell L, et al. (2019). Cholesterol deprivation induces TGFβ signaling to promote basal differentiation in pancreatic cancer. bioRxiv. Available at:[Link]

  • UniProt Consortium. NSDHL - Sterol-4-alpha-carboxylate 3-dehydrogenase, decarboxylating - Homo sapiens (Human). UniProtKB. Available at:[Link]

Sources

Foundational

Unveiling the Mechanism of FR171456: Targeted Inhibition of Erg26p in Yeast Sterol Biosynthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary FR171456 is a naturally occurring steroid-acid derivative with profound cholesterol-loweri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

FR171456 is a naturally occurring steroid-acid derivative with profound cholesterol-lowering and broad-spectrum antifungal properties. Despite its early discovery in fermentation broths, its precise mechanism of action (MoA) was only recently elucidated through advanced chemogenomic profiling. It specifically targets sterol-4-alpha-carboxylate-3-dehydrogenase—an essential enzyme designated as NSDHL in mammals and Erg26p in the yeast Saccharomyces cerevisiae[1]. This whitepaper provides a comprehensive technical breakdown of FR171456's interaction with Erg26p, detailing the structural biology of the target, the self-validating experimental workflows used for target deconvolution, and the downstream metabolic consequences of its inhibition.

Mechanistic Grounding: The Erg26p Node in Sterol Biosynthesis

In eukaryotic cells, the post-squalene segment of the sterol biosynthesis pathway is highly conserved. A critical phase in this pathway is the removal of the C-4 alpha-methyl group from 4,4-dimethylzymosterol, an essential step for producing mature ergosterol in fungi (or cholesterol in humans)[2].

In S. cerevisiae, this C-4 demethylation is executed by a multi-enzyme complex anchored to the endoplasmic reticulum (ER). The complex comprises:

  • Erg25p : A C-4 oxidase.

  • Erg26p : A C-4 dehydrogenase/decarboxylase.

  • Erg27p : A C-3 ketoreductase.

  • Erg28p : A transmembrane scaffold protein that tethers Erg25p, Erg26p, and Erg27p into a functional unit[3].

FR171456 acts as a potent, specific inhibitor of Erg26p. By competitively binding to the active site of Erg26p, it halts the NAD+-dependent oxidative decarboxylation of 4α-carboxysterol intermediates[1].

Causality of Target Selection: Why is Erg26p a highly effective therapeutic target? Unlike other nodes in the lipid biosynthesis network that possess paralogs or bypass mechanisms, ERG26 is an essential gene lacking redundancy. Inhibiting Erg26p not only deprives the cell of essential structural sterols but also triggers the toxic accumulation of 4-methyl sterol intermediates, which disrupt lipid raft formation and membrane integrity[4].

G Substrate 4,4-dimethylzymosterol Erg25 Erg25p (C-4 Oxidase) Substrate->Erg25 Erg26 Erg26p (C-4 Dehydrogenase) Erg25->Erg26 Erg27 Erg27p (C-3 Ketoreductase) Erg26->Erg27 Product Zymosterol (Ergosterol Precursor) Erg27->Product Erg28 Erg28p (ER Scaffold) Erg28->Erg25 Erg28->Erg26 Erg28->Erg27 FR171456 FR171456 (Inhibitor) FR171456->Erg26

Fig 1. Erg26p within the ER C-4 demethylation complex and targeted inhibition by FR171456.

Target Deconvolution: The HIP/HOP Self-Validating System

The discovery of Erg26p as the definitive target of FR171456 was achieved using Genome-wide Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP)[1].

Causality of Experimental Choice: Traditional biochemical assays require purified protein, which is notoriously difficult for highly hydrophobic, membrane-bound complexes like Erg26p[3]. HIP bypasses this by using live yeast genetics. In a pooled culture of heterozygous deletion strains, the strain lacking one copy of the drug's target gene (erg26Δ/ERG26) possesses only 50% of the target protein. This strain becomes uniquely hypersensitive to the drug, dropping out of the population. The system is inherently self-validating: the simultaneous tracking of thousands of off-target strains acts as an internal control, ensuring that the observed sensitivity is target-specific rather than a result of general cytotoxicity.

Protocol 1: Yeast HIP/HOP Workflow for Target Identification
  • Pool Preparation : Thaw a pooled collection of ~6,000 S. cerevisiae heterozygous deletion strains (BY4743 background), each tagged with unique 20-mer UP and DOWN DNA barcodes.

  • Compound Treatment : Inoculate the pool into YPD media containing 2% DMSO and FR171456 at an IC30 concentration (e.g., ~4 µM)[5].

  • Competitive Growth : Incubate at 30°C for 14 hours (approximately 5 generations). Maintain logarithmic growth by diluting into fresh media to prevent stationary phase artifacts.

  • Genomic DNA Extraction & Amplification : Harvest cells, extract gDNA, and PCR-amplify the unique barcodes flanking each deletion cassette using universal fluorescently labeled primers.

  • Microarray Hybridization & Analysis : Hybridize the amplicons to a high-density barcode microarray. Calculate the sensitivity Z-score based on the depletion of specific barcodes relative to the DMSO control. A high Z-score for the erg26Δ/ERG26 strain confirms it as the primary target[1].

HIP_Workflow Pool Yeast Deletion Strain Pool Treatment FR171456 Treatment Pool->Treatment Growth Competitive Growth Treatment->Growth Seq Barcode Quantification Growth->Seq Analysis Z-Score Analysis (Erg26Δ) Seq->Analysis

Fig 2. Workflow for Genome-wide Yeast Haploinsufficiency Profiling identifying Erg26p.

Metabolic Consequences: Sterol Profiling

Inhibiting Erg26p triggers a distinct metabolic signature. To validate target engagement in vivo, researchers must profile the sterol composition of treated cells.

Causality of Experimental Choice: Sterols are highly non-polar and lack strong chromophores, making standard LC-UV methods ineffective. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with trimethylsilyl (TMS) derivatization is the gold standard. Derivatization replaces the polar hydroxyl group with a TMS ether, significantly increasing volatility and thermal stability, allowing for precise chromatographic separation of closely related sterol isomers[2].

Protocol 2: GC-MS Sterol Extraction and Profiling
  • Cell Culture & Treatment : Grow wild-type S. cerevisiae to mid-log phase in the presence of varying concentrations of FR171456. Spike the sample with an internal standard (e.g., epicoprostanol) to validate extraction efficiency.

  • Saponification : Harvest cells and resuspend in methanolic KOH (15% w/v KOH in 90% methanol). Incubate at 80°C for 2 hours. This step is critical to hydrolyze steryl esters into free sterols.

  • Extraction : Add n-heptane and vortex vigorously. Centrifuge to separate the phases. Recover the upper organic layer containing the free sterols.

  • Derivatization : Evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Heat at 60°C for 30 minutes.

  • GC-MS Analysis : Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Operate in electron impact (EI) ionization mode. Quantify the depletion of ergosterol and the accumulation of 4-methyl sterol intermediates.

Quantitative Data Summary

The biochemical and phenotypic effects of FR171456 are summarized below, demonstrating its potent on-target activity across different biological models[4].

ParameterValue / ObservationBiological Significance
Microsomal Enzyme IC50 ~2.0 – 2.2 µMDirect in vitro inhibition of the Erg26p/NSDHL complex.
HCV Replicon Inhibition (EC50) ~6 nMPotent antiviral effect via host cholesterol depletion.
Antifungal MIC Range 9 – 144 µMBroad-spectrum inhibition of fungal growth via ergosterol depletion.
In Vivo Hepatic Sterol Reduction ~0.1 mg/kg (Rats)Validates systemic pathway engagement and cholesterol-lowering efficacy.
Primary Accumulated Intermediate 4,4-dimethylzymosterolConfirms the exact enzymatic blockade at the C-4 demethylation step.

Therapeutic Implications

The identification of Erg26p/NSDHL as the target of FR171456 opens two distinct therapeutic avenues:

  • Antifungal Development : Current frontline antifungals primarily target Erg11p (azoles) or Erg1p (allylamines). Because FR171456 targets a completely different node (Erg26p), it exhibits efficacy against azole-resistant fungal strains[6].

  • Antiviral Applications : Viruses such as Hepatitis C (HCV) rely heavily on host lipid rafts for replication complex assembly. By inhibiting NSDHL, FR171456 depletes host cholesterol, indirectly suppressing viral replication without targeting mutable viral enzymes, thereby raising the barrier to antiviral resistance[1].

References

  • Title : FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p Source : Nature Communications (via PubMed Central) URL :[Link]

  • Title : Protein-protein interactions among C-4 demethylation enzymes involved in yeast sterol biosynthesis Source : PNAS (via PubMed Central) URL :[Link]

  • Title : Microbial Sterolomics as a Chemical Biology Tool Source : MDPI Molecules URL :[Link]

  • Title : Emerging New Targets for the Treatment of Resistant Fungal Infections Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Exploratory

discovery and origin of the natural product FR171456

An In-Depth Technical Guide to the Discovery, Mechanism, and Application of the Natural Product FR171456 Executive Summary The discovery of novel natural products has historically driven the evolution of pharmacology, pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Mechanism, and Application of the Natural Product FR171456

Executive Summary

The discovery of novel natural products has historically driven the evolution of pharmacology, particularly in the realm of metabolic regulation and anti-infective therapies. FR171456 is a structurally unique, naturally occurring steroid-acid derivative that has emerged as a potent inhibitor of post-squalene sterol biosynthesis. Originally isolated from the fungal strain Sporormiella minima No. 15604, this compound demonstrated remarkable cholesterol-lowering properties in preclinical models[1]. However, its precise molecular target remained elusive for over a decade. It was not until the application of advanced chemogenomic profiling—specifically genome-wide yeast haploinsufficiency profiling (HIP)—that its specific target was definitively identified as the sterol-4-alpha-carboxylate-3-dehydrogenase enzyme (NSDHL in mammals, Erg26p in yeast)[2][3].

This whitepaper provides a comprehensive technical analysis of FR171456, detailing its biological origins, the rigorous experimental workflows used for its target deconvolution, its mechanism of action, and its multifaceted therapeutic potential spanning cardiovascular disease, virology, and oncology.

Phylogeny and Isolation of FR171456

The origin of FR171456 traces back to the systematic screening of microbial fermentation broths for novel inhibitors of cholesterol synthesis. Researchers isolated the compound from Sporormiella minima (strain No. 15604), a coprophilous fungus known for producing diverse secondary metabolites[1].

Isolation Rationale: Microbial secondary metabolites often evolve to target essential pathways in competing organisms. By screening fungal extracts against human hepatoma cell lines (Hep G2), researchers identified that the broth of S. minima strongly inhibited cholesterol synthesis and concomitantly up-regulated Low-Density Lipoprotein (LDL) receptor expression[4]. The active principle was purified using a combination of solvent extraction, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC), yielding the pure natural product FR171456.

Chemical Biology: Unmasking the Molecular Target

For years, FR171456 was known simply as a "cholesterol synthesis inhibitor," but the exact node it blocked in the highly complex sterol biosynthesis pathway was unknown. This lack of target clarity hindered structure-activity relationship (SAR) optimization and clinical development.

The breakthrough occurred when researchers employed a genome-wide yeast haploinsufficiency profiling (HIP) assay[2][5]. The HIP assay operates on the principle of gene dosage: a heterozygous yeast deletion strain (having only one copy of a specific gene) will be hypersensitive to a compound that specifically inhibits the protein product of that gene.

Mechanistic Pathway of Inhibition

FR171456 was found to specifically target sterol-4-alpha-carboxylate-3-dehydrogenase (EC 1.1.1.170)[6]. In mammals, this enzyme is known as NSDHL (NAD(P) dependent steroid dehydrogenase-like protein); in Saccharomyces cerevisiae, it is Erg26p[2][3]. This enzyme is a critical component of the C-4 demethylation complex, catalyzing the oxidative decarboxylation of 3β-hydroxysteroid-4α-carboxylate intermediates into 3-oxosteroids[6][7].

By inhibiting NSDHL/Erg26p, FR171456 causes a bottleneck in the pathway, leading to the accumulation of 4-methyl sterol intermediates and the rapid depletion of downstream end-products like cholesterol (in mammals) and ergosterol (in fungi)[8][9].

Pathway Lanosterol Lanosterol Inter1 3β-hydroxysteroid-4α-carboxylate (4-methyl sterol) Lanosterol->Inter1 Upstream Enzymes (e.g., CYP51) Inter2 4α-methyl-cholest-8,24-dien-3-one + CO2 + NAD(P)H Inter1->Inter2 Oxidative Decarboxylation NSDHL NSDHL (Mammals) / Erg26p (Yeast) (EC 1.1.1.170) NSDHL->Inter1 Catalyzes Cholesterol Cholesterol / Ergosterol Inter2->Cholesterol Downstream Enzymes FR171456 FR171456 (Natural Product) FR171456->NSDHL Specific Inhibition

Biosynthetic pathway showing FR171456 targeting the NSDHL/Erg26p oxidative decarboxylation step.

Experimental Protocols: Target Deconvolution

To establish trustworthiness and self-validation in chemical biology, target identification must be orthogonal. The following methodology details the HIP workflow and subsequent biochemical validation used to pinpoint Erg26p/NSDHL as the target of FR171456[3][5].

Protocol 1: Yeast Haploinsufficiency Profiling (HIP)

Objective: Identify the cellular target of FR171456 by screening for hypersensitive heterozygous deletion strains. Causality: Reducing the gene copy number from two to one lowers the target protein concentration by ~50%. If FR171456 inhibits this specific protein, the heterozygous strain will exhibit a profound growth defect compared to the wild-type pool.

  • Strain Pooling: Thaw and pool the complete collection of ~6,000 S. cerevisiae heterozygous deletion strains (BY4743 background).

  • Compound Treatment: Inoculate the pooled library into YPD media containing FR171456 at a concentration yielding 20-30% growth inhibition (IC20-IC30) of the wild-type strain. Include a DMSO vehicle control.

  • Competitive Growth: Grow the cultures for 20 generations in a continuous logarithmic phase, diluting into fresh drug-containing media as necessary.

  • Genomic DNA Extraction: Harvest cells and extract genomic DNA using a standard phenol-chloroform or column-based method.

  • Barcode Amplification: PCR-amplify the unique 20-mer UPTAG and DNTAG barcodes flanking each gene deletion cassette using fluorescently labeled or sequencing-adapted primers.

  • Quantitation & Analysis: Hybridize the amplicons to a high-density oligonucleotide microarray (or use Next-Generation Sequencing). Calculate the log2 ratio of barcode abundance in the FR171456-treated pool versus the DMSO control.

  • Result: The erg26Δ/ERG26 strain will show the most significant depletion, identifying Erg26p as the primary target.

Protocol 2: In Vitro Biochemical Validation

Objective: Confirm direct inhibition of the target enzyme. Causality: While HIP identifies genetic hypersensitivity, direct enzymatic assays rule out indirect regulatory effects and confirm the compound as a direct molecular inhibitor.

  • Microsome Preparation: Isolate microsomal fractions from wild-type yeast or mammalian cells expressing NSDHL.

  • Substrate Incubation: Incubate microsomes with radiolabeled or mass-spectrometry-compatible 3β-hydroxysteroid-4α-carboxylate substrate, NAD(P)+, and varying concentrations of FR171456.

  • Detection: Measure the conversion to the 3-oxosteroid product using GC-MS or HPLC.

  • Result: Calculate the IC50. FR171456 demonstrates an IC50 of ~2.0–2.2 µM against the microsomal enzyme[9].

HIP_Workflow Step1 1. Pool Yeast Heterozygous Deletion Collection Step2 2. Compound Treatment (FR171456 at IC20-IC30) Step1->Step2 Step3 3. Genomic DNA Extraction & Barcode Amplification Step2->Step3 Step4 4. Microarray / NGS Barcode Quantitation Step3->Step4 Step5 5. Identify Depleted Strains (erg26Δ/ERG26) Step4->Step5 Log2 Ratio Analysis Step6 6. Target Validation (Biochemical Assays) Step5->Step6 Hypothesis Generation

Workflow of the Yeast Haploinsufficiency Profiling (HIP) assay for target deconvolution.

Preclinical Efficacy & Therapeutic Horizons

Because NSDHL/Erg26p is highly conserved across eukaryotes, FR171456 exhibits a broad spectrum of biological activities.

Antifungal and Antiviral Properties

In fungi, Erg26p is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane. FR171456 demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus by disrupting this pathway[1][3]. Furthermore, host cholesterol metabolism is heavily hijacked by certain viruses. FR171456 potently inhibits the replication of the Hepatitis C Virus (HCV) in artificial replicon systems at nanomolar concentrations (~6 nM), highlighting the reliance of HCV replication complexes on host lipid droplets and sterol intermediates[5][9].

Oncology and Cell Differentiation

Recent studies have repurposed FR171456 as a chemical biology tool to study the tumor microenvironment. In pancreatic ductal adenocarcinoma (PDAC), inhibiting endogenous cholesterol biosynthesis with FR171456 induces TGF-β signaling and promotes basal differentiation, revealing a direct metabolic link between cholesterol deprivation and epithelial-mesenchymal transition (EMT)[10].

Cardiovascular Applications

In animal models, FR171456 acts as a potent hypocholesterolemic agent. It lowers hepatic sterol synthesis in rats at doses as low as 0.1 mg/kg and significantly reduces serum cholesterol in rabbits after multi-week dosing at 0.001–1 mg/kg, without reported adverse cytotoxicity[4][9].

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the pharmacological profile of FR171456 is summarized below.

ParameterValue / RangeBiological SystemImplication
Microsomal Enzyme IC50 ~2.0 – 2.2 µMNSDHL / Erg26pDirect, potent inhibition of the target enzyme[9].
HCV Replicon Inhibition ~6 nMHuh-7 Human CellsHigh antiviral efficacy via host-directed lipid modulation[9].
Cytotoxicity (CC50) > 4 µMHuman Cell LinesFavorable therapeutic window for antiviral applications[9].
Antifungal MIC 9 – 144 µMC. albicans, A. fumigatusBroad-spectrum antifungal activity via ergosterol depletion[9].
In Vivo Sterol Synthesis Reduction ~0.1 mg/kgRat Model (Hepatic)High oral bioavailability and target engagement in vivo[4][9].
Serum Cholesterol Reduction 0.001 – 1 mg/kgRabbit ModelPotent hypocholesterolemic efficacy comparable to statins[4][9].

References

  • Helliwell, S. B., et al. "FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p." Nature Communications, 2015. [Link]

  • "FR171456, a Novel Cholesterol Synthesis Inhibitor Produced by Sporormiella minima No. 15604: I. Taxonomy, Fermentation, Isolation, Physico-chemical Properties." National Open Access Monitor, Ireland, 2004.[Link]

  • "FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities." PubMed, 2004.[Link]

  • "Cholesterol deprivation induces TGFβ signaling to promote basal differentiation in pancreatic cancer." bioRxiv, 2019.[Link]

  • "Information on EC 1.1.1.170 - 3beta-hydroxysteroid-4alpha-carboxylate 3-dehydrogenase (decarboxylating)." BRENDA Enzyme Database.[Link]

Sources

Foundational

FR171456: A Specific Inhibitor of NSDHL and Its Role in the Cholesterol Biosynthesis Pathway – A Technical Guide

Abstract: This technical guide provides an in-depth examination of FR171456, a natural product isolated from the fungus Sporormiella minima[1]. Initially identified for its cholesterol-lowering properties, subsequent res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth examination of FR171456, a natural product isolated from the fungus Sporormiella minima[1]. Initially identified for its cholesterol-lowering properties, subsequent research has pinpointed its precise molecular target within the cholesterol biosynthesis pathway. This document will elucidate the mechanism of action of FR171456, detailing its role as a specific and potent inhibitor of sterol-4-alpha-carboxylate-3-dehydrogenase (NSDHL). We will explore the biochemical and cellular consequences of this inhibition, provide detailed experimental protocols for its study, and discuss its broader applications as a research tool and potential therapeutic lead. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and pharmacology.

The Cholesterol Biosynthesis Pathway: An Overview

Cholesterol is an essential lipid, vital for maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its biosynthesis is a complex, multi-step process known as the mevalonate pathway, which primarily occurs in the endoplasmic reticulum of hepatic cells[2]. The pathway begins with acetyl-CoA and proceeds through key intermediates, including HMG-CoA, mevalonate, and squalene. The conversion of HMG-CoA to mevalonate via HMG-CoA reductase is the rate-limiting step and the target of the widely used statin drugs[2]. Following the formation of the first sterol, lanosterol, a series of 19 subsequent reactions are required to produce the final cholesterol molecule[2]. It is within this post-lanosterol segment of the pathway that FR171456 exerts its specific effect.

Cholesterol_Biosynthesis_Pathway cluster_pre_lanosterol Pre-Lanosterol Synthesis cluster_post_lanosterol Post-Lanosterol Synthesis (Cholesterol Formation) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Intermediates_A Intermediates_A Lanosterol->Intermediates_A Demethylation Steps 4-alpha-carboxysterol 4-alpha-carboxysterol Intermediates_A->4-alpha-carboxysterol ... 3-keto-4-carboxysterol 3-keto-4-carboxysterol 4-alpha-carboxysterol->3-keto-4-carboxysterol NSDHL 4-alpha-carboxysterol->3-keto-4-carboxysterol Intermediates_B Intermediates_B 3-keto-4-carboxysterol->Intermediates_B Decarboxylation 3-keto-4-carboxysterol->Intermediates_B Cholesterol Cholesterol Intermediates_B->Cholesterol Intermediates_B->Cholesterol

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Mechanism of Action: Targeting NSDHL

While initially recognized for its general ability to inhibit cholesterol synthesis in cell lines like Hep G2[1][3], the precise molecular target of FR171456 remained unknown for some time, hindering its development. Groundbreaking research later identified the specific target as the NAD(P)-dependent steroid dehydrogenase-like protein (NSDHL) in humans, and its ortholog Erg26p in Saccharomyces cerevisiae[4][5].

NSDHL is an essential enzyme that catalyzes a critical step in the post-lanosterol pathway: the dehydrogenation of 4-alpha-carboxysterols, which is part of the sequential removal of the two C-4 methyl groups from lanosterol[5][6]. By specifically inhibiting NSDHL, FR171456 blocks the pathway at a node distinct from other major cholesterol-lowering drugs. This specificity was confirmed through several lines of evidence, including genome-wide yeast haploinsufficiency profiling, the identification of resistance-conferring mutations in the ERG26 gene, and detailed metabolite profiling in treated cells[4][5].

FR171456_MOA cluster_pathway NSDHL Catalyzed Reaction Substrate 4-alpha-Carboxysterol (Upstream Intermediate) Product 3-Keto-4-carboxysterol (Downstream Intermediate) Substrate->Product NSDHL Enzyme Accumulation Accumulation of Upstream Intermediates Substrate->Accumulation Depletion Depletion of Cholesterol and Downstream Products Product->Depletion Inhibitor FR171456 Inhibitor->Block Inhibition

Figure 2: Mechanism of FR171456 Inhibition on NSDHL.

Biochemical and Cellular Consequences of NSDHL Inhibition

The specific inhibition of NSDHL by FR171456 leads to predictable and measurable changes in the cellular sterol profile. As illustrated in Figure 2, blocking this enzymatic step causes the accumulation of upstream substrates and a corresponding depletion of all downstream products, including cholesterol itself.

Metabolomic studies in human Huh-7 cells treated with FR171456 have confirmed this mechanism, showing a dose-dependent alteration in the levels of multiple sterol pathway intermediates[4][5]. The reduction in intracellular cholesterol levels triggers homeostatic feedback mechanisms. Notably, FR171456 treatment has been shown to up-regulate the expression of the LDL receptor in Hep G2 cells, a response aimed at increasing cholesterol uptake from the extracellular environment to compensate for the reduction in de novo synthesis[3].

Table 1: Summary of Cellular Effects of FR171456

Parameter Observed Effect Cell Line / Model Reference
Cholesterol Synthesis Strongly Inhibited Hep G2 [3]
LDL-Receptor Expression Up-regulated Hep G2 [3]
Hepatic Sterol Synthesis Inhibited (in vivo) Rats [3]
Serum Cholesterol Significantly Lowered Cholesterol-fed rabbits [3]

| Sterol Intermediates | Upstream substrates increase; downstream products decrease | Huh-7, Yeast |[4][5] |

Experimental Protocols for Studying FR171456

To facilitate further research, this section provides detailed methodologies for assessing the activity of FR171456. These protocols represent robust, field-proven approaches for characterizing enzyme inhibitors and their effects on cellular cholesterol metabolism.

Protocol 1: In Vitro NSDHL Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to directly measure the inhibitory activity of FR171456 on NSDHL. The principle involves incubating recombinant NSDHL with its substrate and cofactors and quantifying the product formation in the presence and absence of the inhibitor.

Protocol_1_Workflow P1 Prepare Reagents: - Recombinant NSDHL - Substrate (e.g., 4,4-dimethyl-5α-cholest-8-en-3β-ol-4β-carboxylic acid) - Cofactor (NAD+) - Assay Buffer P3 Assay Setup (Microplate): Add Buffer, NSDHL Enzyme, and FR171456/Vehicle P1->P3 P2 Prepare FR171456 Serial Dilutions (e.g., in DMSO) P2->P3 P4 Pre-incubate for 10-15 min at 37°C to allow inhibitor binding P3->P4 P5 Initiate Reaction: Add Substrate and Cofactor P4->P5 P6 Incubate for a defined time (e.g., 30-60 min) at 37°C P5->P6 P7 Terminate Reaction (e.g., with acid or organic solvent) P6->P7 P8 Analyze Product Formation (LC-MS or HPLC) P7->P8 P9 Data Analysis: Calculate % Inhibition and IC50 Value P8->P9

Figure 3: Workflow for In Vitro NSDHL Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Purify recombinant human NSDHL expressed in a suitable system (e.g., E. coli or insect cells).

    • Prepare a stock solution of the NSDHL substrate in an appropriate solvent.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing necessary cofactors).

    • Prepare a stock solution of FR171456 (e.g., 10 mM in DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer to each well.

    • Add 1 µL of FR171456 dilutions or vehicle (DMSO) to respective wells.

    • Add 20 µL of NSDHL enzyme solution and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 29 µL of a pre-mixed solution containing the substrate and NAD+.

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to an analysis plate for LC-MS.

    • Quantify the amount of product formed relative to the vehicle control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each FR171456 concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cholesterol Reduction Assay using Filipin Staining

This protocol uses the fluorescent polyene antibiotic Filipin III, which binds specifically to unesterified cholesterol, to visualize and quantify changes in cellular cholesterol distribution and content following FR171456 treatment.

Protocol_2_Workflow C1 Seed Cells (e.g., HepG2, Huh-7) in a 96-well imaging plate C2 Culture overnight to allow attachment C1->C2 C3 Treat cells with varying concentrations of FR171456 for 24-48 hours C2->C3 C4 Wash cells gently with PBS C3->C4 C5 Fix cells with 4% Paraformaldehyde for 10-15 minutes C4->C5 C6 Wash cells three times with Wash Buffer C5->C6 C7 Stain with Filipin III solution in the dark for 60 minutes C6->C7 C8 Wash cells twice to remove excess stain C7->C8 C9 Image and Analyze: Fluorescence Microscopy (UV excitation) or High-Content Imaging System C8->C9

Figure 4: Workflow for Cell-Based Cholesterol Staining.

Methodology:

  • Cell Culture and Treatment:

    • Seed HepG2 cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 2.5 x 10⁴ cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

    • The next day, replace the medium with fresh medium containing serial dilutions of FR171456 or a vehicle control (DMSO).

    • Incubate for 48 hours.

  • Fixation and Staining[7]:

    • Carefully remove the culture medium.

    • Fix the cells by adding 100 µL of Cell-Based Assay Fixative Solution for 10 minutes at room temperature.

    • Wash the cells three times with 150 µL of Cholesterol Detection Wash Buffer, for five minutes each wash.

    • Prepare the Filipin III staining solution according to the manufacturer's instructions (e.g., from Abcam ab133116 or Cayman Chemical 10009780)[8]. Add 100 µL to each well.

    • Incubate in the dark at room temperature for 60 minutes.

  • Imaging and Analysis:

    • Wash the cells twice with Wash Buffer for five minutes each.

    • Leave the final wash buffer in the wells for imaging.

    • Examine the staining using a fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)[7].

    • Quantify the fluorescence intensity per cell or per well using image analysis software to determine the dose-dependent reduction in cholesterol.

Broader Biological Activities and Future Directions

The potent and specific inhibition of sterol biosynthesis by FR171456 also underlies its observed broad-spectrum antifungal activity[4]. Fungi utilize ergosterol, a different sterol, in their cell membranes, but its synthesis pathway also depends on an NSDHL ortholog (Erg26p), making it a target for FR171456. Additionally, FR171456 has been shown to inhibit an artificial Hepatitis C virus (HCV) replicon, suggesting that the host cholesterol pathway, which is often hijacked by viruses for replication, could be a target for antiviral strategies[4][5].

References

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Scientific Reports, 5, 15037. Available at: [Link]

  • Shibata, T., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. The Journal of Antibiotics, 57(4), 260-263. Available at: [Link]

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. PMC. Available at: [Link]

  • Caldas, H., & Herman, G. E. (2003). NSDHL, an enzyme involved in cholesterol biosynthesis, traffics through the Golgi and accumulates on ER membranes and on the surface of lipid droplets. Human Molecular Genetics, 12(21), 2791-2801. Available at: [Link]

  • Bio-Techne. (n.d.). Cholesterol Cell-Based Detection Assay Kit. Bio-Techne. Retrieved from: [Link]

  • Hatori, H., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. The Journal of Antibiotics, 57(4), 253-259. Available at: [Link]

  • Busquets, A., et al. (2008). Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz. Plant Physiology and Biochemistry, 137, 1-10. Available at: [Link]

  • Anderson, D. D., et al. (2022). A Structural and Bioinformatics Investigation of a Fungal Squalene Synthase and Comparisons with Other Membrane Proteins. ACS Omega, 7(26), 22467–22478. Available at: [Link]

  • Elabscience. (n.d.). Squalene Synthase (SQS) Activity Colorimetric Assay Kit (E-BC-K794-M). Elabscience. Retrieved from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). squalene synthase. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from: [Link]

  • Mbah, C. J., et al. (2023). Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery. Molecules, 28(15), 5865. Available at: [Link]

  • Thompson, S. J., et al. (2021). Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol-dependent cytolysins. Journal of Cellular and Molecular Medicine, 25(16), 7741–7752. Available at: [Link]

  • Al-Bari, M. A. A., & Al-Mamun, M. (2023). Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis. International Journal of Molecular Sciences, 24(14), 11804. Available at: [Link]

Sources

Exploratory

Deciphering FR171456: Mechanistic Insights and Antifungal Properties of a Novel Sterol-4-α-carboxylate-3-dehydrogenase Inhibitor

Executive Summary The escalating crisis of triazole-resistant fungal infections necessitates the discovery of novel antifungal agents with unique mechanisms of action[1]. FR171456 , a natural steroid-acid compound isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of triazole-resistant fungal infections necessitates the discovery of novel antifungal agents with unique mechanisms of action[1]. FR171456 , a natural steroid-acid compound isolated from the fermentation broth of the fungus Sporormiella minima (Strain No. 15604), represents a breakthrough in sterol pathway inhibition[2]. Unlike conventional azoles that target lanosterol 14α-demethylase (Erg11p), FR171456 specifically inhibits sterol-4-α-carboxylate-3-dehydrogenase (Erg26p in yeast/fungi; NSDHL in mammals)[3].

This technical guide deconstructs the biochemical rationale, quantitative pharmacological profile, and the self-validating experimental workflows required to study the antifungal properties of FR171456.

Mechanistic Rationale: Targeting Erg26p in the Ergosterol Pathway

The fungal cell membrane relies on ergosterol for fluidity, permeability, and the localization of membrane-bound proteins. The biosynthesis of ergosterol is a highly conserved, multi-step pathway. Following the cyclization of squalene to lanosterol, the removal of the C-14 methyl group is catalyzed by Erg11p (the target of azoles)[1].

However, the subsequent removal of the two C-4 methyl groups is equally critical. This demethylation complex requires three enzymes: Erg24p, Erg25p, and Erg26p . Erg26p (sterol-4-α-carboxylate-3-dehydrogenase) catalyzes the oxidative decarboxylation of 4-methyl sterol intermediates[3].

When FR171456 binds to Erg26p, it halts this decarboxylation[3]. This blockade causes a toxic accumulation of 4-methyl sterol intermediates (such as 4,4-dimethylzymosterol) and a downstream depletion of zymosterol and ergosterol, ultimately leading to fungal cell membrane disruption and growth inhibition[4].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase / Cyclase MethylSterol 4-Methyl Sterol Intermediates (Accumulate) Lanosterol->MethylSterol Erg11p / Erg24p / Erg25p Erg26p Erg26p Enzyme (Sterol-4-alpha-carboxylate-3-dehydrogenase) MethylSterol->Erg26p Zymosterol Zymosterol (Depleted) Erg26p->Zymosterol Decarboxylation Ergosterol Ergosterol (Cell Membrane Integrity) Zymosterol->Ergosterol Downstream Synthesis FR171456 FR171456 (Potent Inhibitor) FR171456->Erg26p

Fig 1: Ergosterol biosynthesis pathway highlighting the targeted inhibition of Erg26p by FR171456.

Quantitative Pharmacological Profile

FR171456 exhibits broad-spectrum in vitro antifungal activity against clinically relevant pathogens, including Candida albicans and Aspergillus fumigatus[2]. Because the mammalian ortholog of Erg26p (NSDHL) is also inhibited by FR171456, the compound demonstrates potent cholesterol-lowering properties and antiviral effects against Hepatitis C (HCV), which relies on host lipid droplets for replication[3].

Table 1: Quantitative Pharmacological Data for FR171456

ParameterValue / RangeModel / SpeciesIndication / Significance
Microsomal Enzyme I₅₀ ~2.0 – 2.2 µMIn vitro (Erg26p / NSDHL)Direct target engagement[5]
Antifungal MIC 9 – 144 µMC. albicans, Aspergillus spp.Broad-spectrum antifungal efficacy[5]
HCV Replicon IC₅₀ ~6 nMHuman Huh-7 cellsAntiviral lipid-raft disruption[5]
General Cytotoxicity ≥ 4 µMHuman cell linesTherapeutic safety window[5]
Hepatic Sterol Reduction ~0.1 mg/kgRat (in vivo)Pharmacodynamic pathway validation[5]
Serum Cholesterol Drop ~0.001 – 1 mg/kgRabbit (in vivo)Systemic efficacy[5]

Self-Validating Experimental Workflows

As an application scientist, establishing causality between a compound and its phenotypic effect is paramount. The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for off-target effects and confirms direct mechanistic engagement.

Protocol A: Target Deconvolution via Yeast Haploinsufficiency Profiling (HIP)

To prove that Erg26p is the primary target, we utilize gene dosage sensitivity[3]. A heterozygous deletion strain (erg26Δ/ERG26) possesses exactly half the normal target protein concentration. If FR171456 specifically targets Erg26p, this strain will exhibit hypersensitivity compared to the wild-type pool.

  • Pool Construction: Combine barcoded heterozygous deletion strains of Saccharomyces cerevisiae into a single culture pool.

  • Drug Treatment: Culture the pool in the presence of sub-lethal FR171456 concentrations (e.g., IC₂₀) for 20 generations.

  • Genomic Quantification: Extract genomic DNA, amplify the strain-specific barcodes via multiplex PCR, and quantify strain abundance using next-generation sequencing (NGS).

  • Causality & Self-Validation (The Rescue Assay): Identify the depleted erg26Δ/ERG26 strain. To self-validate, transform the hypersensitive strain with a high-copy plasmid overexpressing ERG26. If normal growth in the presence of FR171456 is restored, the gene-drug causality is definitively confirmed, ruling out generalized toxicity[3].

Protocol B: Biochemical Validation via GC-MS Sterolomics

Genomic targeting must be corroborated by biochemical flux. If Erg26p is inhibited, its direct substrate must accumulate, and its product must deplete[4].

  • Isotope Labeling: Culture C. albicans in minimal media supplemented with ¹³C-acetate and varying concentrations of FR171456.

  • Lipid Extraction: Harvest cells and saponify pellets with 10% methanolic KOH at 80°C for 1 hour. Extract the non-saponifiable lipid fraction using n-hexane.

  • Derivatization: Evaporate the hexane under nitrogen and derivatize the sterols to trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS to increase volatility for gas chromatography.

  • GC-MS Analysis & Self-Validation: Analyze the fraction via GC-MS. The self-validating proof of specific Erg26p inhibition is the stoichiometric accumulation of ¹³C-labeled 4-methyl sterols (e.g., 4,4-dimethylzymosterol) and the concurrent depletion of ¹³C-zymosterol and ¹³C-ergosterol[4]. The presence of the ¹³C label confirms that the buildup is due to active de novo synthesis hitting a pharmacological roadblock, not pre-existing lipid mobilization.

ValidationWorkflow HIP 1. Yeast HIP Assay (Identify erg26Δ hypersensitivity) Mut 2. Mutagenesis Screen (Isolate ERG26 resistant clones) HIP->Mut Metab 3. GC-MS Sterolomics (Quantify 4-methyl sterol buildup) Mut->Metab Valid 4. Target Confirmation (Mechanistic Validation) Metab->Valid

Fig 2: Self-validating experimental workflow for the deconvolution of the FR171456 molecular target.

Translational Outlook & Challenges

The discovery of FR171456's mechanism provides a highly validated blueprint for next-generation antifungal design. By targeting the post-squalene, post-lanosterol segment of the pathway, FR171456 circumvents the primary resistance mechanisms plaguing triazoles (e.g., ERG11 mutations and efflux pump upregulation)[3],[1].

However, the primary translational hurdle is target selectivity. Because FR171456 also potently inhibits the human ortholog NSDHL (evidenced by its cholesterol-lowering properties in mammalian models), systemic administration for fungal infections could induce host sterol disruption[3],[5]. Future drug development must focus on structure-activity relationship (SAR) optimization to selectively exploit the structural divergence between fungal Erg26p and human NSDHL, thereby widening the therapeutic index for antifungal applications.

References

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications.[Link]

  • Hatori, H., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. Journal of Antibiotics (Tokyo).[Link]

  • Kristan, K., & Rižner, T. L. (2012). Steroid-transforming enzymes in fungi. Journal of Steroid Biochemistry and Molecular Biology.[Link]

  • Joshua, M., et al. (2018). Microbial Sterolomics as a Chemical Biology Tool. Molecules (MDPI).[Link]

Sources

Foundational

Unlocking Late-Stage Sterol Metabolism: A Technical Guide to Utilizing FR171456 as a Chemical Probe

Executive Summary Cholesterol and ergosterol biosynthesis are central metabolic hubs essential for membrane integrity, lipid raft formation, and signal transduction. While early-stage inhibitors like statins are foundati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholesterol and ergosterol biosynthesis are central metabolic hubs essential for membrane integrity, lipid raft formation, and signal transduction. While early-stage inhibitors like statins are foundational to lipid research, their upstream blockade of the mevalonate pathway confounds sterol-specific studies by simultaneously depleting non-sterol isoprenoids. FR171456, a natural steroid-acid derivative isolated from the fermentation broth of the fungal strain Sporormiella minima No. 15604[1], offers a highly specific alternative. By selectively targeting2[2], FR171456 allows researchers to isolate the biological effects of late-stage sterol depletion. This whitepaper provides a comprehensive framework for deploying FR171456 in laboratory settings, detailing its mechanism of action, quantitative profiling, and self-validating experimental methodologies for sterol metabolomics.

The Biochemical Rationale: Isolating Sterol Depletion

Inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase with statins halts the production of mevalonate, subsequently starving cells of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Because these isoprenoids are critical for the prenylation of signaling proteins (e.g., Ras, Rho GTPases), distinguishing the phenotypic effects of cholesterol depletion from prenylation failure is a persistent challenge in chemical biology.

FR171456 bypasses this bottleneck. By selectively inhibiting NSDHL/Erg26p—an enzyme functioning post-squalene cyclization—FR171456 strictly arrests the C4-demethylation of sterol intermediates[3]. This precise intervention leads to the accumulation of 4-methyl sterol intermediates and the depletion of mature cholesterol/ergosterol, leaving upstream non-sterol isoprenoid synthesis entirely intact.

Mechanism of Action: Targeting NSDHL and Erg26p

Sterol-4α-carboxylate-3-dehydrogenase is a critical oxidoreductase in the third module of the sterol biosynthesis pathway. It catalyzes the4[4], converting the 3β-hydroxyl group to a 3-oxo group. FR171456 acts as a potent inhibitor of this step, effectively trapping the pathway and disrupting downstream lipid raft assembly and sterol-dependent signaling[3][5].

MOA Lanosterol Lanosterol (Precursor) Inter1 4α-carboxy-4β-methyl sterol intermediate Lanosterol->Inter1 Enzyme NSDHL (Mammals) / Erg26p (Yeast) Sterol-4α-carboxylate-3-dehydrogenase Inter1->Enzyme Inter2 3-keto-4-methyl sterol intermediate Enzyme->Inter2 Oxidative Decarboxylation EndProd Cholesterol (Mammals) / Ergosterol (Yeast) (Functional End Products) Inter2->EndProd Inhibitor FR171456 Inhibitor->Enzyme Inhibits

FR171456 selectively inhibits NSDHL/Erg26p, blocking late-stage sterol C4-demethylation.

Quantitative Pharmacological Profile

To effectively utilize FR171456, researchers must calibrate dosing based on the target organism and biological model. The following table synthesizes the established quantitative metrics for FR171456 activity across various systems.

ParameterObserved ValueTarget System / ModelBiological Consequence
Microsomal IC₅₀ ~2.0 – 2.2 µMMammalian NSDHL / Yeast Erg26pDirect enzymatic blockade of C4-demethylation[3].
HCV Replicon EC₅₀ ~6 nMHuh-7 Human Hepatoma CellsDisruption of host lipid rafts required for viral replication[3][6].
Antifungal MIC 9 – 144 µMCandida albicans, Cryptococcus spp.Depletion of ergosterol; disruption of fungal cell membrane[3].
In Vivo Efficacy ~0.1 mg/kg (Rat)Sprague-Dawley RatsSignificant reduction in hepatic sterol synthesis[3][7].

Experimental Methodologies: Self-Validating Protocols

To leverage FR171456 as a chemical biology tool, researchers must employ rigorous metabolomic profiling. The following step-by-step methodology outlines a self-validating system for quantifying sterol intermediates via Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Step1 1. Cell Culture & FR171456 Treatment (Establish dose-response) Step2 2. Saponification (Ethanolic KOH) (Hydrolyze steryl esters to free sterols) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Hexane) (Isolate non-polar lipid fraction) Step2->Step3 Step4 4. TMS Derivatization (BSTFA+TMCS) (Increase volatility for GC) Step3->Step4 Step5 5. GC-MS / LC-MS Analysis (Chromatographic separation & detection) Step4->Step5 Step6 6. Metabolomic Data Processing (Quantify 4-methyl sterol accumulation) Step5->Step6

End-to-end GC-MS workflow for quantifying 4-methyl sterol accumulation upon FR171456 treatment.

Protocol: Cellular Sterol Profiling via GC-MS

Objective: To quantify the shift from mature sterols (cholesterol/ergosterol) to 4-methyl sterol intermediates following FR171456 treatment.

  • Step 1: Cell Culture and Dose-Response Treatment

    • Procedure: Seed Huh-7 cells (or C. albicans) in 6-well plates. Treat with a logarithmic concentration gradient of FR171456 (e.g., 1 nM to 10 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known Erg11/CYP51 inhibitor like fluconazole for yeast models)[8][9].

    • Causality: A dose-response curve is essential to differentiate specific on-target pathway accumulation from off-target cytotoxicity.

  • Step 2: Cell Lysis and Saponification

    • Procedure: Harvest cells, spike with an internal standard (e.g., epicoprostanol, which is not endogenously produced), and resuspend in 10% ethanolic KOH. Incubate at 80°C for 1 hour.

    • Causality: Sterols exist in both free and esterified forms (stored in lipid droplets). Saponification hydrolyzes steryl esters into free sterols, ensuring the analytical output represents the total cellular sterol pool rather than just the membrane-bound fraction.

  • Step 3: Liquid-Liquid Extraction

    • Procedure: Add LC-MS grade hexane and water to the saponified lysate. Vortex vigorously and centrifuge to separate the phases. Collect the upper non-polar hexane layer.

    • Causality: Hexane selectively partitions highly hydrophobic sterols away from polar cellular debris, proteins, and salts, preventing GC column degradation and signal suppression.

  • Step 4: Derivatization (TMS Ether Formation)

    • Procedure: Evaporate the hexane extract under nitrogen gas. Reconstitute the residue in N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine. Incubate at 60°C for 30 minutes.

    • Causality: Free hydroxyl (-OH) groups on sterols cause severe peak tailing and thermal degradation during gas chromatography. Converting these to trimethylsilyl (TMS) ethers increases volatility and thermal stability, yielding sharp, quantifiable chromatographic peaks. (Troubleshooting Tip: If multiple peaks appear for a single sterol mass, it indicates incomplete derivatization. Ensure strictly anhydrous conditions, as water rapidly hydrolyzes TMS reagents).

  • Step 5: GC-MS Analysis and Target Validation

    • Procedure: Inject 1 µL of the derivatized sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Operate in Selected Ion Monitoring (SIM) mode for specific sterol masses.

    • Validation: Successful FR171456 engagement is validated by a dose-dependent decrease in the m/z peak for cholesterol (or ergosterol) and a concomitant, proportional6[6][8].

Strategic Applications in Disease Modeling

  • Host-Directed Antiviral Research: Viruses like Hepatitis C (HCV) rely heavily on host lipid rafts—membrane microdomains rich in cholesterol—to anchor their replication complexes. FR171456 has been shown to 3 without direct cytotoxicity[3][6]. By using FR171456, researchers can study the structural dependencies of viral replication complexes on specific sterol configurations.

  • Antifungal Drug Development: The fungal cell membrane is heavily reliant on ergosterol. With rising resistance to traditional triazoles (which target CYP51/Erg11)[9], Erg26p represents an unexploited vulnerability. FR171456 serves as a highly validated structural scaffold for designing next-generation antifungals that bypass existing resistance mechanisms[3][5].

References

  • FR171456, a Novel Cholesterol Synthesis Inhibitor Produced by Sporormiella minma No. 15604: I. Taxonomy, Fermentation, Isolation, Physico-chemical Properties OpenAire[1]

  • FR171456 | CAS#168986-58-1 | NSDHL inhibitor MedKoo Biosciences[3]

  • FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities PubMed / NIH[7]

  • DISEASES - LSS JensenLab[2]

  • FR171456 inhibits HCV replication and alters the levels of multiple sterol pathway intermediates ResearchGate[6]

  • FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p ResearchGate[5]

  • Microbial Sterolomics as a Chemical Biology Tool MDPI[8]

  • Emerging New Targets for the Treatment of Resistant Fungal Infections Journal of Medicinal Chemistry - ACS Publications[9]

  • Sterol-4-alpha-carboxylate 3-dehydrogenase ERG26, decarboxylating UniProt[4]

Sources

Exploratory

chemical structure and properties of FR171456

An In-Depth Technical Guide to FR171456: A Novel Inhibitor of Cholesterol Biosynthesis This guide provides a comprehensive technical overview of FR171456, a potent and specific inhibitor of sterol biosynthesis. Intended...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to FR171456: A Novel Inhibitor of Cholesterol Biosynthesis

This guide provides a comprehensive technical overview of FR171456, a potent and specific inhibitor of sterol biosynthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with this promising molecule.

Executive Summary

FR171456 is a natural product with significant potential as a cholesterol-lowering agent and a broad-spectrum antifungal.[1][2] Isolated from the fungus Sporormiella minima, this molecule has been shown to effectively inhibit cholesterol synthesis in both in vitro and in vivo models.[3][4] Its specific molecular target has been identified as the NAD(P)-dependent steroid dehydrogenase-like protein (NSDHL) in mammals and its ortholog, Erg26p, in yeast.[1][2] This unique mechanism of action, targeting a previously unexploited node in the sterol pathway, distinguishes FR171456 from existing therapies and opens new avenues for therapeutic development.[2] This guide will provide a detailed exploration of FR171456, from its fundamental chemical properties to its biological effects and the experimental protocols used to characterize it.

Chemical Structure and Physicochemical Properties

The unique chemical architecture of FR171456 is central to its biological activity. A comprehensive understanding of its structure and properties is crucial for any researcher working with this compound.

Chemical Structure

The chemical structure of FR171456 is that of a triterpene.[2]

Table 1: Physicochemical Properties of FR171456

PropertyValueSource
Molecular Formula C27H42O4[4]
Molecular Weight 430.62 g/mol [4]
Appearance White powder[4]
Solubility Soluble in methanol, ethyl acetate, and acetone. Insoluble in water and n-hexane.[4]
Optical Rotation [α]D25 = +113° (c=1.0, MeOH)[4]

Mechanism of Action: Targeting a Key Enzyme in Sterol Biosynthesis

FR171456 exerts its biological effects through the specific inhibition of a critical enzyme in the cholesterol and ergosterol biosynthesis pathways.

The Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex and highly regulated metabolic process essential for cellular function. It involves a series of enzymatic reactions that convert acetyl-CoA into cholesterol. A key enzyme in the post-squalene portion of this pathway is NSDHL.

Inhibition of NSDHL

Research has conclusively identified FR171456 as a specific inhibitor of both mammalian NSDHL and its yeast ortholog, Erg26p.[1][2] These enzymes, known as sterol-4-alpha-carboxylate-3-dehydrogenases, are essential for the conversion of sterol precursors into cholesterol and ergosterol, respectively.[1][2] By inhibiting NSDHL, FR171456 leads to the accumulation of upstream sterol intermediates and a dose-dependent decrease in downstream products like cholesterol.[1]

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Mechanism of FR171456 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4-b-methylzymosterol-4-a-carboxylate 4-b-methylzymosterol-4-a-carboxylate Lanosterol->4-b-methylzymosterol-4-a-carboxylate Multiple Steps Zymosterol Zymosterol 4-b-methylzymosterol-4-a-carboxylate->Zymosterol NSDHL (Erg26p in yeast) Cholesterol Cholesterol Zymosterol->Cholesterol Multiple Steps FR171456 FR171456 NSDHL (Erg26p in yeast) NSDHL (Erg26p in yeast) FR171456->NSDHL (Erg26p in yeast) Inhibition

Caption: Inhibition of NSDHL by FR171456 in the cholesterol biosynthesis pathway.

Biological Activities and Therapeutic Potential

The targeted inhibition of NSDHL by FR171456 translates into a range of significant biological activities, highlighting its therapeutic potential in several areas.

Cholesterol-Lowering Effects
  • In Vitro: FR171456 strongly inhibits cholesterol synthesis in the human hepatoma cell line Hep G2.[3][4] This inhibition also leads to an up-regulation of LDL-receptor expression, a desirable effect for lowering circulating cholesterol levels.[3]

  • In Vivo: Single oral administration of FR171456 has been shown to inhibit hepatic sterol synthesis in rats.[3] Furthermore, in a cholesterol-fed rabbit model, FR171456 demonstrated a significant serum cholesterol-lowering effect.[3]

Antifungal Activity

FR171456 exhibits broad-spectrum antifungal activity against various human and plant pathogenic fungi. This is a direct consequence of its inhibition of Erg26p, the fungal equivalent of NSDHL, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[1][2] It has shown in vitro activity against Candida albicans and Aspergillus fumigatus.[4]

Anti-Hepatitis C Virus (HCV) Activity

Interestingly, FR171456 has also been shown to inhibit an artificial Hepatitis C viral replicon.[1][2] The life cycle of HCV is known to be dependent on the host's cholesterol biosynthesis pathway, suggesting that the anti-HCV activity of FR171456 is a result of its primary mechanism of action.[2]

Table 2: Summary of Biological Activities of FR171456

ActivityModel SystemKey FindingsSource
Cholesterol Synthesis Inhibition Hep G2 cellsStrong inhibition of cholesterol synthesis; up-regulation of LDL-receptor expression.[3][4]
In Vivo Cholesterol Lowering RatsInhibition of hepatic sterol synthesis.[3]
Cholesterol-fed rabbitsSignificant reduction in serum cholesterol.[3]
Antifungal Activity Candida albicans, Aspergillus fumigatusIn vitro growth inhibition.[1][4]
Anti-HCV Activity HCV replicon in Huh-7 cellsInhibition of viral replication.[1][2]

Experimental Protocols

The following section provides an overview of key experimental methodologies for the study of FR171456. These protocols are based on established methods in the field and can be adapted for specific research needs.

Fermentation and Isolation of FR171456

FR171456 is a natural product that can be obtained through fermentation of the fungal strain Sporormiella minima No. 15604.[4]

Protocol Overview:

  • Fermentation: The fungal strain is cultured in a suitable medium under controlled conditions to promote the production of FR171456.

  • Extraction: The culture broth is harvested, and the active compound is extracted using an appropriate organic solvent, such as ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure FR171456.

Fermentation_Isolation_Workflow Inoculation of Sporormiella minima Inoculation of Sporormiella minima Fermentation in culture medium Fermentation in culture medium Inoculation of Sporormiella minima->Fermentation in culture medium Harvesting of culture broth Harvesting of culture broth Fermentation in culture medium->Harvesting of culture broth Solvent Extraction (e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Harvesting of culture broth->Solvent Extraction (e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (e.g., Ethyl Acetate)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Partially Purified Fractions Partially Purified Fractions Silica Gel Chromatography->Partially Purified Fractions High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) Partially Purified Fractions->High-Performance Liquid Chromatography (HPLC) Pure FR171456 Pure FR171456 High-Performance Liquid Chromatography (HPLC)->Pure FR171456

Caption: General workflow for the fermentation and isolation of FR171456.

In Vitro Cholesterol Synthesis Assay in Hep G2 Cells

This assay is used to determine the inhibitory effect of FR171456 on cholesterol synthesis in a relevant human cell line.

Protocol Overview:

  • Cell Culture: Hep G2 cells are cultured in a suitable medium until they reach the desired confluency.

  • Treatment: The cells are treated with varying concentrations of FR171456 or a vehicle control for a specified period.

  • Radiolabeling: A radiolabeled precursor of cholesterol, such as [14C]-acetate, is added to the culture medium.

  • Lipid Extraction: After incubation, the cells are harvested, and lipids are extracted.

  • Analysis: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting. The results are expressed as a percentage of inhibition compared to the vehicle control.

Conclusion and Future Directions

FR171456 represents a significant discovery in the field of sterol biosynthesis inhibitors. Its unique mechanism of action, targeting NSDHL, provides a novel approach to lowering cholesterol and combating fungal infections. The potent in vitro and in vivo activities of FR171456, coupled with its broad-spectrum antifungal properties, make it a compelling lead compound for further drug development.

Future research should focus on several key areas:

  • Lead Optimization: Structure-activity relationship (SAR) studies could lead to the development of synthetic analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: More extensive preclinical studies are needed to fully evaluate the long-term efficacy and safety of FR171456 in various animal models of hypercholesterolemia and fungal infections.

  • Translational Studies: Investigating the potential of FR171456 in combination with existing therapies could reveal synergistic effects and new treatment paradigms.

The continued exploration of FR171456 and its derivatives holds great promise for addressing unmet medical needs in cardiovascular disease and infectious diseases.

References

  • Hatori, H., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. The Journal of Antibiotics, 57(4), 260-263. [Link]

  • Hatori, H., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. The Journal of Antibiotics, 57(4), 253-259. [Link]

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Scientific Reports, 5, 15087. [Link]

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Scientific Reports, 5, 15087. [Link]

Sources

Foundational

A Technical Guide to FR171456: A Novel Modulator of the Mevalonate Pathway with Cholesterol-Lowering Properties

For Researchers, Scientists, and Drug Development Professionals Abstract FR171456 is a natural product initially identified as a potent cholesterol-lowering agent. This technical guide provides a comprehensive overview o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR171456 is a natural product initially identified as a potent cholesterol-lowering agent. This technical guide provides a comprehensive overview of the initial in vitro and in vivo findings for FR171456, focusing on its precise molecular target and mechanism of action. Contrary to compounds that target early stages of the mevalonate pathway, such as statins or bisphosphonates, FR171456 specifically inhibits sterol-4-alpha-carboxylate-3-dehydrogenase (NSDHL), an essential enzyme in the distal part of the cholesterol biosynthesis pathway.[1][2] This guide will detail the foundational experiments that identified NSDHL as the target, characterize the compound's potent inhibitory effects on sterol synthesis in both cellular and animal models, and discuss the broader implications of modulating this critical metabolic pathway.

Introduction: The Mevalonate Pathway as a Therapeutic Target

The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are fundamental to numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and hormone production. The pathway's central role has made its enzymes key targets for therapeutic intervention.

Two of the most well-known drug classes that target this pathway are:

  • Statins: These drugs inhibit HMG-CoA reductase, the rate-limiting enzyme at the beginning of the pathway, and are widely used to lower cholesterol.[3][4]

  • Nitrogen-Containing Bisphosphonates (N-BPs): Used primarily to treat osteoporosis and other bone disorders, N-BPs inhibit farnesyl diphosphate synthase (FPPS).[5][6] This enzyme is crucial for producing isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the function and survival of bone-resorbing osteoclasts.[5]

The discovery of FR171456 introduced a new point of intervention in this pathway. FR171456 specifically targets NAD(P)-dependent steroid dehydrogenase-like (NSDHL), an enzyme that functions much later in the pathway, catalyzing a key demethylation step in the conversion of lanosterol to cholesterol.[1][2][7] This guide synthesizes the initial preclinical data that defined the unique mechanism of FR171456.

Mevalonate_Pathway cluster_early Early Pathway cluster_late Late Pathway (Sterol Synthesis) cluster_isoprenoids Isoprenoid Products HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase GGPP Geranylgeranyl PP (GGPP) FPP->GGPP Lanosterol Lanosterol Squalene->Lanosterol Carboxysterol 4α-Carboxysterol Intermediates Lanosterol->Carboxysterol Cholesterol Cholesterol Carboxysterol->Cholesterol NSDHL Prenylation Protein Prenylation (Osteoclast Function) GGPP->Prenylation Statin Statins Statin->HMG_CoA Inhibit NBP N-Bisphosphonates NBP->FPP Inhibit FPPS FR FR171456 FR->Carboxysterol Inhibit Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Primary Screen (e.g., HCV Replicon Assay) B Target Deconvolution (Yeast Genetics, Metabolomics) A->B C Enzymatic Assay (NSDHL/Erg26p Inhibition) B->C D Cellular Assays (Cholesterol Synthesis in Hep G2) C->D E Pharmacodynamics (PD) in Rat Model D->E Lead Compound Identified F Efficacy Study in Cholesterol-Fed Rabbit Model E->F G Early Safety Assessment F->G

Figure 2: General Experimental Workflow for Preclinical Assessment.

Methodologies and Experimental Protocols

Protocol: In Vitro Erg26p (NSDHL Ortholog) Enzyme Inhibition Assay

Causality: This assay directly measures the effect of the compound on the enzymatic activity of its identified target, confirming a direct inhibitory mechanism.

  • Microsome Preparation : Prepare microsomes containing the Erg26p enzyme from S. cerevisiae cultures engineered to overexpress the protein.

  • Reaction Mixture : In a microcentrifuge tube, combine a buffer solution, the microsomal enzyme preparation, the carboxysterol substrate (e.g., at 150 µM), and the cofactor NAD+ (e.g., at 0.5 mM).

  • Inhibitor Addition : Add FR171456 at a range of concentrations (e.g., 10 nM to 0.1 mM) or a vehicle control (DMSO).

  • Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Quenching & Extraction : Stop the reaction by adding a strong base (e.g., KOH). Extract the sterol products using an organic solvent like hexane.

  • Analysis : Evaporate the solvent and derivatize the sterol products for analysis. Quantify the specific product of the Erg26p reaction (4α-methyl-cholest-8,24-dien-3-one) using Gas Chromatography-Mass Spectrometry (GC-MS). [2]7. Data Analysis : Calculate the reaction velocity at each inhibitor concentration relative to the vehicle control. Plot the data to determine the I50 value.

Protocol: Cellular Cholesterol Synthesis Inhibition Assay

Causality: This assay validates that the enzyme inhibition observed in vitro translates into a functional effect on the entire metabolic pathway within a relevant human cell line.

  • Cell Culture : Plate human Hep G2 cells in a suitable multi-well plate and grow to sub-confluency.

  • Compound Treatment : Treat the cells with various concentrations of FR171456 or a vehicle control for a predetermined period (e.g., 24-48 hours).

  • Metabolic Labeling : Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for several hours to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction : Wash the cells with PBS, then lyse the cells and extract total lipids using a solvent system (e.g., chloroform:methanol).

  • Separation : Separate the different lipid classes (cholesterol, cholesterol esters, triglycerides) using thin-layer chromatography (TLC).

  • Quantification : Visualize the radiolabeled lipids by autoradiography and quantify the amount of [¹⁴C] incorporated into the cholesterol band using a phosphorimager or scintillation counting.

  • Data Analysis : Normalize the amount of newly synthesized cholesterol to total protein content and compare the results from FR171456-treated cells to vehicle-treated cells to determine the extent of inhibition.

References

  • Helliwell, S. et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p.
  • von Stechow, D. et al. (2003). The ability of statins to inhibit bone resorption is directly related to their inhibitory effect on HMG-CoA reductase activity. Journal of Bone and Mineral Research, 18(1), 88-96.
  • Parish, C. R. & Raggatt, L. J. (2025). Cholesterol and Bone Resorption: Yet Another Link Between the Bone and Cardiovascular Systems. MDPI, [Preprint].
  • Parish, C. R. & Raggatt, L. J. (2026). Cholesterol and Bone Resorption: Yet Another Link Between the Bone and Cardiovascular Systems.
  • The Ability of Statins to Inhibit Bone Resorption Is Directly Related to Their Inhibitory Effect on HMG-CoA Reductase Activity. (2025).
  • Helliwell, S. et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p.
  • Poulter, C. D. (2006). Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity. PMC, [Preprint].
  • Helliwell, S. et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. PMC, [Preprint].
  • Ohtsubo, Y. et al. (2002). Farnesyl diphosphate synthase gene of three phototrophic bacteria and its use as a phylogenetic marker. PubMed, 52(Pt 6), 1953-1960.
  • Helliwell, S. et al. (2016). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Novartis OAK, [Preprint].
  • Squalene synthase. (n.d.). In Wikipedia. Retrieved March 31, 2026.
  • Reducing farnesyl diphosphate synthase levels activates Vγ9Vδ2 T cells and improves tumor suppression in murine xenograft cancer models. (n.d.). Frontiers.
  • Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity. (2021). PubMed, 33(3), 1109-1120.
  • Suppression of bone resorption by madindoline A, a novel nonpeptide antagonist to gp130. (n.d.). PMC.
  • Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity. (2020). PMC.
  • Lipopolysaccharide-induced bone resorption is increased in TNF type 2 receptor-deficient mice in vivo. (2008). PubMed, 26(5), 469-77.
  • NSDHL gene. (2024). MedlinePlus Genetics.
  • Lumichrome inhibits osteoclastogenesis and bone resorption through suppressing RANKL-induced NFAT activation and calcium signaling. (2018). PubMed, 9(12), 1957-1967.
  • Gene ResultNSDHL NAD(P) dependent 3-beta-hydroxysteroid dehydrogenase NSDHL [ (human)]. (2026). NCBI.
  • NSDHL. (n.d.). In Wikipedia. Retrieved March 31, 2026.
  • Coenzyme Q10 Protects Against Hyperlipidemia-Induced Osteoporosis by Improving Mitochondrial Function via Modulating miR-130b-3p/PGC-1α P
  • Psoralen prevents the inactivation of estradiol and treats osteoporosis via covalently targeting HSD17B2. (2023). PubMed, 312, 116426.
  • Enhanced efficiency of calcium-derived oleoyl serine on osteoporosis via Wnt/β-catenin p
  • Bisphosphonate-mineralized nano-IFNγ suppresses residual tumor growth caused by incomplete radiofrequency ablation through metabolically remodeling tumor-associated macrophages. (2025). PubMed, 15(3), 1057-1076.
  • Bisphosphonates inhibit the adhesion of breast cancer cells to bone matrices in vitro. (1996). PubMed, 98(3), 698-705.

Sources

Protocols & Analytical Methods

Method

FR171456 in Cell Culture: Application Notes and Protocols for Researchers

Introduction FR171456 is a potent, natural product-derived inhibitor of cholesterol biosynthesis, originally isolated from the fermentation broth of the fungus Sporormiella minima.[1][2] This compound has garnered signif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

FR171456 is a potent, natural product-derived inhibitor of cholesterol biosynthesis, originally isolated from the fermentation broth of the fungus Sporormiella minima.[1][2] This compound has garnered significant interest within the scientific community for its specific mechanism of action and its potential therapeutic applications, which include cholesterol-lowering effects, antifungal activity, and antiviral properties against the Hepatitis C virus (HCV).[2][3][4] These diverse biological activities stem from its ability to precisely target a critical enzyme in the sterol synthesis pathway shared by mammals and fungi.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of FR171456, its mechanism of action, and detailed protocols for its application in cell culture experiments.

Mechanism of Action: Targeting Cholesterol Biosynthesis

The primary molecular target of FR171456 is the enzyme sterol-4-alpha-carboxylate-3-dehydrogenase.[3][4][5] In humans, this enzyme is known as NAD(P) dependent steroid dehydrogenase-like (NSDHL) and is a key component of the cholesterol biosynthesis pathway, also known as the mevalonate pathway.[3][4]

NSDHL is an endoplasmic reticulum-localized enzyme that catalyzes a crucial step in the conversion of lanosterol to cholesterol: the sequential removal of two C-4 methyl groups.[3][6] By specifically inhibiting NSDHL, FR171456 effectively blocks the cholesterol synthesis cascade at a post-squalene stage. This blockade leads to a significant alteration in the levels of sterol pathway intermediates, a reduction in the production of cholesterol, and a subsequent upregulation of the LDL-receptor expression in cells like the human hepatoma line HepG2.[2][3]

The inhibition of the analogous enzyme in fungi, Erg26p, disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, which explains the compound's broad antifungal activity.[3]

Cholesterol Biosynthesis Pathway and FR171456 Inhibition

The following diagram illustrates the major steps of the cholesterol biosynthesis pathway, highlighting the specific point of inhibition by FR171456.

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate IPP Isopentenyl-PP Mevalonate->IPP Multiple Steps Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol NSDHL NSDHL (Sterol-4-alpha-carboxylate 3-dehydrogenase) Lanosterol->NSDHL Intermediates Multiple Steps & Intermediates Cholesterol Cholesterol Intermediates->Cholesterol FR171456 FR171456 FR171456->NSDHL HMGCR->Mevalonate NSDHL->Intermediates

Sources

Application

Application Note: Experimental Protocols for FR171456 Target Validation and Sterol Profiling in Saccharomyces cerevisiae

Scientific Rationale & Mechanism of Action FR171456 is a natural product originally isolated from the fermentation broth of the fungus Sporormiella minima[1]. While initially identified for its potent cholesterol-lowerin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

FR171456 is a natural product originally isolated from the fermentation broth of the fungus Sporormiella minima[1]. While initially identified for its potent cholesterol-lowering properties in mammalian models[1], its precise molecular mechanism was later elucidated using Saccharomyces cerevisiae as a eukaryotic model organism[2].

FR171456 acts as a specific, highly potent inhibitor of sterol-4-alpha-carboxylate-3-dehydrogenase —an essential post-squalene biosynthesis enzyme known as Erg26p in yeast and NSDHL in mammals[2][3]. During normal ergosterol biosynthesis, Erg26p catalyzes the NAD+-dependent oxidative decarboxylation of 4-alpha-carboxysterols[3].

The Self-Validating Triad: To rigorously validate the efficacy and on-target specificity of FR171456, researchers must employ a self-validating experimental system that spans three orthogonal dimensions:

  • Phenotype (Growth Assays): Establishes baseline toxicity and determines the IC50.

  • Genotype (Haploinsufficiency Profiling): Proves that the toxicity is specifically driven by Erg26p inhibition. By artificially lowering the gene dosage of ERG26, the strain becomes hypersensitive, confirming the direct target[2].

  • Chemotype (GC-MS Profiling): Biochemically validates target engagement in vivo. If Erg26p is inhibited, the assay will reveal a diagnostic accumulation of 4-methyl sterol substrates and a depletion of the final product, ergosterol[4].

Key Quantitative Parameters

ParameterSpecification
Compound FR171456
Primary Target (Yeast) Erg26p (Sterol-4-alpha-carboxylate-3-dehydrogenase)
Primary Target (Mammals) NSDHL
Biological Source Sporormiella minima No. 15604
Typical Assay Concentration 0.004 µM – 4.0 µM
Vehicle / Solvent DMSO (Maximum 2% final concentration in yeast media)
Phenotypic Effect Accumulation of 4-methyl sterols; Depletion of ergosterol

Pathway Visualization

Pathway Lan Lanosterol Int 4α-Carboxy-sterols (Intermediates) Lan->Int Erg11p, Erg24p, Erg25p Zym Zymosterol Int->Zym Blocked by FR171456 Erg Ergosterol (Vital for Membrane) Zym->Erg Downstream Enzymes FR FR171456 (Inhibitor) Erg26 Erg26p (Dehydrogenase) FR->Erg26 Binds & Inhibits Erg26->Int Catalyzes Decarboxylation

Ergosterol biosynthesis pathway highlighting Erg26p inhibition by FR171456.

Experimental Protocols

Protocol 1: Phenotypic Dose-Response Growth Assay

Causality & Rationale: FR171456 is a highly lipophilic molecule[2]. It requires a non-polar solvent for cellular delivery. Yeast tolerates up to 2% DMSO without significant transcriptomic alterations, making it the ideal vehicle. The 14-hour incubation period is deliberately chosen to capture the mid-to-late logarithmic growth phase, where sterol demand for membrane synthesis is at its absolute peak[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow wild-type diploid S. cerevisiae (e.g., strain BY4743) overnight in YPD broth at 30°C. Dilute the culture to a starting OD600​ of 0.01 in fresh YPD.

  • Compound Dilution: Prepare a 12-point, 2-fold serial dilution of FR171456 in 100% DMSO.

  • Treatment: Spike the compound dilutions into the YPD cultures such that the final concentration of FR171456 ranges from 0.004 µM to 4.0 µM, ensuring the final DMSO concentration remains strictly at 2% across all wells.

  • Incubation & Measurement: Incubate the plates at 30°C with continuous shaking for exactly 14 hours. Measure the optical density at 600 nm ( OD600​ ) using a microplate reader to generate a dose-response curve and calculate the IC50.

Protocol 2: Haploinsufficiency Profiling (HIP) for Target Validation

Causality & Rationale: If FR171456 specifically targets Erg26p, a yeast strain with only one functional copy of the ERG26 gene (erg26Δ/ERG26) will be hypersensitive to the drug compared to the wild-type[2]. This genetic assay eliminates the possibility of off-target toxicity by directly linking the phenotype to the gene dosage.

Step-by-Step Methodology:

  • Strain Setup: Cultivate both the wild-type BY4743 strain and the heterozygous deletion strain erg26Δ/ERG26 in parallel.

  • Sub-lethal Dosing: Treat both strains with a sub-lethal dose of FR171456 (e.g., 4 µM, or the established IC20 from Protocol 1)[2].

  • Fitness Scoring: Monitor the growth kinetics over 24 hours. Calculate the relative fitness defect of the erg26Δ/ERG26 strain compared to the wild-type. A statistically significant reduction in the growth rate of the heterozygote confirms Erg26p as the primary target.

Protocol 3: Biochemical Validation via GC-MS Sterol Profiling

Causality & Rationale: A significant portion of yeast sterols are sequestered as steryl esters in lipid droplets. Ethanolic KOH saponification is required to hydrolyze these esters into free sterols for total quantification. Furthermore, sterols possess active hydroxyl groups that cause severe peak tailing and thermal instability during gas chromatography; derivatization with BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and peak resolution.

Step-by-Step Methodology:

  • Harvesting: Pellet 50 mL of yeast culture treated with FR171456 (at IC50) for 14 hours. Wash twice with sterile ddH2​O .

  • Saponification: Resuspend the pellet in 3 mL of 30% (w/v) KOH in ethanol. Incubate at 85°C for 2 hours to release esterified sterols.

  • Extraction: Cool the mixture to room temperature. Add 2 mL of n-hexane and 1 mL of ddH2​O . Vortex vigorously for 3 minutes, then centrifuge at 2,000 x g for 5 minutes to achieve phase separation. Extract the upper hexane layer.

  • Derivatization: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine. Incubate at 60°C for 60 minutes to form TMS ethers.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. Analyze the chromatogram for the diagnostic depletion of the ergosterol peak (m/z 396) and the concurrent appearance of 4-methyl sterol intermediates, definitively proving the in vivo biochemical inhibition of Erg26p[2][4].

Experimental Workflow Visualization

Workflow Prep Yeast Culture Prep (WT & erg26Δ/ERG26) Treat FR171456 Treatment (0.004 - 4.0 µM, 2% DMSO) Prep->Treat Assay1 Phenotypic Assay (OD600 Growth Curve) Treat->Assay1 Dose Response Assay2 Genetic Assay (HIP Profiling) Treat->Assay2 Target ID Assay3 Biochemical Assay (GC-MS Sterol Profiling) Treat->Assay3 Biomarker Analysis Data Target Validation & Mechanism Confirmation Assay1->Data Assay2->Data Assay3->Data

Orthogonal experimental workflow for validating FR171456 activity in yeast.

References

  • FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p Nature Communic
  • FR171456 | CAS#168986-58-1 | NSDHL inhibitor MedKoo Biosciences
  • FR171456, a Novel Cholesterol Synthesis Inhibitor Produced by Sporormiella minma No. 15604: I.
  • FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities PubMed (Journal of Antibiotics)
  • Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity PMC (PubMed Central)

Sources

Method

Application Note: FR171456 as a Selective Agent in Chemogenomic and CRISPR Screens

Introduction: The Strategic Utility of FR171456 In the landscape of target deconvolution and functional genomics, small-molecule inhibitors with high target specificity are invaluable tools. FR171456 , a natural steroid-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of FR171456

In the landscape of target deconvolution and functional genomics, small-molecule inhibitors with high target specificity are invaluable tools. FR171456 , a natural steroid-acid compound originally isolated from the fungus Sporormiella minima[1], has emerged as a highly specific, potent inhibitor of the sterol-4-α-carboxylate-3-dehydrogenase enzyme—known as NSDHL in mammals and Erg26p in yeast[2][3].

Because FR171456 potently blocks post-squalene sterol biosynthesis without causing generalized, off-target cytotoxicity at working concentrations, it serves as an exceptional selective agent in genetic screens (such as yeast haploinsufficiency profiling [HIP] and mammalian CRISPR-Cas9 screens)[3][4]. By applying FR171456 as a selective pressure, researchers can map genetic interactions within the cholesterol/ergosterol biosynthesis pathways, identify novel resistance alleles, and uncover compensatory metabolic networks.

Mechanistic Overview & Pathway Causality

To utilize FR171456 effectively, one must understand the causality of its cellular toxicity. FR171456 does not merely deplete end-point sterols (cholesterol or ergosterol); it causes a toxic accumulation of 4-methyl sterol intermediates[2].

When cells are treated with FR171456, the inhibition of NSDHL/Erg26p creates a metabolic bottleneck. In a genetic screen, cells that survive this bottleneck typically do so via one of three mechanisms:

  • Target Mutation: Missense mutations in the NSDHL or ERG26 gene that abrogate compound binding while preserving catalytic function[3].

  • Target Amplification: Overexpression of the target enzyme, titrating out the inhibitor.

  • Pathway Bypass/Efflux: Upregulation of drug efflux pumps (e.g., PDR5 in yeast) or activation of parallel lipid salvage pathways.

Visualization: FR171456 Mechanism of Action in the Sterol Pathway

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Inter1 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->Inter1 Inter2 4-Methylzymosterol Inter1->Inter2 Zymosterol Zymosterol Inter2->Zymosterol Catalyzed by Enzyme NSDHL (Mammals) / Erg26p (Yeast) Enzyme->Inter2 FR FR171456 FR->Enzyme Inhibits End Cholesterol / Ergosterol Zymosterol->End

Figure 1: FR171456 specifically inhibits NSDHL/Erg26p, preventing the conversion of 4-methylzymosterol to zymosterol.

Quantitative Data: Activity Profiles

When designing a genetic screen, establishing the correct selective concentration (e.g., IC 50​ or MIC) is critical to ensure a robust signal-to-noise ratio. The table below summarizes the baseline activity of FR171456 across different models to guide dose-finding experiments[2][3].

Model System / AssayTarget EnzymeFR171456 PotencyPrimary Resistance Loci
In vitro Microsomal Assay Mammalian NSDHLIC 50​ ≈ 2.0 – 2.2 µMN/A
S. cerevisiae (Wild-type) Yeast Erg26pMIC ≈ 9 – 144 µMERG26 mutations, PDR5
Human Cell Lines (HepG2) Mammalian NSDHLIC 50​ < 5 µMNSDHL amplification
HCV Replicon Model Host NSDHLCellular IC 50​ ≈ 6 nMN/A

Note: The extreme potency in the HCV replicon model highlights the strict dependency of the viral replication complex on host lipid raft composition.

Experimental Protocols

Protocol A: Yeast Haploinsufficiency Profiling (HIP) with FR171456

Objective: Identify heterozygous deletion strains hypersensitive to FR171456 to confirm target engagement and map secondary metabolic dependencies[3][4].

Rationale: Heterozygous deletion of the drug target (ERG26/erg26Δ) lowers the intracellular concentration of the enzyme by ~50%. This makes the strain profoundly hypersensitive to the inhibitor compared to the wild-type pool.

Step-by-Step Methodology:

  • Pool Preparation: Thaw a frozen aliquot of the S. cerevisiae heterozygous deletion collection (HIP pool). Recover in YPD liquid medium for 4 hours at 30°C.

  • Dose-Finding (IC 20​ ): Treat wild-type BY4743 cells with a serial dilution of FR171456 (1 µM to 200 µM) to determine the IC 20​ (the concentration that inhibits growth by 20%). Expert Insight: Using the IC 20​ ensures that the selective pressure is strong enough to penalize haploinsufficient strains without causing pool-wide growth arrest.

  • Screening Culture: Inoculate the HIP pool at an initial OD 600​ of 0.05 into 50 mL of YPD containing the established IC 20​ of FR171456. Prepare a vehicle (DMSO) control flask in parallel.

  • Competitive Growth: Grow cultures at 30°C with shaking (200 rpm) for 5 generations. Dilute back to OD 600​ 0.05 into fresh media containing the compound. Repeat for a total of 20 generations.

  • Genomic DNA Extraction & Barcode Sequencing: Harvest 2 × 10 7 cells from the final time point. Extract genomic DNA using a standard glass-bead lysis protocol. Amplify the unique UP and DOWN strain barcodes via PCR.

  • Data Analysis: Sequence the amplicons and calculate the log 2​ fold-change of barcode abundance between the FR171456-treated and DMSO-treated pools. The erg26Δ strain should exhibit a significant negative z-score, validating on-target activity[4].

Protocol B: Mammalian CRISPR-Cas9 Positive Selection Screen

Objective: Identify genetic suppressors of FR171456 toxicity in human cancer cell lines.

Rationale: By applying a lethal dose of FR171456 (e.g., IC 90​ ), only cells harboring sgRNAs that confer resistance (e.g., via drug efflux upregulation or bypass pathway activation) will survive.

Step-by-Step Methodology:

  • Library Transduction: Transduce Cas9-expressing HepG2 cells with a genome-wide sgRNA lentiviral library (e.g., GeCKO v2) at a low multiplicity of infection (MOI = 0.3) to ensure one sgRNA per cell.

  • Puromycin Selection: Select transduced cells with 1 µg/mL puromycin for 7 days to eliminate uninfected cells.

  • Baseline Sampling: Harvest 3×107 cells as the Day 0 (T0) reference population.

  • FR171456 Selection: Plate the remaining cells at a coverage of 500× cells per sgRNA. Treat with FR171456 at the predetermined IC 90​ (typically 5–10 µM for HepG2). Maintain treatment for 14–21 days, replenishing media and compound every 3 days.

  • Harvest and Sequencing: Harvest the surviving cell population. Extract gDNA, PCR-amplify the sgRNA cassettes, and perform Next-Generation Sequencing (NGS).

  • Hit Calling: Use MAGeCK or a similar bioinformatics pipeline to identify sgRNAs significantly enriched in the FR171456-treated population relative to T0.

Trustworthiness and Validation Steps

To ensure the integrity of your genetic screens using FR171456, the following validation steps must be integrated:

  • Sterol Rescue Assay: True on-target toxicity by FR171456 should be partially rescuable by supplementing the culture media with exogenous cholesterol (for mammalian cells) or ergosterol (for yeast grown under anaerobic conditions, as yeast cannot import sterols aerobically).

  • Target Sequencing: For any resistance clones isolated, Sanger sequence the NSDHL or ERG26 locus to differentiate between target-site mutations and novel genetic suppressors.

References

  • Helliwell, S. B., Karkare, S., Bergdoll, M., et al. (2015). "FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p." Nature Communications, 6, 8613. URL:[Link]

  • "FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities." Journal of Antibiotics (Tokyo). 2004 Apr;57(4):260-3. URL:[Link]

Sources

Application

Application Note: Profiling Sterol Intermediates in Response to FR171456 Inhibition

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid-Liquid Extraction (LLE), Chemical Derivatization Mechanistic Backgrou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid-Liquid Extraction (LLE), Chemical Derivatization

Mechanistic Background: FR171456 and the Sterol Pathway

FR171456 is a potent, naturally derived steroid-acid inhibitor originally isolated from the fungal strain Sporormiella minima[1]. In pharmacological and chemical biology applications, it is utilized to selectively target and block post-squalene sterol biosynthesis. Specifically, FR171456 binds to and inhibits the enzyme sterol-4-α-carboxylate-3-dehydrogenase—known as NSDHL in mammals and Erg26p in yeast[2].

Because NSDHL/Erg26p is responsible for the oxidative decarboxylation of C4-methyl groups on sterol intermediates, its inhibition severs the metabolic flux toward mature structural lipids. This blockade dictates a highly specific analytical signature: the profound intracellular accumulation of upstream 4-methyl sterol intermediates (such as lanosterol, eburicol, and obtusifoliol) and the concomitant depletion of downstream products (such as zymosterol, ergosterol, and cholesterol)[1][3].

FR171456_Mechanism Lanosterol Lanosterol (Accumulates) MethylSterols 4-Methyl Sterols (e.g., Obtusifoliol) (Accumulate) Lanosterol->MethylSterols Enzyme NSDHL / Erg26p (Sterol-4α-carboxylate-3-dehydrogenase) MethylSterols->Enzyme Zymosterol Zymosterol (Depleted) Enzyme->Zymosterol Oxidative Decarboxylation Cholesterol Cholesterol / Ergosterol (Depleted) Zymosterol->Cholesterol FR171456 FR171456 (Inhibitor) FR171456->Enzyme Blocks Catalysis

Fig 1: Mechanism of FR171456 inhibiting NSDHL/Erg26p in the sterol biosynthesis pathway.

Analytical Rationale: Causality in Experimental Design

When measuring sterol intermediates, researchers must choose between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS/MS is highly effective for intact polar lipidomics, GC-MS is the gold standard for sterol profiling [4][5].

The Causality of the Analytical Choice:

  • Isomeric Resolution: Sterol intermediates often share identical molecular weights (e.g., various positional isomers of double bonds in the sterol core). GC capillary columns (like the HP-5MS) provide superior chromatographic resolution of these closely related non-polar isomers compared to standard reverse-phase LC columns[4].

  • Derivatization Necessity: Free sterols possess a polar C3-hydroxyl group. If injected directly into a GC, this hydroxyl group interacts with the silanol groups of the column stationary phase, causing severe peak tailing and thermal degradation. To prevent this, our protocol mandates derivatization using BSTFA + 1% TMCS to convert the hydroxyl groups into trimethylsilyl (TMS) ethers, drastically increasing volatility and thermal stability[5].

  • Self-Validating Quantification: To ensure trustworthiness, the protocol integrates a heavy-isotope internal standard (e.g., Cholesterol-d7) prior to extraction. This creates a self-validating system: any loss of lipids during liquid-liquid extraction (LLE) or incomplete derivatization is mathematically normalized by the recovery rate of the internal standard[4].

Expected Quantitative Shifts in Sterol Intermediates

Based on established target engagement of FR171456 with NSDHL/Erg26p, the following quantitative shifts serve as the biological validation criteria for a successful assay[2][3].

Sterol MetabolitePathway Position relative to NSDHLExpected Shift (FR171456 vs Control)Primary GC-MS Target Ion (TMS Derivative)
Lanosterol Upstream↑↑ Significant Accumulation m/z 393, 498
Obtusifoliol Upstream↑ Accumulation m/z 426, 411
Eburicol Upstream↑ Accumulation m/z 408, 393
Zymosterol Downstream↓↓ Severe Depletion m/z 456, 343
Cholesterol Downstream (End Product)↓ Depletion m/z 329, 368

Step-by-Step Methodology

GCMS_Workflow Culturing 1. In Vitro Dosing (FR171456 + Cells) Extraction 2. LLE Extraction (Hexane + IS Spike) Culturing->Extraction Derivatization 3. Silylation (BSTFA + 1% TMCS) Extraction->Derivatization Analysis 4. GC-MS Analysis (EI Ionization) Derivatization->Analysis Quantification 5. Data Processing (Peak Integration) Analysis->Quantification

Fig 2: Self-validating GC-MS workflow for profiling sterol intermediate fluctuations.

Phase 1: Cell Culture and Pathway Engagement
  • Seed target cells (e.g., HepG2 for mammalian NSDHL or S. cerevisiae for Erg26p) in 6-well plates and grow to 70-80% confluence.

  • Prepare a stock solution of FR171456 in DMSO.

  • Treat cells with FR171456 at a concentration gradient (e.g., 0.01 µM to 10 µM) to establish a dose-response curve. Include a vehicle-only (DMSO) control. Note: Keep final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

  • Incubate for 24 to 48 hours to allow for sufficient turnover of the sterol pool and accumulation of 4-methyl sterols[2].

Phase 2: Liquid-Liquid Lipid Extraction

Causality Check: Hexane is utilized here over chloroform/methanol (Folch) because it selectively partitions highly non-polar sterols while leaving behind complex polar glycerophospholipids that can foul the GC inlet.

  • Aspirate media and wash cells twice with ice-cold PBS to quench metabolism.

  • Add 1.0 mL of Hexane directly to the cells.

  • Self-Validation Step: Immediately spike the hexane layer with 100 µL of an internal standard mixture (e.g., 10 µg/mL of Cholesterol-d7 or Epicoprostanol). This standard must be added before cell scraping to account for all downstream physical losses[4].

  • Scrape the cells, transfer the suspension to a glass vial, and vortex vigorously for 10 minutes.

  • Centrifuge at 2,000 × g for 5 minutes to separate the organic and aqueous phases.

  • Transfer the upper hexane layer to a clean glass GC vial and evaporate to complete dryness under a gentle stream of nitrogen gas.

Phase 3: Silylation (Chemical Derivatization)
  • To the dried lipid residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane)[5].

  • Seal the vials tightly with PTFE-lined caps to prevent moisture ingress (water violently quenches the silylation reaction).

  • Incubate the vials in a dry heating block at 60 °C to 75 °C for 40 minutes[4][5].

  • Allow the samples to cool to room temperature prior to GC-MS injection.

Phase 4: GC-MS Instrumental Parameters
  • Column: Equip the GC with an HP-5MS UI capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[5].

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1 µL of the derivatized sample in splitless mode. Set the inlet temperature to 280 °C.

  • Oven Temperature Gradient:

    • Initial hold at 170 °C for 2 minutes.

    • Ramp at 20 °C/min to 280 °C.

    • Final hold at 280 °C for 15 minutes to allow elution of heavy sterols like lanosterol[5].

  • Mass Spectrometer: Operate in Electron Impact (EI) ionization mode at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the specific m/z values listed in Section 3 to maximize sensitivity for low-abundance intermediates.

References

  • FR171456 | CAS#168986-58-1 | NSDHL inhibitor MedKoo Biosciences
  • FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p Nature Communic
  • Microbial Sterolomics as a Chemical Biology Tool MDPI
  • Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte form
  • Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. Frontiers in Microbiology

Sources

Method

Application Notes and Protocols for FR171456: A Guide to Solubilization and Storage for Research Applications

Introduction FR171456 is a potent and specific inhibitor of NAD(P)-dependent steroid dehydrogenase-like (NSDHL), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting NSDHL, FR171456 disrupts the conve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

FR171456 is a potent and specific inhibitor of NAD(P)-dependent steroid dehydrogenase-like (NSDHL), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting NSDHL, FR171456 disrupts the conversion of 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol to lathosterol, leading to the accumulation of upstream sterol intermediates. This mechanism of action makes FR171456 a valuable tool for researchers studying cholesterol metabolism, fungal infections, and certain types of cancer where the sterol pathway is implicated.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for solubilizing and storing FR171456 to ensure its stability, and efficacy in a variety of experimental settings.

Physicochemical Properties of FR171456

A thorough understanding of the physicochemical properties of FR171456 is fundamental to its effective use in research.

PropertyValueSource
Molecular Formula C₃₁H₄₈O₈Helliwell, et al. (2015)
Molecular Weight 548.69 g/mol Helliwell, et al. (2015)
Appearance White to off-white solidGeneral observation
Known Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Solubilization Protocol for FR171456

The lipophilic nature of FR171456 necessitates the use of organic solvents for its solubilization. Dimethyl sulfoxide (DMSO) has been successfully used in published research and is the recommended solvent for creating stock solutions.[2]

Causality of Solvent Choice:

The selection of DMSO is based on its aprotic, polar nature, which allows it to effectively solvate a wide range of organic molecules, including those with poor aqueous solubility. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize cytotoxicity and maintain the integrity of the compound.

Step-by-Step Solubilization Workflow:
  • Pre-weighing Preparation: Before opening the vial, bring the solid FR171456 to room temperature to prevent condensation of atmospheric moisture, which can affect the stability of the compound.

  • Weighing: Accurately weigh the desired amount of FR171456 in a sterile, chemical-resistant microcentrifuge tube or vial. Perform this step in a chemical fume hood to avoid inhalation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 182.2 µL of DMSO for every 1 mg of FR171456.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Final Dilution: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

Solubilization_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps start Start equilibrate Equilibrate FR171456 to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution working_solution Prepare Working Solution in Media/Buffer stock_solution->working_solution

Caption: Workflow for the solubilization of FR171456.

Storage and Stability

Proper storage of FR171456, both in its solid form and in solution, is critical for maintaining its biological activity and ensuring the reproducibility of experimental results.

Solid FR171456:
  • Long-term Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Short-term Storage: For frequent use, the solid can be stored at 4°C, provided it is protected from moisture.

FR171456 Stock Solutions (in DMSO):
  • Long-term Storage: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C. This minimizes freeze-thaw cycles, which can lead to compound degradation.

  • Short-term Storage: For immediate or frequent use, an aliquot of the stock solution can be stored at -20°C for up to one month.

Storage_Decision_Tree compound_form Form of FR171456 solid Solid compound_form->solid solution In DMSO compound_form->solution storage_duration_solid Storage Duration? solid->storage_duration_solid storage_duration_solution Storage Duration? solution->storage_duration_solution long_term_solid Long-Term (>1 month) storage_duration_solid->long_term_solid short_term_solid Short-Term (<1 month) storage_duration_solid->short_term_solid store_minus_20_solid Store at -20°C (dessicated, dark) long_term_solid->store_minus_20_solid store_4_solid Store at 4°C (dessicated, dark) short_term_solid->store_4_solid long_term_solution Long-Term (>1 month) storage_duration_solution->long_term_solution short_term_solution Short-Term (<1 month) storage_duration_solution->short_term_solution aliquot_store_minus_80 Aliquot & Store at -80°C long_term_solution->aliquot_store_minus_80 store_minus_20_solution Store at -20°C short_term_solution->store_minus_20_solution

Caption: Decision tree for the proper storage of FR171456.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling FR171456.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste according to your institution's guidelines.

Mechanism of Action: Inhibition of the Cholesterol Biosynthesis Pathway

FR171456 exerts its biological effects by specifically targeting and inhibiting the enzyme NSDHL. This enzyme is a crucial component of the post-squalene segment of the cholesterol biosynthesis pathway. The inhibition of NSDHL leads to a blockage in the metabolic cascade, resulting in the accumulation of specific sterol precursors. This disruption of sterol homeostasis has been shown to have antifungal properties and potential applications in cancer therapy.

Cholesterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol nsdhl_substrate 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol lanosterol->nsdhl_substrate nsdhl NSDHL nsdhl_substrate->nsdhl lathosterol Lathosterol cholesterol Cholesterol lathosterol->cholesterol fr171456 FR171456 fr171456->nsdhl Inhibits nsdhl->lathosterol

Caption: Simplified schematic of the cholesterol biosynthesis pathway illustrating the point of inhibition by FR171456.

Conclusion

The successful application of FR171456 in research is contingent upon its proper handling, solubilization, and storage. By following the protocols outlined in these application notes, researchers can ensure the integrity and biological activity of this potent NSDHL inhibitor, leading to reliable and reproducible experimental outcomes.

References

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications, 6, 8613. [Link]

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. ResearchGate. [Link]

  • Im, E., et al. (2021). Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity. Cellular and Molecular Life Sciences, 78(1), 207-225. [Link]

  • Im, E., et al. (2021). Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity. PubMed. [Link]

  • Wang, Y., et al. (2023). NSDHL promotes the degradation of sting in cholangiocarcinoma. PMC. [Link]

Sources

Application

Application Note: Developing High-Throughput Assays to Screen for FR171456 Analogs

Introduction & Biological Context FR171456 is a naturally occurring, highly specific inhibitor of sterol-4α-carboxylate-3-dehydrogenase, an essential enzyme known as NSDHL in mammals and Erg26p in yeast[1]. This enzyme c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

FR171456 is a naturally occurring, highly specific inhibitor of sterol-4α-carboxylate-3-dehydrogenase, an essential enzyme known as NSDHL in mammals and Erg26p in yeast[1]. This enzyme catalyzes a critical step in the post-squalene sterol biosynthesis pathway: the NAD+-dependent oxidative decarboxylation of 4α-methyl sterol intermediates[2]. Inhibition of NSDHL/Erg26p disrupts lipid raft formation, alters membrane fluidity, and has been demonstrated to halt Hepatitis C Virus (HCV) replication while exhibiting broad-spectrum antifungal activity[3].

Because FR171456 targets a unique, previously underexploited node in the sterol pathway, developing synthetic analogs presents a promising avenue for novel anti-infective and cholesterol-lowering therapeutics. This application note details a robust, self-validating three-tiered assay cascade designed to identify, verify, and functionally validate new NSDHL/Erg26p inhibitors.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol C4_Demethylation C4-Demethylation Complex Lanosterol->C4_Demethylation NSDHL NSDHL (Mammals) / Erg26p (Yeast) Sterol-4α-carboxylate-3-dehydrogenase C4_Demethylation->NSDHL 4α-carboxy-sterol Cholesterol Cholesterol / Ergosterol NSDHL->Cholesterol 3-keto-sterol FR171456 FR171456 & Analogs FR171456->NSDHL Inhibits

Fig 1: Sterol biosynthesis pathway highlighting the NSDHL/Erg26p node targeted by FR171456.

Assay 1: In Vitro Biochemical Screening (NSDHL Enzymatic Assay)

Objective: High-throughput screening (HTS) of small molecule libraries to identify direct inhibitors of recombinant human NSDHL.

Expertise & Causality: NSDHL converts 4α-carboxy sterols to 3-keto sterols, generating NADH as a byproduct[4]. While NADH can be measured directly via UV absorbance (340 nm) or native fluorescence (Ex 340 / Em 460 nm), these wavelengths are highly susceptible to interference from autofluorescent compounds commonly found in HTS libraries. To ensure trustworthiness and high signal-to-noise ratios, this protocol utilizes a diaphorase-coupled reaction. Diaphorase uses the generated NADH to reduce resazurin into resorufin, shifting the readout to the red-fluorescent spectrum (Ex 540 / Em 590 nm). This effectively eliminates false positives caused by library autofluorescence.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 0.01% Tween-20, 10% glycerol[4].

    • Enzyme Mix: Prepare a solution of 40 nM recombinant human NSDHL and 0.1 U/mL Diaphorase in Assay Buffer.

    • Substrate Mix: Prepare a solution containing 100 µM NAD+, 20 µM Resazurin, and 30 µM 4α-carboxy-4β-methyl-5α-cholestan-3β-ol (or a validated synthetic surrogate) in Assay Buffer.

  • Compound Dispensing: In a 384-well black, flat-bottom microplate, dispense 10 µL of Enzyme Mix per well. Pin-transfer 50 nL of test compounds. Include FR171456 (10 µM) as a positive inhibition control and DMSO (0.5% final) as a vehicle control.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of Substrate Mix to all wells to start the enzymatic reaction.

  • Detection: Incubate for 45 minutes at RT in the dark. Measure resorufin fluorescence using a microplate reader at Ex 540 nm and Em 590 nm.

Assay 2: Cell-Based Target Engagement (Sterol Profiling via LC-MS/MS)

Objective: Confirm that hit compounds penetrate the cell membrane and inhibit NSDHL intracellularly by quantifying the accumulation of upstream sterol intermediates.

Expertise & Causality: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability limits and efflux pump activity. A true NSDHL inhibitor will cause a distinct metabolic signature: the massive accumulation of 4-methyl sterol intermediates and a depletion of downstream cholesterol[3]. LC-MS/MS is utilized here over traditional GC-MS because it avoids the need for chemical derivatization, significantly increasing throughput for secondary screening.

Step-by-Step Protocol
  • Cell Culture & Treatment: Seed Huh-7 human hepatoma cells at 2×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂. Treat cells with compounds (10-point dose-response) for 48 hours.

  • Lipid Extraction: Wash cells with cold PBS. Add 100 µL of Chloroform:Methanol (2:1 v/v) containing 1 µg/mL epicoprostanol as an internal standard. Agitate for 15 minutes at RT.

  • Phase Separation: Add 20 µL of LC-MS grade water, then centrifuge at 3,000 x g for 10 minutes. Carefully transfer the lower organic phase to a new plate and evaporate under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the lipid pellet in 50 µL Methanol. Inject 5 µL into an LC-MS/MS system equipped with a C18 column, operating in Atmospheric Pressure Chemical Ionization (APCI) positive mode.

  • Quantification: Monitor the Multiple Reaction Monitoring (MRM) transitions for cholesterol (e.g., m/z 369.3 -> 161.1) and appropriate transitions for 4-methyl sterol intermediates. Calculate the intermediate-to-cholesterol ratio to determine the cellular IC₅₀.

Assay 3: Phenotypic Screening (Yeast Haploinsufficiency MIC Assay)

Objective: Validate the functional antifungal efficacy and confirm on-target toxicity using a sensitized yeast model.

Expertise & Causality: To prove that the phenotypic activity of a compound is driven specifically by Erg26p inhibition (and not off-target cytotoxicity), we utilize yeast haploinsufficiency profiling[2]. A heterozygous deletion strain (erg26/ERG26) possesses only half the genetic dose of the target enzyme. According to the principle of haploinsufficiency, this strain will be significantly more sensitive (exhibit a lower Minimum Inhibitory Concentration, MIC) to an Erg26p inhibitor than the wild-type strain.

Step-by-Step Protocol
  • Inoculum Preparation: Cultivate Saccharomyces cerevisiae wild-type (BY4743) and erg26/ERG26 heterozygous strains overnight in YPD broth at 30°C. Dilute to an OD₆₀₀ of 0.01 in fresh YPD.

  • Assay Assembly: In 384-well clear plates, prepare a serial dilution of test compounds. Add 40 µL of the diluted yeast suspension to the respective wells.

  • Incubation & Readout: Incubate plates at 30°C for 24 hours. Measure absorbance at 600 nm to quantify cell growth.

  • Analysis: Calculate the MIC₅₀ for both strains. A >4-fold shift in MIC₅₀ between the wild-type and the erg26/ERG26 strain confirms on-target Erg26p inhibition.

Workflow HTS 1. Primary HTS Biochemical NSDHL Assay (Resorufin Fluorescence) Secondary 2. Secondary Assay Cell-based Sterol Profiling (LC-MS/MS) HTS->Secondary Phenotypic 3. Phenotypic Assay Yeast MIC Profiling (Target Validation) Secondary->Phenotypic Hit 4. Lead Candidate Selection Phenotypic->Hit

Fig 2: Three-tiered screening workflow for identifying and validating novel FR171456 analogs.

Data Visualization & Expected Outcomes

Table 1: Expected Sterol Profile Changes Upon NSDHL Inhibition
Sterol MetaboliteVehicle (DMSO)FR171456 ControlNovel NSDHL Inhibitor Hit
Cholesterol Baseline (High)DepletedDepleted
Lanosterol Baseline (Low)UnchangedUnchanged
4α-carboxy-sterols UndetectableHighly AccumulatedHighly Accumulated
4-methyl-zymosterol Baseline (Low)DepletedDepleted
Table 2: HTS Assay Quality Metrics
MetricAcceptable RangeInterpretation
Z'-factor > 0.6Indicates a robust assay with excellent separation between positive and negative controls.
Signal-to-Background (S/B) > 5.0Ensures adequate dynamic range for the diaphorase-coupled fluorescence readout.
Coefficient of Variation (CV%) < 10%Demonstrates low well-to-well variability across the 384-well plate.

References

  • Helliwell SB, Karkare S, Bergdoll M, et al. "FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p." Nature Communications. 2015 Oct 12;6:8613. 2

  • Kino T, et al. "FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties." Journal of Antibiotics (Tokyo). 2004 Apr;57(4):253-9. 5

  • Oh J, et al. "Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity." Biochemical and Biophysical Research Communications. 2020. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: FR171456 Experimental Troubleshooting &amp; Solubility Guide

Overview Welcome to the FR171456 Technical Support Center. As a highly potent, naturally derived inhibitor of sterol-4-α-carboxylate-3-dehydrogenase (NSDHL in mammals, Erg26p in yeast)[1], FR171456 is a critical tool com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the FR171456 Technical Support Center. As a highly potent, naturally derived inhibitor of sterol-4-α-carboxylate-3-dehydrogenase (NSDHL in mammals, Erg26p in yeast)[1], FR171456 is a critical tool compound for investigating post-squalene cholesterol and ergosterol biosynthesis[2]. However, because it is a sterol-mimetic originally isolated from the fungus Sporormiella minima[3], its highly lipophilic nature presents significant solubility challenges in aqueous environments.

This guide is designed by application scientists to help you troubleshoot precipitation issues, optimize formulations, and ensure robust, reproducible in vitro and in vivo data.

Chemical Properties & Solubility Data

Understanding the physicochemical boundaries of FR171456 is the first step in experimental design. The compound's low topological polar surface area and high partition coefficient (LogP) dictate its solvent compatibility.

SolventSolubility LimitApplication Notes
Anhydrous DMSO ≥ 10 mMRecommended for primary stock solutions. Store aliquots at -80°C[4].
Ethanol < 1 mMNot recommended for primary stocks due to evaporation and lower solubility limits.
PEG300 / PEG400 VariableExcellent co-solvent for in vivo dosing formulations[4].
Aqueous Media / PBS < 1 µMExtremely poor solubility. Requires carrier solvents and step-wise dilution to prevent nucleation.
Mechanism of Action & Pathway Context

To understand why FR171456 is so lipophilic, we must look at its target. NSDHL catalyzes the NAD+-dependent oxidative decarboxylation of C4-methyl groups on 4α-carboxysterols[5]. FR171456 mimics these highly hydrophobic sterol intermediates to occupy the enzyme's catalytic pocket[2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 4α-Carboxysterols (e.g., Zymosterol precursors) Lanosterol->Intermediate NSDHL NSDHL (Mammals) / Erg26p (Yeast) Sterol-4α-carboxylate-3-dehydrogenase Intermediate->NSDHL Cholesterol Cholesterol (Mammals) Ergosterol (Yeast) NSDHL->Cholesterol FR171456 FR171456 (Inhibitor) FR171456->NSDHL Inhibits

Biosynthetic pathway showing FR171456 targeted inhibition of NSDHL/Erg26p.

Frequently Asked Questions (FAQs)

Q: Why does my FR171456 stock precipitate when I add it to cell culture media? A: This is a classic case of thermodynamic shock. When a high-concentration DMSO stock of a lipophilic compound is introduced directly into an aqueous buffer, the local concentration of water spikes. Because the hydration energy of FR171456 is highly unfavorable, the compound rapidly nucleates and forms micro-precipitates before it can disperse.

Q: How can I tell if micro-precipitation has occurred in my assay? A: Micro-precipitates are often invisible to the naked eye but will ruin your IC50 curves by reducing the actual bioavailable concentration. Self-Validation Protocol: Centrifuge a 1 mL sample of your final dosed media at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS or UV-Vis. If the detected concentration is significantly lower than your nominal dosing concentration, precipitation has occurred, and your dilution kinetics must be adjusted.

Q: What is the best way to store FR171456 to maintain its integrity? A: Store the lyophilized powder at -20°C for up to 3 years. Once reconstituted in anhydrous DMSO, aliquot the solution into single-use vials and store at -80°C for up to 1 year[4]. Avoid repeated freeze-thaw cycles, as condensation introduces water into the DMSO, drastically lowering the compound's solubility threshold over time.

Validated Experimental Protocols
Protocol A: In Vitro Media Preparation (Preventing Precipitation)

To ensure FR171456 remains in solution for cellular assays (e.g., in HepG2 cells[6]), you must manage the solvent transition kinetics to prevent nucleation.

Workflow Stock 1. 10mM Stock (100% DMSO) Dilution 2. Intermediate Dilution (DMSO) Stock->Dilution Media 3. Dropwise Addition to 37°C Media Dilution->Media Vortex 4. Immediate Vortexing Media->Vortex

Step-by-step in vitro dilution workflow to prevent FR171456 micro-precipitation.

Step-by-Step Methodology:

  • Thaw and Equilibrate: Allow the 10 mM DMSO stock to reach room temperature completely before opening the vial to prevent moisture condensation.

  • Create an Intermediate Stock: Do not dose directly from the 10 mM stock. Prepare an intermediate dilution (e.g., 100x of your final desired concentration) in 100% anhydrous DMSO.

  • Pre-warm Media: Warm your aqueous assay medium (e.g., DMEM with FBS) to 37°C. The increased temperature improves the thermodynamic solubility limit.

  • Dropwise Addition: While vigorously vortexing the warmed media, add the intermediate DMSO stock dropwise. This ensures rapid dispersion, keeping the local concentration below the critical nucleation point.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% to prevent solvent-induced cytotoxicity.

Protocol B: In Vivo Formulation Strategy

For animal models (e.g., rats or rabbits), administering FR171456 requires a specialized vehicle to maintain solubility in the bloodstream and ensure in vivo pathway engagement[1].

Step-by-Step Methodology:

  • Solubilization: Dissolve the required dose of FR171456 powder in 5% (v/v) DMSO until completely clear.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween 80[4]. Vortex vigorously. The PEG acts as a co-solvent, while Tween 80 forms micelles to encapsulate the lipophilic drug.

  • Aqueous Phase: Slowly add 50% (v/v) sterile saline while continuously mixing.

  • Validation: The final solution should be completely clear. If cloudiness is observed, the compound has crashed out, and the formulation must be discarded and remade.

References
  • Helliwell, S. B., et al. "FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p." Nature Communications 6, 8613 (2015). URL: [Link]

  • Sakemi, S., et al. "FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties." The Journal of Antibiotics 57.4 (2004): 253-259. URL:[Link]

  • Kim, D.-G., et al. "Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity." Cellular and Molecular Life Sciences 78.1 (2021): 207-225. URL:[Link]

Sources

Optimization

Technical Support Center: Improving the Stability of FR171456 in Solution

Welcome to the technical support center for FR171456. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on enhancing the stability of FR171456 in solution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for FR171456. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on enhancing the stability of FR171456 in solution. As a natural product with significant potential as a cholesterol-lowering and antifungal agent, understanding its handling and stability is paramount for obtaining reproducible and reliable experimental results.[1][2] This resource offers troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the use of FR171456.

Troubleshooting Guide: Common Stability Issues with FR171456

This section addresses specific problems you may encounter with FR171456 solutions and provides actionable solutions based on established principles for handling triterpenoid compounds.

Issue Potential Cause Recommended Solution & Scientific Rationale
Precipitation of FR171456 in aqueous buffer. FR171456, like many triterpenoids, has poor water solubility. The addition of an aqueous buffer to a concentrated organic stock solution can cause the compound to crash out.Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or DMA. For working solutions, dilute the stock solution in a dropwise manner into the stirred aqueous buffer. The use of a co-solvent like PEG and a solubilizer such as Tween 80 can also significantly improve solubility and prevent precipitation.[3] This method maintains the compound in a solubilized state by creating a more gradual transition from an organic to an aqueous environment.
Loss of compound activity over time in prepared solutions. Degradation of FR171456 may be occurring due to factors such as pH, temperature, or light exposure. Triterpenoid acids can be unstable in alkaline conditions.[4]Solution: Prepare fresh solutions before each experiment whenever possible. If storage is necessary, store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Based on general stability studies of similar compounds, maintaining a slightly acidic to neutral pH (around 5.0-7.0) is often optimal for stability.[4][5]
Inconsistent results between experimental replicates. This can be a result of variable compound concentration due to degradation or incomplete solubilization.Solution: Ensure complete dissolution of the solid compound when preparing the initial stock solution by vortexing and gentle warming (not to exceed 40°C). Visually inspect the solution for any particulate matter before use. Perform a concentration check of your stock solution using a suitable analytical method like HPLC-UV if available. Standardizing the preparation protocol for all experiments is critical for reproducibility.
Color change observed in the solution upon storage. Oxidation or other chemical transformations may be occurring.Solution: Degas your solvents and buffers to remove dissolved oxygen before preparing solutions. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to the stock solution, though compatibility with your experimental system must be verified. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if the compound proves to be highly sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of FR171456?

A1: For a high-concentration stock solution, dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) are recommended due to their excellent solubilizing properties for a wide range of organic molecules, including triterpenoids.[3] For in vivo studies, a formulation containing a mixture of an organic solvent, a co-solvent like polyethylene glycol (PEG), and a surfactant like Tween 80 may be necessary to ensure biocompatibility and bioavailability.[3]

Q2: How should I store my FR171456 stock solution to ensure maximum stability?

A2: Stock solutions should be stored at -20°C or, for long-term storage, at -80°C. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Solutions should be protected from light.

Q3: At what pH is FR171456 most stable?

A3: While specific degradation kinetics for FR171456 have not been extensively published, triterpenoid acids are generally more stable in slightly acidic to neutral conditions (pH 5.0-7.0).[4] Alkaline conditions (pH > 8.0) should be avoided as they can promote degradation.[4] It is advisable to determine the optimal pH for your specific experimental buffer system.

Q4: Can I heat the solution to dissolve FR171456?

A4: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of FR171456. However, prolonged exposure to high temperatures (especially above 60°C) should be avoided as it can lead to thermal degradation of triterpenoid compounds.[4]

Q5: Is FR171456 sensitive to light?

A5: Many complex organic molecules are light-sensitive. As a precautionary measure, it is recommended to protect FR171456 solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.[4]

Experimental Protocol: Preparation of a Stable FR171456 Stock Solution

This protocol provides a step-by-step method for preparing a stable, high-concentration stock solution of FR171456.

Materials:

  • FR171456 (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: Accurately weigh the desired amount of FR171456 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Factors Influencing FR171456 Stability

The following diagram illustrates the key factors that can impact the stability of FR171456 in solution and the recommended strategies to mitigate degradation.

FR171456_Stability cluster_factors Degradation Factors cluster_solutions Mitigation Strategies pH Extremes pH Extremes pH Control (5.0-7.0) pH Control (5.0-7.0) pH Extremes->pH Control (5.0-7.0) mitigate with High Temperature High Temperature Low Temperature Storage Low Temperature Storage High Temperature->Low Temperature Storage mitigate with Light Exposure Light Exposure Light Protection Light Protection Light Exposure->Light Protection mitigate with Oxidation Oxidation Inert Atmosphere/Antioxidants Inert Atmosphere/Antioxidants Oxidation->Inert Atmosphere/Antioxidants mitigate with FR171456 in Solution FR171456 in Solution FR171456 in Solution->pH Extremes is sensitive to FR171456 in Solution->High Temperature is sensitive to FR171456 in Solution->Light Exposure is sensitive to FR171456 in Solution->Oxidation is sensitive to

Caption: Key factors affecting FR171456 stability and their solutions.

Solvent and Buffer Considerations for FR171456

The choice of solvent and buffer is critical for maintaining the stability and activity of FR171456. The following table provides guidance on common solvents and considerations for their use.

Solvent/Buffer Component Use Considerations
DMSO (Dimethyl sulfoxide) Primary stock solutionHygroscopic; use anhydrous grade and store properly. Can be toxic to some cell lines at higher concentrations.
DMA (Dimethylacetamide) Alternative for stock solutionGood solubilizing power for poorly soluble compounds.[3]
Ethanol Co-solventCan be used in combination with other solvents to improve solubility.
PEG (Polyethylene glycol) Co-solvent for in vivo formulationsBiocompatible and can improve solubility and stability.[3]
Tween 80 (Polysorbate 80) Surfactant/SolubilizerEnhances solubility in aqueous solutions and can be used in formulations for in vivo studies.[3]
Phosphate-Buffered Saline (PBS) Aqueous buffer for working solutionsEnsure the final concentration of the organic solvent from the stock solution is low enough to not affect the experiment and to keep FR171456 in solution. Adjust pH if necessary.
Citrate or Acetate Buffers Aqueous buffer for working solutionsCan be used to maintain a slightly acidic pH, which may improve stability.[5]

References

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications, 6, 8699. [Link]

  • Hatori, H., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. The Journal of Antibiotics, 57(4), 260-263. [Link]

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. PMC. [Link]

  • Cai, Y., et al. (2019). Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins. Food Science & Nutrition, 7(11), 3634-3644. [Link]

  • Zhang, J., et al. (2016). Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Encyclopedia.pub. [Link]

  • Wei, J., et al. (2015). Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. Molecules, 20(8), 13731-13747. [Link]

  • Lin, S. Y., & Chen, K. H. (2000). Degradation kinetics of neostigmine in solution. Journal of Food and Drug Analysis, 8(4), 268-274. [Link]

  • Ribeiro, A. C. F., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Química Nova, 36(1), 90-95. [Link]

  • Li, Y., & Li, S. (2003). Method and compositions for solubilization of pentacyclic triterpenes. U.S.

Sources

Troubleshooting

Section 1: Mechanism of Action &amp; Resistance Basics

Technical Support Center: Troubleshooting FR171456 Resistance in Fungal Strains Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals investigating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting FR171456 Resistance in Fungal Strains

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals investigating the antifungal compound FR171456. While FR171456 demonstrates potent broad-spectrum antifungal activity, laboratory strains frequently develop resistance during prolonged exposure. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to identify and characterize FR171456 resistance.

Q1: What is the primary target of FR171456 in fungal strains, and how does it exert its antifungal effect? FR171456 is a natural steroid-acid compound that1[1], an essential enzyme in the post-squalene ergosterol biosynthesis pathway. In yeast and fungi, this enzyme is encoded by the ERG26 gene (the mammalian ortholog is NSDHL)[1]. By blocking Erg26p, FR171456 prevents the decarboxylation and dehydrogenation of 4-alpha-methyl zymosterol intermediates. This leads to a toxic accumulation of 4-methyl sterols and a critical depletion of ergosterol, thereby 2[2].

ErgosterolPathway Lanosterol Lanosterol Inter1 4,4-dimethylzymosterol Lanosterol->Inter1 Inter2 4α-carboxy-sterol intermediates (Accumulates upon inhibition) Inter1->Inter2 Zymosterol Zymosterol Inter2->Zymosterol Decarboxylation & Dehydrogenation Erg26 Erg26p Enzyme (Sterol-4α-carboxylate-3-dehydrogenase) Erg26->Inter2 Ergosterol Ergosterol (Cell Membrane Integrity) Zymosterol->Ergosterol Downstream ERG Enzymes FR171456 FR171456 FR171456->Erg26 Competitive/Allosteric Inhibition

Diagram 1: Ergosterol pathway highlighting the targeted inhibition of Erg26p by FR171456.

Q2: How does FR171456 resistance typically emerge in laboratory fungal strains? Resistance to FR171456 is predominantly target-mediated.1[1]. Conversely, prolonged exposure in wild-type strains selects for multiple distinct point mutations within the ERG26 gene[1]. These mutations alter the three-dimensional conformation of the Erg26p binding pocket, reducing the binding affinity of FR171456 without abolishing the enzyme's catalytic activity[1]. As a result, the mutant enzyme continues to process sterol intermediates even in the presence of the drug.

Section 2: Diagnostic Workflows & Protocols

Q3: My fungal strain shows unexpected tolerance to FR171456. How do I confirm if it's an ERG26-mediated resistance? To establish causality, you must link the phenotypic tolerance directly to a genetic alteration at the target site. Relying solely on MIC assays is insufficient, as the upregulation of pleiotropic drug efflux pumps (e.g., CDR1/MDR1) can mimic target-site resistance. We recommend a dual-pronged approach: targeted Sanger sequencing combined with Haploinsufficiency Profiling (HIP).

TroubleshootingWorkflow Start FR171456-Resistant Strain Detected Seq Targeted ERG26 Sanger Sequencing Start->Seq HIP Haploinsufficiency Profiling (HIP) Start->HIP MutFound ERG26 Mutation Identified? Seq->MutFound HIP->MutFound Erg26 Sensitization Sterol GC-MS Sterol Profiling MutFound->Sterol Yes (Validate Phenotype) Alt Investigate Efflux Pumps (e.g., CDR1/MDR1) MutFound->Alt No (Off-Target) Confirm Confirmed Target-Site Resistance Sterol->Confirm Absence of 4α-carboxy-sterols under treatment

Diagram 2: Diagnostic workflow for validating FR171456 resistance mechanisms in fungal strains.

Protocol 1: Step-by-Step ERG26 Sequencing and Haploinsufficiency Profiling Self-Validation Principle: Always sequence a known susceptible wild-type (WT) parent strain alongside your resistant isolate. This internal control differentiates naturally occurring, non-pathogenic polymorphisms from true resistance-conferring mutations.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the resistant strain and the WT control during the logarithmic growth phase.

  • Targeted Amplification: Design primers flanking the ERG26 open reading frame (ORF), ensuring coverage of the promoter region (to rule out resistance via ERG26 overexpression).

  • Sanger Sequencing & Alignment: Sequence the amplicons and align the resistant strain's ERG26 sequence against the WT. Look for non-synonymous mutations, particularly in regions homologous to the NAD(P)+ binding domain or the putative sterol-binding pocket.

  • Haploinsufficiency Profiling (HIP) (Definitive Validation): If a novel mutation is found, validate its causality by introducing it into an erg26/ERG26 heterozygous sensitized strain via CRISPR-Cas9.1[1].

Q4: The genetic sequencing shows a novel ERG26 mutation, but how can I phenotypically validate that this specific mutation prevents FR171456 from inhibiting the enzyme? Genetic mutations do not guarantee phenotypic resistance; the mutation might be a passenger rather than a driver. To prove causality, you must demonstrate that the mutant Erg26p enzyme remains catalytically active in the presence of FR171456. This is achieved through3[3].

Protocol 2: GC-MS Sterol Profiling for Erg26p Inhibition Self-Validation Principle: This protocol uses a self-validating matrix. The WT untreated sample establishes the baseline. The WT treated sample proves the drug is active and your extraction method successfully recovers the polar 4α-carboxy-sterol intermediates. The internal standard normalizes extraction efficiency.

  • Culture Preparation: Grow the WT and resistant strains in synthetic defined (SD) medium to an OD600 of 0.5.

  • Drug Treatment: Treat both cultures with 4 µM FR171456 (a concentration known to fully inhibit WT Erg26p in standard assays). Include untreated controls for both strains. Incubate for 14 hours.

  • Cell Lysis & Saponification: Harvest cells, wash with sterile water, and lyse. Saponify the lipid fraction using 10% methanolic KOH at 80°C for 1 hour. Add 10 µg of epicoprostanol as an internal standard.

  • Extraction & Derivatization: Extract non-saponifiable lipids (sterols) with n-hexane. Evaporate the solvent under nitrogen gas. Derivatize the sterols using BSTFA/TMCS to form trimethylsilyl (TMS) ethers, which are strictly required to volatilize the polar 4α-carboxy-sterols for GC-MS.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. Identify sterols based on retention time and mass fragmentation patterns compared to known standards.

Data Presentation: Interpreting Sterolomic Shifts If the ERG26 mutation confers true resistance, the mutant enzyme will bypass the FR171456 blockade. Consequently, the resistant strain will not accumulate the 4α-carboxy-sterol substrates and will successfully synthesize ergosterol, mirroring the untreated WT profile.

Table 1: Expected Quantitative Sterol Shifts (WT vs. ERG26-Mutant upon 4 µM FR171456 Treatment)

Sterol MetaboliteWT (Untreated)WT + FR171456ERG26 Mutant + FR171456Diagnostic Significance
Ergosterol > 80%< 15%> 75%End-product depletion in WT indicates a successful pathway block.
Zymosterol ~5%< 2%~5%Downstream intermediate; depleted in WT due to upstream bottleneck.
4α-carboxy-sterols Not Detected> 60% Not Detected Direct substrate of Erg26p. Massive accumulation in WT proves target engagement; absence in mutant proves resistance.
Lanosterol ~2%~15%~2%Upstream intermediate; secondary accumulation due to pathway backup.

Note: Percentages represent the relative abundance of total sterols.

References

  • FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p Source: Nature Communications / PubMed URL
  • FR171456 | CAS#168986-58-1 | NSDHL inhibitor Source: MedKoo Biosciences URL
  • Microbial Sterolomics as a Chemical Biology Tool Source: MDPI URL

Sources

Optimization

Technical Support Center: Interpreting Variable Results in FR171456 Experiments

This technical support guide is designed for researchers, scientists, and drug development professionals working with FR171456. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with FR171456. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and interpret variable results.

Introduction to FR171456

FR171456 is a potent and specific natural product inhibitor of the sterol-4-alpha-carboxylate-3-dehydrogenase, an essential enzyme in the cholesterol and ergosterol biosynthesis pathways. In mammalian cells, the target is known as NAD(P) dependent steroid dehydrogenase-like (NSDHL), while in yeast it is Erg26p. Originally isolated from the fungus Sporormiella minima, FR171456 has demonstrated cholesterol-lowering properties, as well as antifungal and anti-Hepatitis C virus (HCV) replicon activities.

Given its natural origin and its role as an enzyme inhibitor, experimental variability can arise from several factors. This guide will address common issues and provide solutions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Handling and Preparation

Question 1: How should I dissolve and store FR171456? I'm seeing precipitation in my stock solutions.

Answer:

Proper dissolution and storage are critical for maintaining the activity and stability of FR171456.

  • Recommended Solvent: For in vitro assays, FR171456 should be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

  • Working Dilutions: When preparing working dilutions for your experiments, it is crucial to ensure that the final concentration of DMSO in your cell culture medium or assay buffer is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects. When diluting the DMSO stock in aqueous buffers, add the stock solution to the buffer and mix immediately and vigorously to prevent precipitation.

Troubleshooting Precipitation:

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Poor solubility of FR171456 in aqueous solutions.Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in a stepwise manner. Ensure rapid mixing after each addition. Consider the use of a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final assay buffer, if compatible with your experimental system.
Cloudiness in stock solution over time Compound degradation or absorption to the storage vial.Prepare fresh stock solutions more frequently. Use low-protein binding microcentrifuge tubes for storage.
Section 2: Inconsistent Cellular Activity

Question 2: I'm observing significant variability in the IC50 values of FR171456 in my cell-based assays. What could be the cause?

Answer:

Variability in IC50 values is a common issue and can be attributed to several factors.

Root Cause Analysis and Solutions:

  • Cell Health and Passage Number:

    • Explanation: The metabolic state of your cells can influence their sensitivity to a metabolic inhibitor like FR171456. Cells that are unhealthy, have been in culture for too long (high passage number), or are too confluent can exhibit altered metabolic activity.

    • Solution: Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment. Monitor cell viability and morphology closely.

  • Assay-Specific Parameters:

    • Explanation: The duration of compound exposure, cell seeding density, and the type of assay used to measure viability or proliferation can all impact the apparent potency of FR171456.

    • Solution: Standardize these parameters across all experiments. For a compound that affects a biosynthetic pathway, longer incubation times may be necessary to observe a significant effect. Optimize cell seeding density to ensure that cells do not become over-confluent during the assay period.

  • Media Components:

    • Explanation: The composition of your cell culture medium, particularly the serum concentration, can influence the availability and activity of FR171456. The compound may bind to serum proteins, reducing its effective concentration.

    • Solution: If possible, perform experiments in a reduced-serum medium for the duration of the compound treatment. If serum is required, maintain a consistent serum concentration across all experiments and be aware that the IC50 value may be higher than in serum-free conditions.

Experimental Workflow for Consistent IC50 Determination:

cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation & Analysis start Start: Healthy, low-passage cells seed Seed cells at optimized density start->seed prepare_compound Prepare fresh serial dilutions of FR171456 treat_cells Treat cells with FR171456 and vehicle control prepare_compound->treat_cells incubate Incubate for a standardized duration assay Perform viability/proliferation assay incubate->assay analyze Analyze data and calculate IC50 assay->analyze

Caption: Workflow for reproducible IC50 determination.

Section 3: Understanding the Mechanism of Action

Question 3: How can I confirm that the observed effects in my experiments are due to the inhibition of NSDHL?

Answer:

Confirming the on-target activity of FR171456 is crucial for validating your results.

Strategies for Target Validation:

  • Metabolite Profiling:

    • Explanation: Inhibition of NSDHL by FR171456 leads to a predictable change in the cellular sterol profile, specifically an accumulation of upstream intermediates and a depletion of downstream products.

    • Protocol: Treat your cells with FR171456 and a vehicle control. After a suitable incubation period, extract cellular lipids and analyze the sterol composition using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Look for the expected changes in sterol intermediates.

  • Genetic Approaches:

    • Explanation: Genetically manipulating the expression of the target protein can help to confirm that the effects of FR171456 are mediated through NSDHL.

    • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of NSDHL. Cells with reduced NSDHL expression may show a diminished response to FR171456.

    • Overexpression: Overexpressing NSDHL might lead to a rightward shift in the dose-response curve for FR171456, indicating that a higher concentration of the inhibitor is required to achieve the same effect.

Signaling Pathway of FR171456 Action:

FR171456 FR171456 NSDHL NSDHL (Erg26p in yeast) FR171456->NSDHL Inhibits Downstream Downstream Products (Cholesterol/Ergosterol) NSDHL->Downstream Catalyzes Upstream Upstream Sterol Intermediates (e.g., 4α-carboxysterols) Upstream->NSDHL Substrate Cellular_Effects Cellular Effects (e.g., decreased proliferation, antifungal activity) Downstream->Cellular_Effects Leads to

Caption: Mechanism of action of FR171456.

Section 4: Off-Target Effects and Specificity

Question 4: Could my unexpected results be due to off-target effects of FR171456?

Answer:

While FR171456 is reported to be a specific inhibitor of NSDHL, it is always important to consider the possibility of off-target effects, especially when using a natural product.

Considerations for Off-Target Effects:

  • Structural Analogs: As a control, if available, use structurally related but inactive analogs of FR171456. If these analogs do not produce the same effect, it provides evidence that the observed activity is specific to FR171456.

  • Dose-Response Relationship: Off-target effects are often observed at higher concentrations of a compound. A steep and monophasic dose-response curve is more indicative of a specific on-target effect.

  • Phenotypic Rescue: If the phenotype induced by FR171456 can be rescued by supplementing the cells with a downstream product of the inhibited pathway (e.g., cholesterol), it strongly suggests an on-target mechanism.

Logical Framework for Investigating Unexpected Results:

Start Unexpected Experimental Result Check_Handling Verify Compound Handling (Solubility, Storage, Dilution) Start->Check_Handling Check_Assay Review Assay Parameters (Cell Health, Controls) Start->Check_Assay Confirm_Target Confirm On-Target Effect (Metabolomics, Genetics) Check_Handling->Confirm_Target Check_Assay->Confirm_Target Consider_Off_Target Investigate Potential Off-Target Effects Confirm_Target->Consider_Off_Target On-target not confirmed Conclusion Interpret Results Confirm_Target->Conclusion On-target confirmed Consider_Off_Target->Conclusion

Caption: Decision tree for troubleshooting variable results.

References

  • Hatori, H., Shibata, T., Tsurumi, Y., Nakanishi, T., Katsuoka, M., Ohtsu, Y., Sakamoto, K., Takase, S., Ueda, H., Hino, M., & Fujii, T. (2004). FR171456,
Troubleshooting

Technical Support Center: Mitigating FR171456 Cytotoxicity at High Concentrations

Welcome to the FR171456 Technical Support Center. This guide is designed for researchers and drug development professionals working with FR171456, a potent, natural non-steroidal inhibitor of cholesterol and ergosterol b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the FR171456 Technical Support Center. This guide is designed for researchers and drug development professionals working with FR171456, a potent, natural non-steroidal inhibitor of cholesterol and ergosterol biosynthesis. While highly effective at nanomolar concentrations for specific antiviral and antifungal applications, researchers frequently encounter cytotoxicity when pushing concentrations into the micromolar range.

This guide provides mechanistic insights, formulation troubleshooting, and self-validating protocols to help you decouple on-target pathway engagement from off-target toxicity.

Part 1: Mechanistic FAQs (Understanding the Toxicity)

Q1: Why does FR171456 induce cytotoxicity in mammalian cell lines at concentrations above 4 µM? A: The cytotoxicity of FR171456 at high concentrations is primarily an extension of its on-target mechanism of action. FR171456 specifically targets1[1]. While it inhibits hepatitis C replicon activity at ~6 nM, pushing concentrations to ≥4 µM causes a profound blockade of the post-squalene biosynthesis pathway[2]. This leads to two concurrent toxic events:

  • Lipotoxicity: Massive accumulation of 4-methyl sterol intermediates (e.g., lanosterol and zymosterol derivatives)[2],[3].

  • Membrane Destabilization: Severe depletion of downstream cholesterol, which disrupts lipid raft formation, impairs sterol-dependent signaling, and ultimately compromises membrane integrity[2].

Q2: How can I distinguish between on-target sterol depletion toxicity and off-target chemical toxicity in my assays? A: You must establish causality by performing a Cholesterol Rescue Assay . If the cytotoxicity is strictly due to NSDHL inhibition (on-target), supplementing the culture media with exogenous cholesterol will bypass the enzymatic block and rescue cell viability. If the cells continue to die despite cholesterol supplementation, the toxicity is likely off-target (e.g., physical stress from compound precipitation or non-specific interactions).

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol MethylSterol 4-Methyl Sterols (Toxic Accumulation) Lanosterol->MethylSterol CYP51 / ERG11 NSDHL NSDHL / Erg26p (Target Enzyme) MethylSterol->NSDHL Toxicity Cytotoxicity & Membrane Disruption MethylSterol->Toxicity Lipotoxicity NSDHL->MethylSterol Accumulates Cholesterol Cholesterol / Ergosterol (Depletion) NSDHL->Cholesterol Normal Pathway NSDHL->Cholesterol Depletes Cholesterol->Toxicity Loss of Rafts FR171456 FR171456 (Inhibitor) FR171456->NSDHL Inhibits

Fig 1: FR171456 mechanism of action leading to sterol accumulation and cytotoxicity.

Part 2: Formulation & Delivery Troubleshooting

Q3: My FR171456 stock precipitates in aqueous media at high concentrations, causing inconsistent well-to-well toxicity. How do I fix this? A: FR171456 is a highly lipophilic steroid-acid derivative (Formula: C30H44O7)[4]. Introducing high concentrations directly into aqueous media causes micro-precipitates that physically stress cells and trigger apoptosis independent of NSDHL inhibition. To mitigate this, utilize a co-solvent system. We recommend dissolving the primary stock in 100% DMSO, followed by intermediate dilution in a mixture containing 4[4]. For in vivo or highly sensitive in vitro models, complexation with Sulfobutylether-β-cyclodextrin (SBE-β-CD) significantly enhances solubility without adding solvent toxicity[4]. Ensure the final DMSO concentration in the assay never exceeds 0.5% (v/v).

Troubleshooting Start High FR171456 Toxicity (>4 µM) CheckSol Visible Precipitation? Start->CheckSol Formulation Optimize Formulation (DMSO, PEG300, Tween 80) CheckSol->Formulation Yes RescueAssay Exogenous Cholesterol Rescue Assay CheckSol->RescueAssay No Formulation->RescueAssay Re-test OnTarget Viability Rescued: On-Target Sterol Depletion RescueAssay->OnTarget Success OffTarget Toxicity Persists: Off-Target Effects RescueAssay->OffTarget Failure

Fig 2: Decision tree for troubleshooting FR171456 cytotoxicity in cell-based assays.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Exogenous Cholesterol Rescue Assay

This protocol is designed to validate whether observed cytotoxicity is due to on-target NSDHL inhibition. It uses a self-validating design by including a "Vehicle + Cholesterol" control to ensure the rescue lipid itself is not altering baseline viability.

Step 1: Preparation of Water-Soluble Cholesterol Complex

  • Do not use raw cholesterol powder, as it will not integrate into cell membranes efficiently in vitro. Use a commercially available Water-Soluble Cholesterol (Cholesterol-Methyl-β-Cyclodextrin complex).

  • Reconstitute the complex in sterile PBS to a stock concentration of 10 mg/mL. Filter sterilize (0.22 µm).

Step 2: Cell Seeding and Pre-incubation

  • Seed your target cells (e.g., Hep G2) in a 96-well plate at an optimized density (e.g., 10,000 cells/well) in complete media.

  • Incubate overnight at 37°C, 5% CO2 to allow for adherence.

Step 3: Treatment and Rescue Workflow

  • Prepare four experimental groups in fresh media:

    • Group A (Control): Vehicle only (e.g., 0.1% DMSO).

    • Group B (Lipid Control): Vehicle + 50 µg/mL Water-Soluble Cholesterol. (Validates that the rescue agent is non-toxic).

    • Group C (Toxicity Baseline): 5 µM FR171456.

    • Group D (Rescue): 5 µM FR171456 + 50 µg/mL Water-Soluble Cholesterol.

  • Aspirate old media and apply 100 µL of the respective treatments to the wells (n=4 replicates per group).

  • Incubate for 48–72 hours.

Step 4: Viability Readout and Analysis

  • Add 10 µL of AlamarBlue or CellTiter-Glo reagent to each well.

  • Measure fluorescence/luminescence according to the manufacturer's instructions.

  • Interpretation: If Group D shows significantly higher viability than Group C (approaching Group A levels), the toxicity is confirmed as on-target sterol depletion.

Protocol 2: Optimized Vehicle Formulation for High-Dose FR171456

Use this protocol to prevent precipitation when testing FR171456 at concentrations ≥4 µM.

Step 1: Primary Stock Preparation

  • Weigh out FR171456 powder and dissolve in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until completely clear.

Step 2: Intermediate Co-Solvent Dilution

  • To create a 1 mM working stock, do not dilute directly into PBS/Media.

  • Combine 100 µL of the 10 mM DMSO stock with 400 µL of PEG300 and 50 µL of Tween 80. Mix thoroughly by pipetting.

  • Slowly add 450 µL of sterile PBS dropwise while vortexing to prevent localized crashing.

Step 3: Final Media Preparation

  • Dilute the 1 mM working stock into your pre-warmed (37°C) assay media to reach your target concentration (e.g., 10 µM).

  • The final DMSO concentration will be exceptionally low, and the PEG/Tween micelles will keep the highly lipophilic FR171456 in solution, preventing physical cytotoxicity.

Part 4: Quantitative Data Summaries

The following table summarizes the established pharmacological and toxicological thresholds for FR171456 to help you define appropriate experimental windows.

ParameterValue / RangeBiological Context
Primary Target NSDHL (Mammals) / Erg26p (Yeast)Essential enzymes in post-squalene sterol biosynthesis[2],[1].
Microsomal IC50 ~2.0 – 2.2 µMIn vitro enzymatic inhibition[2].
HCV Replicon EC50 ~6 nMIndirect viral suppression via host cholesterol depletion[2].
Antifungal MIC 9 – 144 µMBroad-spectrum growth inhibition across fungal species[2].
Cytotoxicity Threshold ≥ 4 µMConcentration at which general cytotoxicity is observed in human cell lines due to severe lipid raft disruption[2].
In Vivo Efficacy Dose 0.001 – 1 mg/kgLowers hepatic sterol synthesis and serum cholesterol in rat/rabbit models without adverse effects[2],[5].

References

  • FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications (2015). Available at:[Link]

  • FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. Journal of Antibiotics (Tokyo) (2004). Available at:[Link]

  • Microbial Sterolomics as a Chemical Biology Tool. Molecules (MDPI) (2018). Available at:[Link]

Sources

Optimization

Technical Support Center: FR171456 Handling, Storage, and Troubleshooting Guide

Welcome to the Technical Support Center for FR171456 , a highly specific, natural steroid-acid inhibitor of the sterol-4-α-carboxylate-3-dehydrogenase enzyme (NSDHL in mammals, Erg26p in yeast)[1]. As a Senior Applicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for FR171456 , a highly specific, natural steroid-acid inhibitor of the sterol-4-α-carboxylate-3-dehydrogenase enzyme (NSDHL in mammals, Erg26p in yeast)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the physicochemical causality behind storage failures and provide self-validating protocols to ensure the scientific integrity of your cholesterol/ergosterol biosynthesis assays and viral replicon models[2].

Mechanism of Action Context

Understanding the target of FR171456 is critical for designing downstream validation assays. FR171456 disrupts post-squalene sterol biosynthesis, leading to the accumulation of 4-methyl sterol intermediates and the depletion of cholesterol/ergosterol, which subsequently disrupts lipid raft formation and membrane integrity[1].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4-Methyl Sterols 4-Methyl Sterols Lanosterol->4-Methyl Sterols CYP51 / ERG11 NSDHL (Mammals) / Erg26p (Yeast) NSDHL (Mammals) / Erg26p (Yeast) 4-Methyl Sterols->NSDHL (Mammals) / Erg26p (Yeast) Zymosterol Zymosterol NSDHL (Mammals) / Erg26p (Yeast)->Zymosterol Decarboxylation Cholesterol / Ergosterol Cholesterol / Ergosterol Zymosterol->Cholesterol / Ergosterol FR171456 FR171456 FR171456->NSDHL (Mammals) / Erg26p (Yeast) Inhibits

Caption: Mechanism of FR171456 inhibiting NSDHL/Erg26p in the sterol biosynthesis pathway.

Physicochemical Properties & Storage Metrics

To maintain the structural integrity of FR171456 (a complex pentacyclic triterpenoid derivative), strict adherence to its solubility and thermal limits is required.

PropertyValue / SpecificationCausality / Rationale
Molecular Weight 516.68 g/mol [3]High molecular weight and hydrophobicity dictate poor aqueous solubility.
Chemical Formula C30H44O7[3]Contains multiple hydroxyl and carboxylic acid groups susceptible to degradation if pH is not controlled.
Primary Solvent 100% Anhydrous DMSORequired to disrupt intermolecular hydrogen bonding of the dry powder[4].
Powder Storage -20°C to -80°C (Desiccated)Prevents ambient moisture hydrolysis of the carboxylic acid moiety.
Stock Solution Storage -80°C (up to 6 months)Minimizes thermal degradation kinetics; requires aliquoting to prevent freeze-thaw[4].

Frequently Asked Questions (FAQs)

Q1: Why does my FR171456 precipitate when I dilute my DMSO stock into my cell culture media? A1: This is a classic thermodynamic solubility failure. FR171456 is highly hydrophobic. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer (like DMEM or RPMI), the local concentration of the drug exceeds its aqueous solubility threshold before the DMSO can diffuse into the bulk solvent[4]. Causality: The sudden shift in dielectric constant forces the hydrophobic steroid rings to aggregate, forming micro-precipitates. Solution: Perform a serial dilution in DMSO first, then add the final DMSO dilution dropwise to pre-warmed (37°C) media while vortexing. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity[4].

Q2: Can I store my reconstituted 10 mM FR171456 stock at 4°C for a week while I run my assays? A2: No. DMSO is highly hygroscopic. Every time you open the vial at 4°C or room temperature, atmospheric moisture condenses into the solvent[4]. Causality: The introduction of water into the DMSO stock drastically reduces the solubility capacity of the solvent. Over a few days, this will cause invisible micro-precipitation of FR171456, meaning the actual concentration of your stock will be significantly lower than 10 mM, leading to false-negative results in your NSDHL inhibition assays.

Q3: How exactly do freeze-thaw cycles degrade the compound? A3: Repeated freeze-thaw cycles do not necessarily break the covalent bonds of FR171456, but they destroy the solution's homogeneity. Causality: As DMSO freezes, pure solvent crystallizes first, pushing the solute (FR171456) into increasingly concentrated micro-pockets of unfrozen solvent. This localized super-concentration forces the compound out of solution. Upon thawing, these aggregates often fail to resolubilize without aggressive sonication, which can thermally degrade the compound[4].

Troubleshooting & Experimental Protocols

To ensure a self-validating experimental setup, you must standardize how the compound is handled from the moment it arrives.

Protocol A: Reconstitution and Aliquoting of FR171456

Objective: Create a stable 10 mM master stock that prevents moisture ingress and freeze-thaw aggregation.

  • Equilibration: Remove the lyophilized FR171456 vial from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Opening a cold vial causes instant condensation of atmospheric water onto the powder.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to collect all powder at the bottom.

  • Solubilization: Add the calculated volume of 100% Anhydrous DMSO (e.g., 96.7 µL for 0.5 mg to reach 10 mM). Pipette up and down gently. Do not vortex aggressively, as this introduces air bubbles that can accelerate oxidation.

  • Incubation: Incubate the vial in a 37°C water bath for 5 minutes to ensure complete dissolution of the hydrophobic core.

  • Aliquoting: Dispense the master stock into single-use 5 µL or 10 µL aliquots in tightly sealed, low-protein-binding amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Self-Validating Quality Control Assay (Post-Storage)

Objective: Verify that a stored aliquot of FR171456 has not degraded or precipitated. Method: FR171456 is a potent inhibitor of yeast Erg26p. You can validate stock integrity using a simple yeast growth assay[2].

  • Culture Saccharomyces cerevisiae (strain BY4743) in YPD media to an OD600 of 0.1.

  • Thaw a stored aliquot of FR171456 and dilute it into the culture to a final concentration of 4 µM (final DMSO = 0.1%).

  • Incubate at 30°C for 14 hours.

  • Validation Logic: Measure the OD600. A fully active FR171456 stock will cause significant growth inhibition compared to a DMSO-only control[2]. If the yeast grows uninhibited, your stock has precipitated or degraded, and the aliquot must be discarded.

Handling & Storage Workflow

Follow this logical decision tree to prevent and troubleshoot precipitation events during your experiments.

Workflow Start Lyophilized FR171456 Recon Reconstitute in 100% Anhydrous DMSO Start->Recon Aliquot Aliquot into single-use vials (e.g., 10 µL) Recon->Aliquot Store Store at -80°C in desiccator Aliquot->Store Thaw Thaw at Room Temp (Protect from light) Store->Thaw Dilute Dilute in aqueous buffer (<0.1% final DMSO) Thaw->Dilute Check Precipitation? Dilute->Check Warm Warm to 37°C & sonicate gently Check->Warm Yes Proceed Proceed with Assay Check->Proceed No Warm->Check Re-evaluate Discard Discard if insoluble (Degraded) Warm->Discard Fails

Caption: Step-by-step workflow for the reconstitution, storage, and handling of FR171456.

References

  • ResearchGate. "FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p". Nature Communications (via ResearchGate). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the inhibitory effect of FR171456 on NSDHL

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing true on-target enzymatic inhibitors from compounds that merely induce pleiotropic cellular toxicity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing true on-target enzymatic inhibitors from compounds that merely induce pleiotropic cellular toxicity. Validating an inhibitor requires moving beyond simple phenotypic readouts and establishing a self-validating system of biochemical, analytical, and genetic evidence.

This guide provides an in-depth, objective framework for confirming the inhibitory effect of FR171456 on NSDHL (NAD(P) dependent steroid dehydrogenase-like), an essential enzyme in the post-squalene cholesterol biosynthesis pathway.

The Mechanistic Landscape of NSDHL and FR171456

NSDHL catalyzes the NAD(P)+-dependent oxidative decarboxylation of the C4 methyl groups of 4-alpha-carboxysterols, a critical bottleneck in the production of cholesterol in mammals and ergosterol in fungi. The enzyme is localized to the endoplasmic reticulum (ER) membrane and the surface of lipid droplets[1]. Beyond lipid metabolism, NSDHL plays a crucial role in regulating epidermal growth factor receptor (EGFR) endocytic trafficking, making it a high-value target for both hypercholesterolemia and EGFR-driven carcinomas[2].

FR171456 is a natural steroid-acid compound isolated from the fermentation broth of the fungal strain Sporormiella minima[3]. Unlike statins, which target the upstream HMG-CoA reductase, FR171456 specifically targets NSDHL in mammals and its ortholog Erg26p in yeast[4].

G Lanosterol Lanosterol Intermediates 4-alpha-carboxysterols Lanosterol->Intermediates Multiple Steps NSDHL NSDHL / Erg26p (Sterol-4-alpha-carboxylate 3-dehydrogenase) Intermediates->NSDHL Zymosterol Zymosterol NSDHL->Zymosterol Cholesterol Cholesterol / Ergosterol Zymosterol->Cholesterol Downstream Enzymes FR171456 FR171456 FR171456->NSDHL Inhibits

Fig 1. FR171456 mechanism of action targeting NSDHL in the sterol biosynthesis pathway.

Comparative Performance Analysis

To contextualize the potency of FR171456, we must compare it against other known NSDHL inhibitors. Recently, structure-based virtual screening identified synthetic alternatives, such as Compound 9, which also suppress NSDHL to enhance EGFR kinase inhibitors[2].

Below is a quantitative comparison of FR171456 against Compound 9. Note the distinct divergence between microsomal enzymatic IC50 and cellular efficacy for FR171456, a common phenomenon in lipid-targeting compounds due to intracellular accumulation and lipid raft disruption.

ParameterFR171456Compound 9
Origin Natural Product (Sporormiella minima)[3]Synthetic Small Molecule[2]
Primary Target Mammalian NSDHL / Yeast Erg26p[4]Mammalian NSDHL[2]
Enzymatic IC50 ~2.0 – 2.2 µM (Microsomal)[5]~8.0 µM (Recombinant)[2]
Cellular Efficacy ~6.3 nM (Huh-7 HCV Replicon Assay)[6]Enhances Erlotinib toxicity in cancer cells[2]
Key Applications Antiviral (HCV), Antifungal, Lipid modulation[5]Oncology (EGFR-driven cancers)[2]

Self-Validating Experimental Workflows

To definitively prove that FR171456 inhibits NSDHL, we cannot rely solely on terminal cholesterol depletion. If a compound is toxic, cholesterol synthesis will drop simply because the cell is dying. Instead, we must design a self-validating loop: Biochemical Binding Substrate Accumulation Genetic Rescue .

Workflow Step1 In Vitro Enzymatic Assay (Direct Inhibition) Step2 Cellular Sterol Profiling (Intermediate Buildup) Step1->Step2 Step3 Yeast Haploinsufficiency (Genetic Target Validation) Step2->Step3

Fig 2. Step-by-step experimental workflow for validating NSDHL inhibitors.

Protocol 1: In Vitro Enzymatic Inhibition Assay

Causality: This assay establishes direct, cell-free target engagement. By measuring the conversion of NAD+ to NADH, we isolate NSDHL's specific catalytic function from the rest of the cellular machinery.

  • Protein Preparation: Express human NSDHL in a suitable vector (e.g., E. coli or insect cells) and purify using affinity chromatography.

  • Assay Setup: In a 96-well UV-transparent plate, combine 50 nM recombinant NSDHL, 1 mM NAD+ coenzyme, and varying concentrations of FR171456 (0.1 nM to 100 µM) in assay buffer (pH 7.4).

  • Reaction Initiation: Add the specific substrate, 4-alpha-carboxysterol, to initiate the reaction.

  • Kinetic Detection: Monitor the production of NADH by measuring fluorescence (Excitation: 340 nm / Emission: 460 nm) kinetically over 30 minutes.

  • Data Analysis: Calculate initial velocities. Fit the dose-response curves using the Cheng-Prusoff equation to derive the IC50 and Ki values[6].

Protocol 2: Cellular Sterol Profiling via GC-MS

Causality: Standard colorimetric cholesterol assays fail to identify where the pathway is blocked. Because NSDHL acts mid-pathway, its inhibition causes a massive accumulation of upstream 4-methyl sterol intermediates[5]. Gas Chromatography-Mass Spectrometry (GC-MS) provides the analytical resolution required to prove this specific metabolic bottleneck.

  • Cell Culture: Seed Huh-7 or HepG2 human hepatoma cells in 6-well plates. Treat with FR171456 (e.g., 10 nM to 1 µM) for 24–48 hours[3].

  • Lipid Extraction: Harvest the cells and spike the lysate with an internal standard (e.g., epicoprostanol). Extract total lipids using a standard chloroform/methanol (2:1) method.

  • Saponification & Derivatization: Saponify the lipid extracts with ethanolic KOH at 80°C to release esterified sterols. Derivatize the extracted sterols using BSTFA to form volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized samples into the GC-MS. Monitor the chromatograms for the depletion of downstream cholesterol and the diagnostic accumulation of 4-methyl sterols.

Protocol 3: Yeast Haploinsufficiency Profiling (HIP)

Causality: Even with biochemical and analytical data, off-target effects can confound results. By utilizing Saccharomyces cerevisiae, which relies on the NSDHL ortholog Erg26p, we can perform genetic validation[4]. A heterozygous deletion strain (erg26/ERG26) has only half the target protein. If FR171456 specifically targets Erg26p, this strain will be hypersensitive compared to the wild-type, definitively linking the phenotype to the gene.

  • Strain Preparation: Culture wild-type S. cerevisiae and the heterozygous erg26/ERG26 deletion strain in YPD medium.

  • Compound Treatment: Dispense the strains into 96-well plates and expose them to a concentration gradient of FR171456.

  • Growth Kinetics: Monitor the optical density (OD600) continuously over 24 hours using a microplate reader.

  • Validation: Calculate the IC50 shift. A significant leftward shift (hypersensitivity) in the erg26/ERG26 strain confirms that the compound's primary mechanism of action is the inhibition of the NSDHL/Erg26p target[4].

References

  • Title: FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p Source: ResearchGate URL: [Link][6]

  • Title: Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity Source: PubMed Central (NIH) URL: [Link][2]

  • Title: FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p Source: PubMed (NIH) URL: [Link][4]

  • Title: FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities Source: PubMed (NIH) URL: [Link][3]

  • Title: NSDHL, an enzyme involved in cholesterol biosynthesis, traffics through the Golgi and accumulates on ER membranes and on the surface of lipid droplets Source: PubMed (NIH) URL: [Link][1]

Sources

Comparative

A Comparative Guide to Cholesterol Inhibition: Evaluating the Efficacy of FR171456 Against Established Therapies

For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, a comprehensive understanding of novel molecular entities and their comparative efficacy is paramount. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, a comprehensive understanding of novel molecular entities and their comparative efficacy is paramount. This guide provides an in-depth analysis of FR171456, a cholesterol synthesis inhibitor, and objectively compares its performance with established cholesterol-lowering agents, including statins, ezetimibe, and PCSK9 inhibitors. This comparison is grounded in available preclinical data and a detailed examination of the underlying mechanisms of action.

Introduction: A Multi-pronged Approach to Cholesterol Management

Hypercholesterolemia, a major risk factor for cardiovascular disease, is managed through various therapeutic strategies that target different points in cholesterol metabolism. The primary classes of cholesterol inhibitors include:

  • Statins (HMG-CoA Reductase Inhibitors): These agents, such as atorvastatin and rosuvastatin, are the cornerstone of cholesterol management. They competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, leading to a significant reduction in hepatic cholesterol synthesis and a subsequent upregulation of LDL receptors.[1][2][3][4]

  • Cholesterol Absorption Inhibitors: Ezetimibe is the primary example in this class. It localizes in the small intestine and inhibits the absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[5][6][7] This reduction in cholesterol delivery to the liver also results in the upregulation of LDL receptors.[5][6]

  • PCSK9 Inhibitors: These are monoclonal antibodies, such as evolocumab and alirocumab, that target proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, these drugs prevent the degradation of LDL receptors, thereby increasing their availability on the hepatocyte surface to clear LDL-cholesterol from the bloodstream.[8][9][10][11][12]

  • Novel Cholesterol Synthesis Inhibitors: FR171456 represents a newer class of inhibitors that target a different enzyme in the cholesterol biosynthesis pathway.

The Mechanism of Action of FR171456: Targeting NSDHL

FR171456 is a natural product that has been shown to be a specific inhibitor of NAD(P)H sterol dehydrogenase-like (NSDHL), also known as sterol-4-alpha-carboxylate-3-dehydrogenase.[2][13] This enzyme is essential for a later step in the cholesterol biosynthesis pathway, specifically the demethylation of sterol precursors.[2][13] By inhibiting NSDHL, FR171456 blocks the progression of cholesterol synthesis downstream of HMG-CoA reductase.[2][13] Preclinical studies have shown that this inhibition of cholesterol synthesis in human hepatoma HepG2 cells leads to an upregulation of LDL-receptor expression.[5]

Comparative Efficacy: A Preclinical Overview

Direct, head-to-head clinical trials comparing FR171456 with other cholesterol inhibitors are not yet available. However, preclinical data provides initial insights into its potential efficacy.

Inhibitor ClassMechanism of ActionKey Efficacy Findings (Preclinical/Clinical)
FR171456 Inhibition of NSDHL in the cholesterol biosynthesis pathway.[2][13]- Strong inhibition of cholesterol synthesis and upregulation of LDL-receptor expression in HepG2 cells.[5]- Significant serum cholesterol-lowering effect in a cholesterol-fed rabbit model.[5]
Statins Competitive inhibition of HMG-CoA reductase.[1][2][3][4]- Lowers LDL-C by 30-60% depending on the statin and dose.[14]- Reduces the risk of major cardiovascular events.[15][16]
Ezetimibe Inhibition of cholesterol absorption in the small intestine via NPC1L1.[5][6][7]- As monotherapy, lowers LDL-C by 15-20%.[7][13]- In combination with statins, provides an additional 15-20% LDL-C reduction.[13]
PCSK9 Inhibitors Monoclonal antibodies that inhibit PCSK9, preventing LDL receptor degradation.[8][9][10][11][12]- Lower LDL-C by 50-60% on top of statin therapy.- Significantly reduce the risk of cardiovascular events.

Signaling Pathway and Points of Inhibition

The following diagram illustrates the cholesterol biosynthesis and uptake pathways, highlighting the points of intervention for the different classes of inhibitors.

Cholesterol_Pathway cluster_synthesis Cholesterol Biosynthesis Pathway (Hepatocyte) cluster_uptake Cholesterol Uptake & Regulation HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Sterol Precursors Sterol Precursors ...->Sterol Precursors Cholesterol Cholesterol Sterol Precursors->Cholesterol NSDHL Dietary/Biliary Cholesterol Dietary/Biliary Cholesterol Enterocyte Enterocyte Dietary/Biliary Cholesterol->Enterocyte NPC1L1 Intestinal Lumen Intestinal Lumen LDL-C (Bloodstream) LDL-C (Bloodstream) Hepatocyte Hepatocyte LDL-C (Bloodstream)->Hepatocyte LDL Receptor PCSK9 PCSK9 LDL Receptor LDL Receptor PCSK9->LDL Receptor Degradation FR171456 FR171456 NSDHL NSDHL FR171456->NSDHL Ezetimibe Ezetimibe NPC1L1 NPC1L1 Ezetimibe->NPC1L1 PCSK9 Inhibitors PCSK9 Inhibitors PCSK9 Inhibitors->PCSK9

Caption: Cholesterol metabolism and inhibitor targets.

Experimental Protocols for Efficacy Assessment

The following protocols outline key in vitro and in vivo assays for evaluating and comparing the efficacy of cholesterol inhibitors.

In Vitro NSDHL Inhibition Assay

This assay is designed to determine the inhibitory activity of a test compound, such as FR171456, on the NSDHL enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human NSDHL protein.

    • Prepare a solution of the NSDHL substrate, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol-4α-carboxylic acid.

    • Prepare a solution of the cofactor, NAD+.

  • Assay Reaction:

    • In a 96-well plate, add the purified NSDHL enzyme to a reaction buffer.

    • Add the test compound (e.g., FR171456) at various concentrations.

    • Initiate the reaction by adding the substrate and NAD+.

    • Incubate the plate at 37°C for a defined period.

  • Detection and Analysis:

    • The conversion of the substrate to its product can be monitored by measuring the increase in NADH fluorescence or by using LC-MS to quantify the product.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in a cellular context.

Methodology:

  • Cell Culture:

    • Culture human hepatoma cells (e.g., HepG2) in a suitable medium.

  • Treatment:

    • Treat the cells with the test inhibitor (e.g., FR171456, statin) at various concentrations for a specified duration (e.g., 24-48 hours).

  • Metabolic Labeling:

    • Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for a few hours.

  • Lipid Extraction and Analysis:

    • Wash the cells and extract the total lipids.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled cholesterol using autoradiography or a phosphorimager.

  • Data Analysis:

    • Determine the amount of newly synthesized cholesterol in treated cells relative to untreated controls.

    • Calculate the IC50 for the inhibition of cholesterol synthesis.

In Vivo Efficacy Assessment in a Cholesterol-Fed Rabbit Model

This animal model is used to evaluate the cholesterol-lowering effects of a test compound in a diet-induced hypercholesterolemia setting.[4][8]

Methodology:

  • Animal Model:

    • Use male New Zealand White rabbits.

    • Induce hypercholesterolemia by feeding the rabbits a high-cholesterol diet (e.g., 1% cholesterol) for a specified period.[8]

  • Treatment:

    • Administer the test compound (e.g., FR171456) orally at different doses to separate groups of hypercholesterolemic rabbits for several weeks.

    • Include a vehicle control group and a positive control group (e.g., a statin).

  • Sample Collection and Analysis:

    • Collect blood samples at baseline and at regular intervals throughout the study.

    • Measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Data Analysis:

    • Calculate the percentage change in lipid parameters from baseline for each treatment group.

    • Compare the efficacy of the test compound with the vehicle and positive controls.

Experimental Workflow for Comparative Efficacy Studies

The following diagram outlines a typical workflow for the preclinical comparison of cholesterol inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell Cellular Efficacy cluster_invivo In Vivo Validation cluster_analysis Comparative Analysis In Vitro Screening Cell-Based Assays In Vitro Screening->Cell-Based Assays In Vivo Animal Models Cell-Based Assays->In Vivo Animal Models Data Analysis & Comparison In Vivo Animal Models->Data Analysis & Comparison Enzyme Inhibition Assays Enzyme Inhibition Assays (e.g., HMG-CoA Reductase, NSDHL) Enzyme Inhibition Assays->In Vitro Screening Binding Assays Binding Assays (e.g., for PCSK9) Binding Assays->In Vitro Screening Cholesterol Synthesis Assays Cholesterol Synthesis Assays (e.g., HepG2 cells) Cholesterol Synthesis Assays->Cell-Based Assays LDL Uptake Assays LDL Uptake Assays LDL Uptake Assays->Cell-Based Assays Hypercholesterolemic Animal Models Hypercholesterolemic Animal Models (e.g., Cholesterol-fed rabbits, ApoE-/- mice) Hypercholesterolemic Animal Models->In Vivo Animal Models Pharmacokinetic/Pharmacodynamic Studies PK/PD Studies Pharmacokinetic/Pharmacodynamic Studies->In Vivo Animal Models Efficacy Comparison (LDL-C Reduction) Efficacy Comparison (% LDL-C Reduction) Efficacy Comparison (LDL-C Reduction)->Data Analysis & Comparison Safety & Tolerability Assessment Safety & Tolerability Safety & Tolerability Assessment->Data Analysis & Comparison

Caption: Preclinical workflow for cholesterol inhibitors.

Conclusion and Future Directions

FR171456 presents a novel mechanism for cholesterol lowering by targeting NSDHL, an enzyme distinct from the targets of currently available therapies. Preclinical data in cell-based assays and animal models demonstrate its potential to inhibit cholesterol synthesis and lower serum cholesterol levels.[2][5][13] However, a direct comparison of its LDL-C lowering efficacy with that of statins, ezetimibe, and PCSK9 inhibitors in a quantitative manner awaits further investigation, ideally through head-to-head preclinical and ultimately, clinical studies. The development of NSDHL inhibitors like FR171456 could offer a valuable alternative or complementary therapeutic option for the management of hypercholesterolemia, particularly for patients who are intolerant to or do not achieve sufficient LDL-C reduction with existing treatments.

References

  • Hatori H, et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. The Journal of Antibiotics, 57(4), 260-263. [Link]

  • U.S. Food and Drug Administration. (2015). Lipitor® (Atorvastatin Calcium) Tablets Label. [Link]

  • Navarese, E. P., et al. (2019). PCSK9 Inhibitors, The Most Significant Advance in Lipid Lowering Therapy Since Statins? A Literature Review. Journal of Clinical Medicine, 8(8), 1229. [Link]

  • Gagné, C., et al. (2002). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 8, 437-445. [Link]

  • Karkare, S., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature communications, 6(1), 8613. [Link]

  • McIver, L. A., & Siddique, M. S. (2023). Atorvastatin. In StatPearls. StatPearls Publishing. [Link]

  • Emini Veseli, B., et al. (2017). Animal models of atherosclerosis. European journal of pharmacology, 816, 3-13. [Link]

  • Phan, B. A., et al. (2012). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 8, 415-427. [Link]

  • Toth, P. P. (2018). PCSK9 Inhibitors in Lipid Management of Patients With Diabetes Mellitus and High Cardiovascular Risk: A Review. Journal of the American Heart Association, 7(12), e008953. [Link]

  • Sharifi, K., & Dehghani, A. (2017). Animal models of atherosclerosis. Journal of biomedical science, 24(1), 1-8. [Link]

  • Parker, C. N., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature communications, 6(1), 1-11. [Link]

  • Lambert, G., Sjouke, B., Choque, B., Kastelein, J. J., & Hovingh, G. K. (2012). The PCSK9 decade. Journal of lipid research, 53(12), 2515-2524. [Link]

  • Ogura, M. (2006). Cholesterol-fed rabbit as a unique model of nonalcoholic, nonobese, non-insulin-resistant fatty liver disease with characteristic fibrosis. World journal of gastroenterology, 12(39), 6393. [Link]

  • Cicero, A. F., & Fogacci, F. (2018). PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety. Reviews in Cardiovascular Medicine, 19(Suppl 1), S31-S46. [Link]

  • Brown, M. S., & Goldstein, J. L. (2009). A receptor-mediated pathway for cholesterol homeostasis. Science, 232(4747), 34-47. [Link]

  • Toth, P. P. (2018). PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety. Reviews in Cardiovascular Medicine, 19(Suppl 1), S31-S46. [Link]

  • Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(5), 1104-1115. [Link]

  • Kim, H. R., et al. (2020). Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity. Communications biology, 3(1), 108. [Link]

  • Zhang, Y., et al. (2021). An interspecies study of lipid profiles and atherosclerosis in familial hypercholesterolemia animal models with low-density lipoprotein receptor deficiency. The American Journal of Pathology, 191(1), 135-147. [Link]

  • Gencer, B., et al. (2020). LDL cholesterol-lowering therapies reduce the risk of cardiovascular events in older patients. Journal of the American College of Cardiology, 76(24), 2841-2851. [Link]

  • Sabatine, M. S., et al. (2017). Reduction of low density lipoprotein-cholesterol and cardiovascular events with proprotein convertase subtilisin-kexin type 9 (PCSK9). European Heart Journal, 38(32), 2489-2496. [Link]

  • Wang, C., et al. (2022). NSDHL promotes the degradation of sting in cholangiocarcinoma. Journal of Experimental & Clinical Cancer Research, 41(1), 1-15. [Link]

  • Akyea, R. K., et al. (2019). Many patients initiating statin therapy show sub-optimal LDL-c lowering, resulting in higher CVD risk. Heart, 105(20), 1569-1575. [Link]

  • Ference, B. A., et al. (2017). Low Density Lipoprotein Cholesterol (LDL-C): Earlier, Lower, and Longer, is Better, and Safe. European heart journal, 38(32), 2459-2472. [Link]

Sources

Validation

validating the anti-HCV activity of FR171456 in different cell lines

Title: Validating the Anti-HCV Activity of FR171456: A Comparative Guide on Host-Targeted Antiviral Efficacy Across Cell Lines Introduction Hepatitis C Virus (HCV) relies heavily on host lipid metabolism to assemble its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Anti-HCV Activity of FR171456: A Comparative Guide on Host-Targeted Antiviral Efficacy Across Cell Lines

Introduction

Hepatitis C Virus (HCV) relies heavily on host lipid metabolism to assemble its replication complex within the membranous web of infected cells. While Direct-Acting Antivirals (DAAs) like Sofosbuvir have revolutionized HCV treatment, their susceptibility to viral mutations necessitates the exploration of Host-Targeting Agents (HTAs) that offer a higher barrier to resistance. FR171456 has emerged as a potent natural product inhibitor of the mammalian NSDHL (NAD(P) dependent steroid dehydrogenase-like) enzyme[1]. By effectively depleting cellular cholesterol, it indirectly suppresses HCV replication without targeting the virus itself[2].

This guide provides a comprehensive comparison of FR171456 against standard DAAs, detailing the causality behind cell line selection, mechanistic pathways, and self-validating experimental protocols required for robust preclinical evaluation.

Mechanism of Action: Host Lipid Raft Disruption

Unlike DAAs that directly inhibit viral polymerase or protease, FR171456 targets the host's sterol-4-alpha-carboxylate-3-dehydrogenase (NSDHL)[2]. By blocking this post-squalene step in cholesterol biosynthesis, FR171456 causes the accumulation of 4-methyl sterol intermediates and the depletion of mature cholesterol[1].

Causality in Antiviral Activity: The HCV replication complex requires cholesterol-rich lipid rafts for membrane anchoring and stability. The disruption of these rafts by FR171456 potently halts viral replication. Because the drug targets a stable host enzyme rather than a rapidly mutating viral protein, it inherently bypasses standard mechanisms of viral resistance[1].

MOA FR FR171456 (Host-Targeting Agent) NSDHL NSDHL Enzyme (Sterol-4-alpha-carboxylate-3-dehydrogenase) FR->NSDHL Inhibits Chol Cholesterol Biosynthesis (Depletion of Ergosterol/Cholesterol) NSDHL->Chol Blocks Rafts Lipid Raft Disruption (Membrane Integrity Compromised) Chol->Rafts Causes HCV HCV Replication Complex (Inhibition of Viral Assembly) Rafts->HCV Suppresses

Diagram 1: Mechanism of Action of FR171456 disrupting HCV replication via host lipid rafts.

Comparative Performance: FR171456 vs. DAAs

To validate the therapeutic window of FR171456, it is crucial to assess both its antiviral efficacy (IC50) and its cytotoxicity (CC50) across diverse cell lines.

  • Huh-7 (Hepatocellular Carcinoma): The gold standard for HCV subgenomic replicon assays due to its robust support for viral replication and intact lipid metabolism.

  • HepG2 (Hepatoblastoma): Used as a secondary hepatic model to assess general hepatotoxicity. It does not support HCV replication as efficiently but maintains metabolic competency[1].

  • K562 (Myelogenous Leukemia): A non-hepatic control cell line used to confirm that the cytotoxicity of the compound is not a pan-cellular phenomenon[1].

Quantitative Data Summary
CompoundTarget MechanismHuh-7 IC50 (HCV Replicon)Huh-7 CC50 (Cytotoxicity)HepG2 CC50K562 CC50Therapeutic Index (Huh-7)
FR171456 Host NSDHL Inhibitor6.3 nM> 4.0 μM~80 μM~36 μM> 634
Sofosbuvir Viral NS5B Polymerase~20-50 nM> 100 μM> 100 μM> 100 μM> 2000
Ribavirin Viral RNA Mutagenesis~10-50 μM> 50 μM> 50 μM> 50 μM~ 1-5

Insight: FR171456 demonstrates nanomolar potency (6.3 nM) comparable to, or exceeding, leading DAAs like Sofosbuvir, while maintaining a highly favorable therapeutic index in hepatic cells[1][3].

Experimental Workflow & Causality

A rigorous validation protocol must be a self-validating system. This means incorporating internal controls (e.g., untreated cells, vehicle-only controls, and reference DAAs) to isolate the variable of interest. The dual-assay workflow ensures that observed reductions in HCV replicon luciferase signals are due to true antiviral activity, not merely host cell death.

Workflow Start Cell Line Selection (Huh-7, HepG2, K562) Seed Cell Seeding & Incubation (96-well plates, 24h) Start->Seed Treat Compound Treatment (FR171456 vs DAAs, 72h) Seed->Treat Split Treat->Split Assay1 HCV Replicon Assay (Luciferase Readout) Split->Assay1 Efficacy Assay2 Cytotoxicity Assay (MTS / CellTiter-Glo) Split->Assay2 Toxicity Data Data Synthesis (IC50 & CC50 Calculation) Assay1->Data Assay2->Data

Diagram 2: Self-validating dual-assay workflow for determining IC50 and CC50 metrics.

Detailed Self-Validating Protocols

Protocol 1: HCV Replicon Efficacy Assay (Huh-7 Cells)

Causality & Logic: Using a luciferase reporter replicon allows for real-time, quantitative measurement of viral RNA translation. The 72-hour incubation provides sufficient time for host cholesterol depletion to structurally impact the viral replication complex.

  • Cell Seeding: Trypsinize and seed Huh-7 cells harboring the HCV subgenomic luciferase replicon at a density of 5 × 10³ cells/well in a white-walled 96-well plate using DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and log-phase growth recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of FR171456 in DMSO. The final DMSO concentration in the culture media must be strictly maintained at ≤0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and replace with compound-containing media. Include a DMSO-only vehicle control (0% inhibition baseline) and a Sofosbuvir control (100% inhibition reference).

  • Endpoint Readout (72h): Lyse the cells using a commercial luciferase assay reagent (e.g., Bright-Glo™). Measure luminescence using a microplate reader.

  • Data Analysis: Normalize luminescence to the vehicle control. Calculate the IC50 using non-linear regression (curve fit) in standard analysis software.

Protocol 2: Counter-Screening Cytotoxicity Assay (HepG2 / K562)

Causality & Logic: Differentiating antiviral efficacy from host toxicity is paramount for HTAs. Testing in HepG2 and K562 ensures the NSDHL inhibition does not cause broad-spectrum mammalian cell death at therapeutic doses[1].

  • Cell Seeding: Seed HepG2 (adherent, 1 × 10⁴ cells/well) or K562 (suspension, 2 × 10⁴ cells/well) in clear 96-well plates.

  • Treatment: Apply FR171456 using the same serial dilution range as Protocol 1, but extend the upper limit to 100 μM to successfully capture the upper bounds of toxicity.

  • Metabolic Readout (72h): Add MTS reagent or CellTiter-Glo® to each well. These reagents measure mitochondrial reductase activity or ATP levels, directly correlating with the number of viable cells.

  • Incubation & Measurement: Incubate for 1-2 hours. Measure absorbance (490 nm for MTS) or luminescence (CellTiter-Glo).

  • Validation Check: Ensure the CC50 in Huh-7 is significantly higher than the IC50 (Targeting a Therapeutic Index > 100) to confirm the specific antiviral mechanism rather than general cell death.

References

  • Helliwell SB, et al. (2015). "FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p". Nature Communications. Available at:[Link]

  • Paeshuyse J, et al. (2006). "Comparative In Vitro Anti-Hepatitis C Virus Activities of a Selected Series of Polymerase, Protease, and Helicase Inhibitors". Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Comparative

Cross-Validation of FR171456 Mechanism of Action Across Model Organisms: A Comparative Guide

As drug development pivots toward highly specific, post-squalene metabolic interventions, the natural product FR171456—isolated from the endolichenic fungus [1]—has emerged as a critical pharmacological probe. Unlike ear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific, post-squalene metabolic interventions, the natural product FR171456—isolated from the endolichenic fungus [1]—has emerged as a critical pharmacological probe. Unlike early-pathway inhibitors (e.g., statins) that cause pleiotropic depletion of essential isoprenoids, FR171456 selectively targets sterol-4-alpha-carboxylate-3-dehydrogenase.

This guide provides an objective, data-driven comparison of FR171456’s target engagement across evolutionary models—specifically mammalian NSDHL and yeast Erg26p[2]. By dissecting the causality behind experimental workflows, this document equips researchers with self-validating protocols to benchmark sterol biosynthesis inhibitors.

Mechanistic Architecture: The Post-Squalene Bottleneck

The sterol biosynthesis pathway is highly conserved across eukaryotes. The target of FR171456, sterol-4-alpha-carboxylate-3-dehydrogenase, catalyzes the irreversible oxidative decarboxylation required to remove C-4 methyl groups from sterol intermediates.

The Causality of Inhibition: Blocking NSDHL (in mammals) or Erg26p (in yeast) does not merely halt the production of downstream functional sterols (cholesterol/ergosterol). It actively forces the accumulation of 4-alpha-methyl sterol intermediates[3]. These aberrant intermediates physically disrupt lipid raft architecture, destabilize membrane thermodynamics, and in host-pathogen models, abolish the membranous web required for viral replication (e.g., Hepatitis C)[4].

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol MethylSterol 4-alpha-methyl sterols Lanosterol->MethylSterol CYP51 / Erg11p Zymosterol Zymosterol MethylSterol->Zymosterol NSDHL / Erg26p EndProduct Cholesterol (Mammals) Ergosterol (Yeast) Zymosterol->EndProduct Statins Statins Statins->HMGCoA Azoles Azoles Azoles->Lanosterol FR171456 FR171456 FR171456->MethylSterol

Diagram 1: Sterol biosynthesis pathway highlighting the specific intervention nodes of major inhibitor classes.

Cross-Species Efficacy Profiling

To validate that FR171456 binds to the conserved catalytic core rather than a species-specific allosteric pocket, its performance has been rigorously quantified across diverse model organisms. The data confirms potent in vitro and in vivo pathway engagement without generalized cytotoxicity[3].

Table 1: Quantitative Efficacy of FR171456 Across Model Systems
Model OrganismTarget HomologExperimental ReadoutEfficacy Metric
S. cerevisiae (Yeast) Erg26pHaploinsufficiency Profiling (HIP)Hypersensitivity at 4 µM[5]
Human (HepG2 cells) NSDHLCholesterol Synthesis InhibitionIC₅₀ ~2.0 – 2.2 µM[3]
Human (Huh-7 cells) NSDHL (Host)HCV Replicon InhibitionIC₅₀ ~6 nM[3]
Rat (In Vivo) NSDHLHepatic Sterol SynthesisActive at 0.1 mg/kg (Oral)[3]
Rabbit (In Vivo) NSDHLSerum Cholesterol ReductionActive at 0.001–1 mg/kg[3]

Self-Validating Experimental Workflows

A robust pharmacological claim requires experimental designs that inherently control for false positives. Below are the definitive, self-validating protocols used to cross-validate FR171456.

Protocol 1: Target Deconvolution via Haploinsufficiency Profiling (HIP)

Phenotypic screening often yields compounds with ambiguous mechanisms. HIP provides genetic proof of target engagement. By exposing a pool of heterozygous yeast deletion strains to a compound, the strain lacking one copy of the actual target gene (erg26Δ/ERG26) will exhibit hypersensitivity due to reduced target protein dosage[6].

Workflow A 1. Pool Generation (Heterozygous Deletions) B 2. Sub-lethal Dosing (FR171456 IC15) A->B C 3. Competitive Growth (14 Hours, 30°C) B->C D 4. Barcode Amp & Microarray Quant C->D E 5. Target Identification (erg26Δ Hypersensitivity) D->E

Diagram 2: Workflow for yeast Haploinsufficiency Profiling (HIP) to genetically validate on-target drug action.

Step-by-Step Methodology:

  • Strain Pooling: Pool ~6,000 uniquely barcoded S. cerevisiae heterozygous deletion strains (BY4743 background).

  • Dose Titration (Crucial Step): Administer FR171456 at IC₁₀ to IC₂₀ concentrations (e.g., 4 µM)[7].

    • Causality: Using sub-lethal doses ensures that growth inhibition is specifically driven by genetic haploinsufficiency rather than generalized compound toxicity, preserving the assay's signal-to-noise ratio.

  • Competitive Cultivation: Grow the pool in YPD media with 2% DMSO for 14 hours at 30°C[7].

  • Genomic Extraction & Amplification: Isolate genomic DNA and amplify the unique strain barcodes using universal primers.

  • Quantification: Hybridize amplicons to a high-density microarray to quantify relative strain abundance.

    • Self-Validation: The erg26Δ/ERG26 strain must show a statistically significant z-score drop compared to the mean pool, definitively linking the phenotype to the Erg26p target[5].

Protocol 2: In Vivo Pharmacodynamic Validation via GC-MS

To prove in vivo target engagement, measuring total serum cholesterol is insufficient, as it cannot distinguish between reduced synthesis, increased biliary excretion, or dietary shifts. Gas Chromatography-Mass Spectrometry (GC-MS) profiling of hepatic tissue is required to detect the specific upstream intermediates.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer FR171456 orally to Sprague-Dawley rats at 0.1 mg/kg[8].

  • Tissue Harvesting: Excise hepatic tissue 12 hours post-dose and homogenize in a chloroform-methanol (2:1) solution.

  • Internal Standard Addition: Spike the homogenate with a known concentration of epicoprostanol.

    • Causality: Epicoprostanol acts as an internal standard to control for lipid extraction efficiency variations. This ensures that any observed accumulation of 4-methyl sterols is an absolute quantitative shift, not an artifact of sample handling.

  • Saponification & Derivatization: Saponify the lipid extract with ethanolic KOH, extract the non-saponifiable fraction (sterols) with hexane, and derivatize using BSTFA to form volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Run the derivatized samples through a GC-MS system.

    • Self-Validation: A successful assay will show a concurrent decrease in the cholesterol peak (m/z 329, 368) and a massive increase in 4-alpha-methyl sterol peaks. This inverse relationship proves specific enzymatic blockade at the NSDHL node rather than general hepatotoxicity.

Comparative Matrix: FR171456 vs. Clinical Alternatives

When selecting a sterol biosynthesis inhibitor for research or development, understanding the precise metabolic consequences of the intervention is paramount.

Table 2: Mechanistic Comparison of Sterol Biosynthesis Inhibitors
Inhibitor ClassPrimary TargetPathway StagePrimary Accumulated IntermediateClinical / Research Utility
FR171456 NSDHL / Erg26pPost-Squalene4-alpha-methyl sterolsAntiviral (HCV), Antifungal, Research Probe
Statins (e.g., Atorvastatin) HMG-CoA ReductasePre-SqualeneHMG-CoA (Water-soluble, low toxicity)Hypercholesterolemia
Azoles (e.g., Fluconazole) CYP51 / Erg11pPost-SqualeneLanosterolBroad-spectrum Antifungal
Terbinafine Squalene EpoxidasePost-SqualeneSqualeneDermatophytic Antifungal

Strategic Insight: While statins remain the gold standard for cardiovascular disease, their depletion of early isoprenoids (farnesyl-PP, geranylgeranyl-PP) can cause off-target myopathies. FR171456 bypasses these early nodes, making it a superior tool for studying specific sterol-dependent cellular processes (like EGFR trafficking or viral replication) without disrupting fundamental protein prenylation[5].

References

  • Helliwell SB, et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications, 6(1):8613. URL: [Link]

  • Hatori H, et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. The Journal of Antibiotics, 57(4):253-259. URL:[Link]

  • Hatori H, et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. The Journal of Antibiotics, 57(4):260-263. URL: [Link]

Sources

Validation

A Comparative Analysis of the Natural Product FR171456 and its Synthetic Analogs as NSDHL Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of therapeutic development, the inhibition of cholesterol biosynthesis has been a cornerstone of cardiovascular disease management. Bey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic development, the inhibition of cholesterol biosynthesis has been a cornerstone of cardiovascular disease management. Beyond this well-established paradigm, the enzymes of the cholesterol synthesis pathway are emerging as targets for a spectrum of other diseases, including fungal infections and viral diseases. This guide provides a detailed comparative study of FR171456, a natural product inhibitor of NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and its synthetic analogs, with a focus on a recently developed synthetic inhibitor, Compound 9.

NSDHL, also known as sterol-4-alpha-carboxylate-3-dehydrogenase, is a critical enzyme in the post-squalene segment of the cholesterol biosynthesis pathway. Its inhibition offers a promising strategy for modulating cellular cholesterol levels and has demonstrated potential in various therapeutic areas. This guide will delve into the mechanism of action, comparative efficacy, and potential applications of these NSDHL inhibitors, supported by experimental data and detailed methodologies to aid researchers in this field.

The Target: NAD(P)-dependent Steroid Dehydrogenase-Like (NSDHL)

NSDHL is an essential enzyme that catalyzes a crucial step in the conversion of lanosterol to cholesterol. By targeting NSDHL, small molecules can effectively reduce the production of cholesterol and lead to the accumulation of upstream sterol intermediates, which may have their own biological activities.

Below is a simplified representation of the cholesterol biosynthesis pathway, highlighting the position of NSDHL.

Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Multiple Steps Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol NSDHL (FR171456 & Compound 9 Target) Cholesterol Cholesterol Zymosterol->Cholesterol Multiple Steps

Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting the NSDHL Target.

FR171456: A Natural Product Pioneer

FR171456 is a natural product isolated from the fungus Sporormiella minima that has been identified as a specific and potent inhibitor of NSDHL.[1] Its discovery has paved the way for exploring NSDHL as a druggable target.

Mechanism of Action and Biological Activities

FR171456 exerts its biological effects by directly inhibiting the enzymatic activity of NSDHL. This leads to a reduction in cholesterol synthesis and the accumulation of lanosterol.[2] Beyond its cholesterol-lowering properties, FR171456 has demonstrated a surprisingly broad spectrum of biological activities, including antifungal and anti-Hepatitis C virus (HCV) replicon activity.[2]

In Vivo Efficacy: Cholesterol Lowering

Early studies in animal models have demonstrated the potent cholesterol-lowering effects of FR171456. In cholesterol-fed rabbits, oral administration of FR171456 led to a significant reduction in serum cholesterol levels. These findings underscore the potential of NSDHL inhibition as a therapeutic strategy for hypercholesterolemia.

Animal Model FR171456 Dose Effect on Serum Cholesterol Reference
Cholesterol-fed RabbitNot specified in abstractSignificant reduction

Table 1: In Vivo Cholesterol-Lowering Efficacy of FR171456

Antifungal Activity

FR171456 exhibits broad-spectrum antifungal activity against various fungal species.[2] This is attributed to the inhibition of ergosterol biosynthesis in fungi, as ergosterol is the fungal equivalent of cholesterol and is essential for fungal cell membrane integrity.

Fungal Species Minimum Inhibitory Concentration (MIC) Reference
Aspergillus terreus9–144 µM (most susceptible)[2]

Table 2: Antifungal Activity of FR171456

Anti-HCV Activity

Intriguingly, FR171456 has also been shown to inhibit the replication of the Hepatitis C virus (HCV) in a replicon system.[2] The exact mechanism is thought to be related to the host's cholesterol metabolism, which is known to be crucial for the HCV life cycle.

Synthetic Analogs: The Quest for Improved Properties

While natural products like FR171456 provide excellent starting points for drug discovery, synthetic analogs offer the opportunity to optimize potency, selectivity, and pharmacokinetic properties. The development of synthetic NSDHL inhibitors has been a more recent endeavor, with "Compound 9" emerging as a notable example from a structure-based drug design approach.[1]

Compound 9: A Novel Synthetic NSDHL Inhibitor

Compound 9 was identified through a structure-based virtual screening and subsequent biochemical evaluation as a potent inhibitor of human NSDHL.[1] Its discovery marks a significant step towards the development of synthetic NSDHL-targeted therapeutics.

Comparative Analysis: FR171456 vs. Compound 9

A direct head-to-head comparison of FR171456 and Compound 9 across all biological activities is challenging due to the limited publicly available data for Compound 9. However, a comparative analysis based on their shared mechanism of action and known biological effects can be made.

Feature FR171456 Compound 9 Reference
Origin Natural ProductSynthetic[1]
Target NSDHL (Erg26p in yeast)Human NSDHL[1][2]
NSDHL Inhibition (IC50) Not explicitly stated in provided abstracts~8 µM[1]
Cholesterol Lowering Demonstrated in vivo (rabbits)Reduces intracellular cholesterol in vitro[3]
Antifungal Activity Yes (broad spectrum)Not reported[2]
Anti-HCV Activity Yes (replicon system)Not reported[2]
Anti-cancer Activity Not reportedYes (anti-proliferative and cytotoxic)[3]

Table 3: Comparative Profile of FR171456 and Compound 9

Key Insights from the Comparison:

  • Shared Target, Different Origins: Both compounds inhibit NSDHL, but their origins are distinct, highlighting the power of both natural product screening and rational drug design.

  • Divergent Biological Activities Investigated: While FR171456 has been characterized for its cholesterol-lowering, antifungal, and anti-HCV effects, the research on Compound 9 has primarily focused on its anti-cancer properties. This suggests that NSDHL inhibition could have therapeutic potential in oncology.

  • Data Gaps for Compound 9: There is a clear lack of data on the antifungal and anti-HCV activities of Compound 9, as well as its in vivo efficacy for cholesterol lowering. Further studies are needed to build a more complete comparative profile.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, this section details the fundamental experimental protocols for evaluating NSDHL inhibitors.

NSDHL Inhibition Assay

The inhibitory activity of compounds against NSDHL can be determined using an in vitro enzymatic assay.

NSDHL Inhibition Assay cluster_0 Assay Components cluster_1 Assay Procedure Recombinant NSDHL Recombinant NSDHL Incubate components Incubate components Recombinant NSDHL->Incubate components Substrate (e.g., 4α-carboxysterol) Substrate (e.g., 4α-carboxysterol) Substrate (e.g., 4α-carboxysterol)->Incubate components Cofactor (NAD+) Cofactor (NAD+) Cofactor (NAD+)->Incubate components Test Compound Test Compound Test Compound->Incubate components Measure product formation Measure product formation Incubate components->Measure product formation e.g., LC-MS/MS Calculate IC50 Calculate IC50 Measure product formation->Calculate IC50

Caption: Workflow for an In Vitro NSDHL Inhibition Assay.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Purify recombinant human NSDHL. Prepare a solution of the substrate, such as a 4α-carboxysterol, in a suitable buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., FR171456 or Compound 9).

  • Reaction Mixture: In a microplate, combine the recombinant NSDHL enzyme, the substrate, the cofactor NAD+, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Analysis: Stop the reaction and quantify the amount of product formed using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the compounds can be assessed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well of the microplate.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

HCV Replicon Assay

The anti-HCV activity can be evaluated using a cell-based HCV replicon assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human hepatoma cells (e.g., Huh-7) that harbor a stable HCV replicon expressing a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the replicon-containing cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity) as an indicator of HCV RNA replication.

  • Data Analysis: Calculate the concentration of the compound that inhibits HCV replication by 50% (EC50).

Future Directions and Conclusion

The study of FR171456 and its synthetic analogs as NSDHL inhibitors is a burgeoning field with significant therapeutic potential. While FR171456 has laid the groundwork by demonstrating the multifaceted biological effects of NSDHL inhibition, the development of synthetic analogs like Compound 9 opens new avenues for therapeutic applications, particularly in oncology.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of FR171456 and Compound 9 to directly compare their potency, selectivity, and efficacy across different disease models.

  • Elucidating the Anti-cancer Mechanism: Further investigating the downstream effects of NSDHL inhibition by Compound 9 to understand its anti-proliferative and cytotoxic mechanisms in cancer cells.

  • Exploring Broader Therapeutic Potential: Screening Compound 9 and other novel synthetic NSDHL inhibitors for antifungal and antiviral activities to determine if these are class-wide effects.

  • Pharmacokinetic and Toxicological Profiling: Characterizing the pharmacokinetic properties and in vivo safety profiles of promising synthetic analogs to assess their drug-like properties.

References

  • Kim, D. G., Cho, S., Lee, K. Y., et al. (2020). Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity. Cellular and Molecular Life Sciences, 77(1), 207-225. [Link]

  • Hatori, H., Shibata, T., Tsurumi, Y., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. The Journal of Antibiotics, 57(4), 260-263. [Link]

  • Yoon, S. H., Kim, H. S., Baek, M., et al. (2022). Abstract 1800: Novel NSDHL inhibitor (Compound 9) exerts anti-proliferative and cytotoxic activity in breast cancer cells. Cancer Research, 82(12_Supplement), 1800-1800. [Link]

  • Hatori, H., Shibata, T., Tsurumi, Y., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. The Journal of Antibiotics, 57(4), 253-259. [Link]

  • Karkare, S., Bergdoll, M., Leighton-Davies, J., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications, 6, 8613. [Link]

Sources

Comparative

A Guide to Assessing the Specificity of FR171456 as an Inhibitor of Sterol-4-Alpha-Carboxylate-3-Dehydrogenase (NSDHL)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic specificity of FR171456, a potent inhibitor of NAD(P) dependent steroid dehydrogenase-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic specificity of FR171456, a potent inhibitor of NAD(P) dependent steroid dehydrogenase-like (NSDHL). While originally identified as a cholesterol-lowering natural product, subsequent research has pinpointed its molecular target to be NSDHL, an essential enzyme in the post-squalene cholesterol biosynthesis pathway.[1][2] Understanding the specificity of an inhibitor is paramount in drug development to anticipate potential off-target effects and to elucidate its precise mechanism of action.

This document will delve into the rationale behind specificity testing for FR171456, present the current evidence of its selectivity, and provide detailed experimental protocols to enable researchers to conduct their own assessments.

The Critical Role of NSDHL in Cholesterol Biosynthesis

Cholesterol biosynthesis is a complex, multi-step process vital for cellular function.[1] The enzyme NSDHL, a sterol-4-alpha-carboxylate-3-dehydrogenase, is a key player in this pathway, specifically within the C4-demethylation complex.[3][4] This complex, which also includes sterol-C4-methyl-oxidase-like (SC4MOL) and hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), is responsible for the sequential removal of two methyl groups at the C4 position of sterol precursors, a critical step in the conversion of lanosterol to cholesterol.[4][5]

FR171456 has been demonstrated to specifically target NSDHL (and its yeast ortholog, Erg26p), leading to the accumulation of upstream sterol intermediates and a reduction in the production of cholesterol and ergosterol.[1]

graph Cholesterol_Biosynthesis_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Simplified Cholesterol Biosynthesis Pathway Highlighting the C4-Demethylation Complex and the Target of FR171456.
Rationale for Specificity Assessment

The cholesterol biosynthesis pathway involves numerous dehydrogenases, reductases, and isomerases that could potentially be inhibited by off-target effects of FR171456. Assessing the specificity of FR171456 against these related enzymes is crucial for several reasons:

  • Predicting Off-Target Effects: Inhibition of other enzymes in the pathway could lead to the accumulation of different, potentially toxic, sterol intermediates.

  • Understanding the Phenotype: A highly specific inhibitor ensures that the observed cellular or physiological effects are directly attributable to the inhibition of NSDHL.

  • Guiding Drug Development: A clean specificity profile is a desirable characteristic for any therapeutic candidate, reducing the risk of unforeseen side effects.

The most logical enzymes to include in a specificity panel for FR171456 are those that are structurally or functionally related to NSDHL. These include other enzymes within the C4-demethylation complex (SC4MOL and HSD17B7) and other dehydrogenases in the broader cholesterol synthesis pathway.

Current Evidence for the Specificity of FR171456

A key study utilized a genome-wide yeast haploinsufficiency profiling (HIP) screen.[1] In this unbiased approach, a collection of yeast strains, each with a reduced dosage of a single gene, was treated with FR171456. The strain with reduced levels of the ERG26 gene (the yeast ortholog of human NSDHL) showed extreme sensitivity to the compound. This indicates that Erg26p is the primary target, as cells with less of this specific protein are most vulnerable to its inhibition.

Furthermore, metabolomic analysis of cells treated with FR171456 revealed an accumulation of sterol intermediates immediately upstream of the enzymatic step catalyzed by NSDHL, which is consistent with a highly specific mode of action.[1] The compound was shown to inhibit the growth of S. cerevisiae with a half-maximal inhibitory concentration (IC50) of 14 µM and showed activity in a human hepatoma cell line (Huh-7) with an IC50 of 6.3 nM for its effect on a Hepatitis C viral replicon, which is dependent on the cholesterol pathway.[1]

Data Presentation: A Comparative Specificity Panel

To rigorously assess the specificity of FR171456, its inhibitory activity should be quantified against its primary target, NSDHL, and a panel of related enzymes from the cholesterol biosynthesis pathway. The data should be presented as half-maximal inhibitory concentrations (IC50) to allow for direct comparison.

The following table is an illustrative example of how such data would be presented. The IC50 value for NSDHL is based on published data on a related cellular assay, while the values for the other enzymes are hypothetical and represent a scenario of high specificity for NSDHL.

Enzyme TargetPathway StepPutative IC50 (nM)Specificity (Fold vs. NSDHL)
NSDHL (Primary Target) C4-Demethylation ~6.3 *-
HSD17B7 (Hydroxysteroid 17-beta dehydrogenase 7)C4-Demethylation>10,000>1,587
SC4MOL (Sterol-C4-methyl-oxidase-like)C4-Demethylation>10,000>1,587
HMG-CoA ReductaseMevalonate Pathway>10,000>1,587
Squalene SynthaseSqualene Synthesis>10,000>1,587
Lanosterol SynthaseSterol Cyclization>10,000>1,587

Note: The IC50 value for NSDHL is derived from a Hepatitis C replicon assay in Huh-7 cells, which is dependent on the cholesterol pathway.[1] Values for other enzymes are hypothetical to illustrate a high degree of specificity.

Experimental Protocols

A robust and reproducible enzymatic assay is the cornerstone of specificity assessment. Below is a detailed protocol for an in-vitro NSDHL inhibition assay based on a competitive binding format that leverages the fluorescence of its NADH cofactor.[6]

Protocol: NADH-Based Competitive Binding Assay for NSDHL Inhibition

This assay measures the ability of a test compound (e.g., FR171456) to displace NADH from the NSDHL active site, resulting in a decrease in fluorescence.

Materials:

  • Purified, recombinant human NSDHL protein

  • Assay Buffer: 50 mM HEPES (pH 8.0), 20% (v/v) glycerol

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • FR171456 and other test compounds

  • 96-well flat-bottom black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of FR171456 and other test compounds in the assay buffer. The final concentration range should be chosen to span the expected IC50 value. Include a DMSO control.

  • Assay Plate Setup: In a 96-well black microplate, add 2 µL of each compound dilution in duplicate.

  • Enzyme Addition: Add 48 µL of NSDHL solution (e.g., 32 µM in assay buffer) to each well containing the test compounds.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • NADH Addition: Add 50 µL of NADH solution (e.g., 100 µM in assay buffer) to each well.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the controls (0% inhibition for DMSO-treated wells, 100% inhibition for wells with no enzyme).

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

graph experimental_workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental Workflow for Determining the IC50 of FR171456 against NSDHL.
Conclusion and Future Directions

The available evidence strongly suggests that FR171456 is a specific inhibitor of NSDHL. Its discovery through bioactivity-guided fractionation and the subsequent identification of its target via genetic screening in yeast highlight a powerful approach for natural product drug discovery.[1]

For drug development purposes, it is imperative to build upon this foundation with direct biochemical evidence. Performing in-vitro enzymatic assays, as described in this guide, against a panel of related dehydrogenases and other enzymes in the cholesterol biosynthesis pathway will provide a quantitative measure of specificity. This data will be invaluable for correlating the potent cholesterol-lowering effects of FR171456 with its direct molecular action and for advancing its development as a potential therapeutic agent.

References

  • Helliwell, S. B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications, 6, 8613. [Link]

  • Jo, S., et al. (2020). Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity. Cellular and Molecular Life Sciences, 77(23), 4945–4958. [Link]

  • Hatori, H., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. The Journal of Antibiotics, 57(4), 253–259. [Link]

  • Hatori, H., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities. The Journal of Antibiotics, 57(4), 260–263. [Link]

  • Chen, Y. J., et al. (2022). NSDHL contributes to breast cancer stem-like cell maintenance and tumor-initiating capacity through TGF-β/Smad signaling pathway in MCF-7 tumor spheroid. Journal of Biomedical Science, 29(1), 84. [Link]

  • Wikipedia. (n.d.). NSDHL. [Link]

  • Caldas, H., & Herman, G. E. (2003). NSDHL, an enzyme involved in cholesterol biosynthesis, traffics through the Golgi and accumulates on ER membranes and on the surface of lipid droplets. Human Molecular Genetics, 12(22), 2981–2991. [Link]

  • UniProt. (n.d.). NSDHL_BOVIN. [Link]

  • Hubbi, M. E., et al. (2021). Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation. ACS Chemical Biology, 16(11), 2245–2255. [Link]

  • Camacho, A., et al. (2021). Class-II dihydroorotate dehydrogenases from three phylogenetically distant fungi support anaerobic pyrimidine biosynthesis. Fungal Biology and Biotechnology, 8(1), 1. [Link]

  • Hubbi, M. E., et al. (2021). Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation. Semantic Scholar. [Link]

  • Guedes, A. C., et al. (2022). A Rewired NADPH-Dependent Redox Shuttle for Testing Peroxisomal Compartmentalization of Synthetic Metabolic Pathways in Komagataella phaffii. Journal of Fungi, 8(1), 58. [Link]

  • Liu, T. F., et al. (2017). Inhibition of cholesterol biosynthesis through RNF145-dependent ubiquitination of SCAP. eLife, 6, e28766. [Link]

  • Yao, K., et al. (2020). Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. Applied and Environmental Microbiology, 86(15), e00779-20. [Link]

  • Miller, G. J., et al. (2023). Synthesis, identification, and biological characterisation of sterol transport protein inhibitors. RSC Chemical Biology, 4(2), 143–151. [Link]

  • Natarajan, N., et al. (2020). Identification of ERAD-dependent degrons for the endoplasmic reticulum lumen. eLife, 9, e58733. [Link]

  • Sharpe, L. J., et al. (2022). Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6. Journal of Lipid Research, 63(1), 100149. [Link]

  • Nachlas, M. M., et al. (1960). A SURVEY OF DEHYDROGENASES IN VARIOUS EPITHELIAL CELLS IN THE RAT. The Journal of Biophysical and Biochemical Cytology, 7(4), 629–44. [Link]

Sources

Validation

independent verification of published FR171456 findings

Independent Verification Guide: FR171456 vs. Standard Sterol Biosynthesis Inhibitors As a Senior Application Scientist, I have designed this comparison guide to move beyond basic procedural lists. To rigorously validate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Independent Verification Guide: FR171456 vs. Standard Sterol Biosynthesis Inhibitors

As a Senior Application Scientist, I have designed this comparison guide to move beyond basic procedural lists. To rigorously validate the published findings of FR171456, researchers must understand the mechanistic causality behind each experimental choice. This guide provides a self-validating framework to independently verify the target specificity, efficacy, and phenotypic effects of FR171456 compared to established alternatives.

Mechanistic Comparison & Pathway Analysis

FR171456 is a potent, naturally derived inhibitor originally isolated from the fermentation broth of the fungal strain Sporormiella minima No. 15604 (). While standard treatments like statins (e.g., Atorvastatin) block the early mevalonate pathway via HMG-CoA reductase, and azoles (e.g., Fluconazole) target CYP51 (lanosterol 14-alpha-demethylase), FR171456 operates at a unique downstream node.

It specifically targets sterol-4-alpha-carboxylate-3-dehydrogenase—known as NSDHL in mammals and Erg26p in yeast (). This late-stage blockade causes a toxic accumulation of 4-methyl sterol intermediates while depleting end-point cholesterol/ergosterol. This unique mechanism is highly effective for investigating Hepatitis C Virus (HCV) replication complexes (which rely heavily on host lipid rafts) and for overcoming azole-resistant fungal strains.

Pathway HMG HMG-CoA Mevalonate Mevalonate HMG->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol MethylSterol 4-Methyl Sterols Lanosterol->MethylSterol CYP51 / Erg11 Zymosterol Zymosterol MethylSterol->Zymosterol NSDHL / Erg26p Cholesterol Cholesterol / Ergosterol Zymosterol->Cholesterol Statins Statins (Atorvastatin) Statins->HMG Azoles Azoles (Fluconazole) Azoles->Lanosterol FR171456 FR171456 FR171456->MethylSterol

Sterol biosynthesis pathway highlighting distinct inhibitory nodes of Statins, Azoles, and FR171456.

Comparative Performance Data

The following table synthesizes the quantitative performance of FR171456 against standard-of-care alternatives in both mammalian and fungal models.

CompoundPrimary TargetPathway StageMammalian IC₅₀ (Target)Fungal MIC RangePrimary Application
FR171456 NSDHL / Erg26pPost-Squalene~2.0 µM (Microsomal)9 – 144 µMResearch (HCV, Antifungal)
Atorvastatin HMG-CoA ReductasePre-Squalene~8.0 nMIneffectiveHypercholesterolemia
Fluconazole CYP51 / Erg11Post-Squalene>100 µM (Low affinity)0.5 – 64 µMClinical Antifungal

Note: FR171456 demonstrates cellular inhibition of HCV replicon activity at ~6 nM without general cytotoxicity up to ≥4 µM in human lines.

Independent Verification Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems. We prioritize mechanistic causality, ensuring that every experimental choice actively controls for confounding variables.

Protocol 1: Cellular Sterol Profiling via LC-MS/MS (Metabolomics)

Causality & Rationale: Standard colorimetric cholesterol assays (e.g., Amplex Red) measure total sterol mass and cannot distinguish between mature cholesterol and the 4-methyl sterol intermediates that accumulate upon NSDHL inhibition. High-resolution LC-MS/MS coupled with stable isotope labeling is mandatory to observe this specific metabolic bottleneck. Self-Validating Mechanism: By using ¹³C-acetate tracing, we isolate de novo sterol synthesis from pre-existing membrane cholesterol pools. This ensures the observed inhibition is an active, real-time pharmacological effect rather than an artifact of slow membrane turnover.

  • Cell Culture & Isotope Labeling: Seed Huh-7 human hepatoma cells in 6-well plates. Switch to lipid-depleted media supplemented with 5 mM [¹³C]-acetate to initiate isotopic tracing.

  • Compound Treatment: Treat cells with FR171456 (dose-response: 0.1 µM to 4 µM), Atorvastatin (positive control), or DMSO vehicle. Incubate for 24 hours.

  • Lipid Extraction: Harvest cells and perform a Folch extraction (Chloroform:Methanol, 2:1 v/v). Critical Step: Spike in an unnatural internal standard (e.g., epicoprostanol) prior to extraction to normalize recovery rates across samples.

  • LC-MS/MS Analysis: Analyze the organic phase using a triple quadrupole mass spectrometer. Monitor transitions for ¹³C-labeled cholesterol (which should be depleted) and ¹³C-labeled 4-methyl zymosterol (which should accumulate exclusively in the FR171456 arm).

Protocol 2: HCV Replicon Inhibition and Cholesterol Rescue Assay

Causality & Rationale: FR171456 is a potent inhibitor of HCV replication. However, to prove that this antiviral effect is mechanistically driven by sterol depletion rather than off-target cytotoxicity, a secondary validation layer is required. Self-Validating Mechanism: We introduce a "rescue arm" supplemented with exogenous cholesterol. If the antiviral effect is reversed by adding cholesterol, it definitively proves that the phenotype is on-target (NSDHL inhibition) and not due to generalized compound toxicity.

  • Replicon Seeding: Plate Huh-7 cells harboring a subgenomic HCV replicon (expressing a luciferase reporter) in 96-well plates.

  • Treatment Matrix: Treat cells with a matrix of FR171456 (1 nM to 10 µM) in the presence or absence of 50 µg/mL exogenous LDL-cholesterol.

  • Incubation & Readout: Incubate for 72 hours. Lyse cells and measure luciferase activity to quantify viral replication.

  • Viability Counter-Screen: In parallel wells, measure ATP content (e.g., CellTiter-Glo) to distinguish true viral inhibition from host cell death.

Workflow Treat Huh-7 Replicon + FR171456 Lysis Cell Lysis Treat->Lysis Rescue Exogenous Cholesterol Rescue Rescue->Treat Self-Validation Luciferase Luciferase Assay (Viral Load) Lysis->Luciferase Viability ATP Assay (Cell Viability) Lysis->Viability

Self-validating workflow for verifying on-target HCV replicon inhibition via cholesterol rescue.

References

  • FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nature Communications.[Link]

  • FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. The Journal of Antibiotics.[Link]

Comparative

A Comparative Guide to Ergosterol Biosynthesis Inhibitors: FR171456 in Focus

This guide provides an in-depth comparative analysis of FR171456, a natural product with a unique mechanism of action, against other established inhibitors of the fungal ergosterol biosynthesis pathway. Ergosterol is an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of FR171456, a natural product with a unique mechanism of action, against other established inhibitors of the fungal ergosterol biosynthesis pathway. Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammals, and its synthesis pathway represents a critical and validated target for antifungal drug development.[1][2][3] Disrupting this pathway compromises membrane integrity, fluidity, and the function of membrane-bound proteins, ultimately leading to fungal cell death.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of compounds to explain the causality behind experimental choices, providing validated protocols and a framework for evaluating novel antifungal agents that target this essential pathway.

The Ergosterol Biosynthesis Pathway: A Map of Antifungal Targets

The ergosterol pathway is a multi-step enzymatic process that builds the complex ergosterol molecule from simple precursors.[2] Various classes of antifungal drugs have been developed to inhibit specific enzymes along this route.[5] Understanding these distinct points of intervention is crucial for appreciating the unique position of FR171456.

  • Squalene Epoxidase (Erg1p): Targeted by Allylamines (e.g., Terbinafine). Inhibition at this early stage prevents the conversion of squalene to 2,3-oxidosqualene, causing squalene to accumulate to toxic levels while depleting ergosterol.[3][4][6]

  • Lanosterol 14α-demethylase (Erg11p/CYP51): The target of the widely used Azoles (e.g., Fluconazole, Itraconazole). This enzyme is critical for converting lanosterol to downstream sterols. Inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.[3][7]

  • Sterol Δ14-reductase (Erg24p) and Sterol Δ8-Δ7-isomerase (Erg2p): These later-stage enzymes are targeted by Morpholines (e.g., Fenpropimorph).[6][8]

  • Sterol-4-alpha-carboxylate-3-dehydrogenase (Erg26p): This is the specific and unique target of FR171456 .[9][10]

The following diagram illustrates the key stages of the pathway and the points of inhibition for these major antifungal classes.

Ergosterol_Pathway cluster_pre Pre-Squalene Synthesis cluster_post Post-Squalene Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Multiple Steps Squalene Squalene Farnesyl-PP->Squalene Erg9p (Squalene Synthase) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Erg1p (Squalene Epoxidase) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p (14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Erg26p (Sterol-4-alpha-carboxylate -3-dehydrogenase) Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps (incl. Erg2p, Erg24p) FR171456 FR171456 FR171456->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Erg26p Azoles Azoles Azoles->Lanosterol Inhibits Erg11p Allylamines Allylamines Allylamines->Squalene Inhibits Erg1p Morpholines Morpholines Morpholines->Zymosterol Inhibits Erg2p, Erg24p

Caption: The Ergosterol Biosynthesis Pathway and key inhibitor targets.

A Head-to-Head Comparison: FR171456 vs. The Field

FR171456, a natural product originally identified for its cholesterol-lowering properties, was later found to possess broad antifungal activity.[9][10][11] Its distinction lies in its target, Erg26p, an essential enzyme in the C4-demethylation step of sterol biosynthesis.[9][10] This mechanism contrasts with the more commercially prevalent azoles and allylamines.

Inhibition of Erg26p by FR171456 leads to a dose-dependent decrease in the production of zymosterol and ergosterol, accompanied by an accumulation of the upstream intermediate, lanosterol.[12][13] This biochemical signature is a clear indicator of its on-target activity.

Quantitative Performance Data

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC) or its 50% Inhibitory Concentration (IC50). The following table summarizes publicly available data for FR171456 and other representative inhibitors against various fungal species.

InhibitorClassTarget EnzymeFungal SpeciesActivity Metric (µg/mL)Reference
FR171456 Natural ProductErg26pCandida albicansMIC: 4 - 64[13]
FR171456 Natural ProductErg26pAspergillus fumigatusMIC: 4 - 64[13]
FR171456 Natural ProductErg26pSaccharomyces cerevisiaeMIC: 4 - 64[13]
Ketoconazole Imidazole (Azole)Erg11p (CYP51)Trichophyton rubrumMIC: 0.089[14]
Itraconazole Triazole (Azole)Erg11p (CYP51)Trichophyton rubrumMIC: 0.085[14]
Terbinafine AllylamineErg1pTrichophyton rubrumMIC: 0.004[14]
E5700 QuinuclidineErg9p (Squalene Synthase)Candida tropicalisIC50: 1[15]
ER-119884 QuinuclidineErg9p (Squalene Synthase)Candida tropicalisIC50: 1[15]

Note: MIC and IC50 values can vary between studies due to differences in isolates and testing conditions.

As the data indicates, while FR171456 demonstrates broad-spectrum activity, its potency in terms of MIC values is moderate compared to highly optimized drugs like terbinafine or itraconazole against specific pathogens.[13] However, its novel mechanism of action makes it a valuable compound for studying the ergosterol pathway and a potential scaffold for developing new antifungals, especially in the context of resistance to existing drug classes.

Experimental Validation: A Two-Pillar Approach

To rigorously evaluate and compare ergosterol biosynthesis inhibitors, a two-pillar experimental approach is essential. This strategy forms a self-validating system:

  • Pillar 1 (Phenotypic Assay): Determine the overall growth inhibition (MIC).

  • Pillar 2 (Biochemical Assay): Confirm the on-target mechanism by quantifying ergosterol depletion.

An agent might inhibit fungal growth for various reasons (off-target toxicity), but only a true ergosterol biosynthesis inhibitor will show both a low MIC and a corresponding, dose-dependent reduction in cellular ergosterol.

Experimental Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the standards established by the Clinical and Laboratory Standards Institute (CLSI) and is the cornerstone for assessing antifungal potency.[16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout A 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) C 3. Perform 2-fold Serial Dilutions of compound in RPMI-1640 medium in a 96-well plate A->C B 2. Prepare Fungal Inoculum (Adjust to 0.5 McFarland standard) D 4. Inoculate Plate (Add standardized fungal suspension to each well) B->D C->D E 5. Include Controls - Growth Control (Inoculum, no drug) - Sterility Control (Medium only) D->E F 6. Incubate Plate (35°C for 24-48 hours) E->F G 7. Determine MIC (Lowest concentration with ≥80% visible growth inhibition) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Steps:

  • Preparation of Antifungal Stock: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the test compound (e.g., FR171456) in a suitable solvent like dimethyl sulfoxide (DMSO).[16]

  • Fungal Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[16]

    • Create a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard. This corresponds to a standardized cell concentration.[16]

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[16]

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal stock solution using RPMI-1640 medium to create a range of test concentrations.[17]

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (fungus with no drug) and a negative control (medium only) on each plate.[14]

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the drug-free growth control.[14] This can be determined visually or by measuring absorbance with a plate reader.

Experimental Protocol 2: Cellular Ergosterol Quantification

This assay directly measures the biochemical impact of the inhibitor on its intended pathway, providing crucial mechanistic validation.[14]

Ergosterol_Quantification A 1. Grow Fungal Culture with varying concentrations of test inhibitor B 2. Harvest Cells (Centrifugation) A->B C 3. Saponification (Resuspend pellet in 25% alcoholic KOH, incubate at 85°C for 1 hr) B->C D 4. Sterol Extraction (Add water and n-heptane, vortex vigorously) C->D E 5. Collect Heptane Layer D->E F 6. Spectrophotometric Analysis (Scan absorbance from 240-300 nm) E->F G 7. Calculate Ergosterol Content (Using specific absorbance values for ergosterol and intermediates) F->G

Caption: Workflow for Ergosterol Quantification Assay.

Detailed Steps:

  • Cell Culture: Grow the fungal culture in a suitable broth medium in the presence of various concentrations of the test inhibitor (e.g., 0.5x, 1x, and 2x the predetermined MIC). Include a no-drug control.

  • Cell Harvesting: After an appropriate incubation period, harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in a 25% alcoholic potassium hydroxide (KOH) solution. Incubate this mixture at 85°C for 1 hour to break open the cells and saponify cellular lipids.[14]

  • Sterol Extraction: After cooling the mixture, add sterile water and n-heptane. Vortex the mixture vigorously to extract the non-saponifiable sterols into the n-heptane layer.[14]

  • Analysis: Carefully remove the n-heptane layer and scan its absorbance from 240 nm to 300 nm using a spectrophotometer. The characteristic four-peaked curve of ergosterol will be visible. A decrease in the height of these peaks in treated samples compared to the control indicates ergosterol depletion.

Conclusion

FR171456 represents an important tool for antifungal research, distinguished by its inhibition of Erg26p, a target outside the scope of conventional therapies like azoles and allylamines. While its in vitro potency may be moderate, its unique mechanism provides a valuable alternative pathway to explore, particularly as resistance to frontline antifungal agents continues to emerge. The dual-pillar validation framework—combining phenotypic growth inhibition with direct biochemical measurement—is critical for the robust evaluation of FR171456 and the future discovery of novel ergosterol biosynthesis inhibitors.

References

  • Helliwell, S.B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. ResearchGate. Available at: [Link]

  • Song, M., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. PMC. Available at: [Link]

  • Bhattacharya, S., et al. (2019). Ergosterol biosynthetic pathway. The box on the left diagrams the... ResearchGate. Available at: [Link]

  • Song, M., et al. (2025). The biosynthesis pathway of ergosterol in fungi. The diagram... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A Schematic of ergosterol biosynthesis pathway in fungi, highlighting... ResearchGate. Available at: [Link]

  • Wei, G., et al. (2017). Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae. Frontiers in Microbiology. Available at: [Link]

  • Darnet, S. & Schaller, H. (2019). FR171456 targets Erg26p in S. cerevisiae. (a) Structures of... ResearchGate. Available at: [Link]

  • Helliwell, S.B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Antifungal activity of the squalene synthase inhibitors (BPQ-OH, E5700, and ER-119884)... ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2019). Aspergillus flavus squalene synthase as an antifungal target: Expression, activity, and inhibition. PubMed. Available at: [Link]

  • Helliwell, S.B., et al. (2015). FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. PMC. Available at: [Link]

  • Braga-Silva, L.A., et al. (2011). Two squalene synthase inhibitors, E5700 and ER-119884, interfere with cellular proliferation and induce ultrastructural and lipid profile alterations in a Candida tropicalis strain resistant to fluconazole, itraconazole, and amphotericin B. PubMed. Available at: [Link]

  • Sood, A. & Berritt, S. (2021). Strategies to Better Target Fungal Squalene Monooxygenase. MDPI. Available at: [Link]

  • Bio-protocol. (n.d.). Antifungal Susceptibility Testing. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Ergosterol synthesis pathway and known inhibitors of the pathway enzymes. ResearchGate. Available at: [Link]

  • Onyewu, C., et al. (2003). Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. PMC. Available at: [Link]

  • Patsnap Synapse. (2024). What are SQLE inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Rajput, S.B. & Karuppayil, S.M. (2013). Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. SpringerLink. Available at: [Link]

  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Ryder, N.S. (1992). Ergosterol biosynthesis inhibition: a target for antifungal agents. SciSpace. Available at: [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. AVESİS. Available at: [Link]

  • Onodera, K., et al. (2004). FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. I. Taxonomy, fermentation, isolation, physico-chemical properties. PubMed. Available at: [Link]

  • Wong, S.S.W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. Available at: [Link]

  • de-Souza-Silva, C.M., et al. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]

  • Song, J., et al. (2016). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio. Available at: [Link]

  • Warris, A. (2019). A Practical Guide to Antifungal Susceptibility Testing. PMC. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Taylor & Francis Online. Available at: [Link]

  • Engel, J.C., et al. (2018). Ergosterol biosynthesis inhibitor potency in different assay methods.... ResearchGate. Available at: [Link]

  • Baghirova, M., et al. (2017). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Reid, R.J., et al. (1999). Mechanisms of DNA Topoisomerase I-induced Cell Killing in the Yeast Saccharomyces Cerevisiae. PubMed. Available at: [Link]

  • Ryder, N.S., et al. (2003). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. PMC. Available at: [Link]

  • Gaschler, M.M., et al. (2019). Insight into the mechanism of ferroptosis inhibition by ferrostatin-1. PubMed. Available at: [Link]

  • Dwivedi, S., et al. (2022). Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. MDPI. Available at: [Link]

  • Chen, L., et al. (2024). Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase. PubMed. Available at: [Link]

Sources

Validation

Evaluating the Therapeutic Potential of FR171456: A Comparative Guide Against Current Standards of Care

As drug development increasingly looks toward host-targeted therapies to bypass viral resistance and mitigate the side effects of traditional metabolic drugs, FR171456 has emerged as a highly compelling candidate. Origin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward host-targeted therapies to bypass viral resistance and mitigate the side effects of traditional metabolic drugs, FR171456 has emerged as a highly compelling candidate. Originally isolated from Sporormiella minima, FR171456 is a natural steroid-acid that acts as a potent, specific inhibitor of the sterol-4-α-carboxylate-3-dehydrogenase enzyme (NSDHL in mammals, Erg26p in yeast) [1].

This technical guide provides an objective, data-driven comparison of FR171456 against established standards of care across two primary therapeutic domains: hypercholesterolemia (vs. Statins) and Hepatitis C viral (HCV) infection (vs. Direct-Acting Antivirals).

Mechanistic Divergence from Standards of Care

To evaluate FR171456, we must first understand its unique position within the sterol biosynthesis pathway. Traditional cholesterol-lowering drugs, such as Atorvastatin , target HMG-CoA reductase (HMGCR) at the very beginning of the mevalonate pathway. While highly effective, this upstream blockade depletes essential non-sterol isoprenoids (e.g., farnesyl pyrophosphate, Coenzyme Q10), which is the primary causal factor behind statin-induced myopathy.

Conversely, FR171456 targets NSDHL , an enzyme located far downstream in the post-squalene segment of the pathway. By blocking this specific step, FR171456 halts cholesterol synthesis and induces the accumulation of 4-methyl sterol intermediates [1]. This downstream intervention preserves upstream isoprenoid synthesis, theoretically offering a safer side-effect profile while still upregulating LDL-receptor expression to clear serum cholesterol [2].

Furthermore, because HCV relies heavily on host lipid rafts (rich in cholesterol) for the formation of its replication complex, the disruption of membrane integrity via NSDHL inhibition indirectly but potently suppresses viral replication without targeting mutable viral enzymes.

Pathway Acetyl Acetyl-CoA HMG HMG-CoA Acetyl->HMG Mev Mevalonate HMG->Mev Squalene Squalene Mev->Squalene Lanosterol Lanosterol Squalene->Lanosterol MethylSterol 4-Methyl Sterols Lanosterol->MethylSterol Cholesterol Cholesterol / Ergosterol MethylSterol->Cholesterol Statins Statins (Atorvastatin) Standard of Care Statins->Mev Inhibits HMGCR FR FR171456 NSDHL/Erg26p Inhibitor FR->Cholesterol Inhibits NSDHL

Mechanism of Action: FR171456 vs. Statins in the Sterol Biosynthesis Pathway.

Quantitative Performance Benchmarks

The following tables synthesize the in vitro and in vivo experimental data comparing FR171456 to clinical standards of care.

Table 1: Antiviral Profiling (HCV Genotype 1b Replicon)

Note: FR171456 demonstrates nanomolar efficacy comparable to Direct-Acting Antivirals (DAAs), but operates via host-targeting, raising the barrier to viral resistance.

CompoundPrimary TargetReplicon IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
FR171456 Host NSDHL~6.0> 4.0> 666
Sofosbuvir (Standard) Viral NS5B Polymerase~45.0> 50.0> 1100
Table 2: Sterol Biosynthesis Inhibition & Phenotypic Hallmarks

Note: While Atorvastatin is more potent at the enzymatic level, FR171456 achieves significant in vivo cholesterol reduction at highly competitive dosing tiers.

CompoundTarget EnzymeEnzyme IC₅₀In Vivo Effective Dose (Rabbit Model)Metabolic Signature
FR171456 NSDHL2.2 µM0.001 – 1.0 mg/kg/dayAccumulation of 4-methyl sterols
Atorvastatin HMG-CoA Reductase8.0 nM0.5 – 2.5 mg/kg/dayDepletion of mevalonate & isoprenoids

Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic claims of FR171456, experimental designs must rule out false positives (e.g., assuming a compound is antiviral when it is merely cytotoxic). The following protocols are engineered as self-validating systems .

Protocol A: Multiplexed HCV Replicon & Cytotoxicity Assay

Causality of Experimental Choice: When evaluating a host-targeted antiviral like FR171456, the greatest risk is that the compound suppresses viral replication simply by inducing host cell death. To isolate true antiviral efficacy, we utilize a biphasic reporter system in Huh7 cells harboring a subgenomic HCV replicon.

Self-Validation Mechanism: The assay multiplexes a Renilla luciferase readout (quantifying viral RNA replication) with a Firefly luciferase-based ATP assay (CellTiter-Glo, quantifying host cell viability) in the exact same well. A valid antiviral hit must show a logarithmic drop in Renilla signal alongside a stable Firefly signal. If both signals drop concurrently, the compound is flagged as cytotoxic, automatically invalidating the antiviral claim.

Workflow Seed 1. Seed Huh7 HCV Replicon Cells Treat 2. Compound Treatment (FR171456 vs Sofosbuvir) Seed->Treat Incubate 3. Incubate 72h (37°C, 5% CO2) Treat->Incubate Assay 4. Dual Assay Luciferase & CellTiter-Glo Incubate->Assay Analyze 5. Calculate IC50 and CC50 Assay->Analyze

Self-Validating Protocol Workflow for HCV Replicon Inhibition Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate Huh7 HCV replicon cells at a density of 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Compound Preparation: Prepare 3-fold serial dilutions of FR171456 (starting at 4 µM) and Sofosbuvir (starting at 10 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent toxicity.

  • Treatment: Add the compound dilutions to the cells. Include vehicle control (0.5% DMSO) and positive control (10 µM Sofosbuvir) wells. Incubate for 72 hours at 37°C, 5% CO₂.

  • Multiplex Assay Execution:

    • Add EnduRen™ Live Cell Substrate to measure Renilla luciferase activity (Viral replication). Read luminescence after 1.5 hours.

    • Directly add CellTiter-Glo® Reagent to the same wells to lyse cells and measure ATP via Firefly luciferase (Cell viability). Read luminescence after 10 minutes.

  • Data Synthesis: Plot dose-response curves using non-linear regression to calculate the IC₅₀ (antiviral) and CC₅₀ (cytotoxicity). Calculate the Selectivity Index (CC₅₀/IC₅₀).

Protocol B: In Vivo Target Engagement via GC-MS Sterol Profiling

Causality of Experimental Choice: Standard colorimetric cholesterol assays cannot distinguish between mature cholesterol and its intermediate precursors. To prove that FR171456 is acting specifically on NSDHL rather than upstream enzymes, we must map the entire sterol metabolome using Gas Chromatography-Mass Spectrometry (GC-MS).

Self-Validation Mechanism: This protocol utilizes metabolic bottlenecking as an internal control. Statins will uniformly depress all sterol levels. In contrast, true NSDHL inhibition by FR171456 must demonstrate a reciprocal relationship: a depletion of mature cholesterol strictly coupled with a massive, quantifiable spike in 4-methyl sterols (the immediate substrate of NSDHL). If cholesterol drops without 4-methyl sterol accumulation, the compound is hitting an off-target upstream node.

Step-by-Step Methodology:

  • Animal Dosing: Administer FR171456 (0.1 mg/kg) or Atorvastatin (1.0 mg/kg) orally to male Sprague-Dawley rats once daily for 7 days.

  • Tissue Harvesting: Euthanize animals and rapidly excise hepatic tissue. Snap-freeze in liquid nitrogen to halt metabolic flux.

  • Lipid Extraction: Homogenize 50 mg of liver tissue in chloroform:methanol (2:1 v/v). Add epicoprostanol as an internal standard to normalize extraction efficiency.

  • Derivatization: Saponify the lipid extract with ethanolic KOH (80°C for 1 hour). Extract the non-saponifiable fraction (containing sterols) with hexane. Derivatize the dried extract using BSTFA + 1% TMCS to form volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL into a GC-MS system equipped with a DB-5MS capillary column.

  • Quantification: Monitor specific mass-to-charge (m/z) ratios to differentiate mature cholesterol (m/z 329, 368) from 4-methyl sterol intermediates (e.g., 4α-methylzymosterol). Calculate the ratio of intermediates to end-products to validate target engagement.

References

  • Title: FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p Source: Nature Communications URL: [Link]

  • Title: FR171456, a novel cholesterol synthesis inhibitor produced by Sporormiella minima No. 15604. II. Biological activities Source: The Journal of Antibiotics (Tokyo) URL: [Link]

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Assessment

As a Senior Application Scientist, I understand that handling potent biologically active compounds requires more than just following a basic Safety Data Sheet (SDS). It requires a deep understanding of the molecule’s mec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling potent biologically active compounds requires more than just following a basic Safety Data Sheet (SDS). It requires a deep understanding of the molecule’s mechanism of action to anticipate its environmental and biological impact.

FR171456 is a highly specialized natural product that acts as a specific inhibitor of mammalian NSDHL and yeast Erg26p[1]. Because it fundamentally disrupts the sterol biosynthesis pathway, improper handling or disposal can lead to severe lipotoxicity in cellular assays and pose a broad-spectrum antifungal hazard to the environment[1].

This guide provides the definitive operational and disposal protocols for FR171456, ensuring scientific integrity, laboratory safety, and environmental compliance.

To design a safe operational workflow, we must first understand the physical and chemical parameters of the molecule. FR171456 is highly lipophilic, meaning it will readily partition into lipid membranes and organic solvents rather than aqueous solutions.

PropertyValueOperational Implication
Compound Name FR171456N/A
Molecular Formula C30H44O7[2]High carbon content requires complete combustion for disposal.
Molecular Weight 516.67 g/mol Use for precise molarity calculations in assay preparation.
LogP 3.19[2]Highly hydrophobic; requires DMSO or methanol for stock reconstitution.
Primary Target NSDHL (Mammals) / Erg26p (Yeast)[1]Broad-spectrum antifungal and cholesterol-lowering properties.
Mechanism Sterol-4-alpha-carboxylate-3-dehydrogenase inhibitor[1]Environmental hazard to fungal ecosystems; strict disposal required.

Mechanism of Action & Safety Implications

Understanding why FR171456 is hazardous dictates how we dispose of it. FR171456 blocks the 4-alpha-demethylation step in sterol biosynthesis. In fungal models, it inhibits Erg26p, causing a toxic accumulation of zymosterol precursors and depleting essential ergosterol[3]. In mammalian cells, it targets NSDHL, severely altering cholesterol pathway intermediates and inhibiting viral replication (such as HCV)[1]. Because of this potent, targeted bioactivity, any environmental release can devastate local microbial and aquatic ecosystems.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Erg26p / NSDHL Lanosterol->Enzyme Zymosterol Zymosterol Ergosterol Ergosterol / Cholesterol Zymosterol->Ergosterol FR171456 FR171456 FR171456->Enzyme Inhibits Enzyme->Zymosterol

Mechanism of FR171456: Inhibition of Erg26p/NSDHL in the sterol biosynthesis pathway.

Operational Protocol: Assay Preparation & Handling

To ensure your experimental protocols are self-validating systems, every step from reconstitution to assay execution must include built-in quality control checks.

Step 1: Reconstitution and Storage

  • Action: Dissolve lyophilized FR171456 in anhydrous DMSO to create a 10 mM master stock.

  • Causality: The LogP of 3.19 dictates that aqueous buffers will cause precipitation[2]. DMSO ensures complete solvation.

  • Validation: Visually inspect the solution against a light source. It must be completely clear. Store in amber glass vials at -20°C to prevent UV-induced degradation and moisture absorption.

Step 2: Assay Execution (Cell Viability / Sterol Profiling)

  • Action: Perform serial dilutions of the master stock directly into the assay media immediately before treating cells (e.g., Huh-7 or C. albicans).

  • Causality: Aqueous dilution limits the half-life of the compound in solution.

  • Validation: Always include a vehicle control (e.g., 0.5% DMSO) to establish baseline viability and rule out solvent-induced cytotoxicity. Include a known sterol biosynthesis inhibitor, such as fluconazole, as a positive control to validate the assay's sensitivity to sterol disruption[4].

Proper Disposal and Decontamination Procedures

Because FR171456 is a potent antifungal and cholesterol-lowering agent[1], it must never be disposed of down the drain. The following step-by-step disposal protocol ensures compliance with Environmental Health and Safety (EH&S) standards.

Step 1: Segregation of Waste Separate all waste at the source. Liquid waste (media containing FR171456, DMSO stocks) must be kept strictly separate from solid waste (pipette tips, microplates, gloves).

Step 2: Liquid Waste Deactivation and Collection

  • Action: Collect all FR171456-containing liquid waste in a dedicated, chemically compatible, high-density polyethylene (HDPE) container. Label it explicitly as: "Halogen-free organic solvent waste containing biologically active compounds (FR171456)."

  • Causality: Mixing with halogenated solvents can create reactive byproducts during the incineration process.

Step 3: Solid Waste Handling

  • Action: Place all contaminated consumables into a designated biohazard/chemical waste bin lined with a puncture-resistant bag.

  • Causality: Residual FR171456 on plastics retains its biological activity. These solids must be routed for high-temperature incineration rather than standard autoclaving, as heat alone without combustion may not fully destroy the complex pentacyclic structure.

Step 4: Surface Decontamination

  • Action: In the event of a spill, first wipe the area with 70% ethanol or methanol to solubilize the hydrophobic compound. Follow this immediately with a 10% bleach solution, and finally wash with standard laboratory detergent and water.

  • Causality: Aqueous cleaners alone will simply smear the compound across the benchtop due to its high LogP[2]. The alcohol step is chemically required to lift the molecule from the surface.

Disposal Start FR171456 Waste Generation Liquid Liquid Waste (DMSO/Media) Start->Liquid Solid Solid Waste (Tips/Plates) Start->Solid Spill Surface Spill / Contamination Start->Spill LiqContainer Dedicated Solvent Waste Container Liquid->LiqContainer SolContainer Chemical/Biohazard Incineration Bin Solid->SolContainer Decon1 Wipe with 70% EtOH Spill->Decon1 Incineration High-Temperature Incineration (EH&S Collection) LiqContainer->Incineration SolContainer->Incineration Decon2 Wash with 10% Bleach & Detergent Decon1->Decon2 Decon2->SolContainer Dispose wipes

Step-by-step logical workflow for segregation, decontamination, and disposal of FR171456.

References

  • Helliwell, S. B., et al. (2015). "FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p." Nature Communications. [Link]

  • Haubrich, B. A. (2018). "Microbial Sterolomics as a Chemical Biology Tool." Molecules. [Link]

  • Liu, N., et al. (2018). "Emerging New Targets for the Treatment of Resistant Fungal Infections." Journal of Medicinal Chemistry. [Link]

  • ChemSpace Database. (2024). "4,9-dioxopentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-7-carboxylic acid - C30H44O7". [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.